molecular formula C8H13NO B1613608 4-Cyclobutylpyrrolidin-2-one CAS No. 271579-94-3

4-Cyclobutylpyrrolidin-2-one

Cat. No.: B1613608
CAS No.: 271579-94-3
M. Wt: 139.19 g/mol
InChI Key: CVRJEQBETQXNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutylpyrrolidin-2-one (CAS 271579-94-3) is a high-purity chemical building block featuring a pyrrolidin-2-one core substituted with a cyclobutyl group. This compound belongs to the class of γ-lactams, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules and approved drugs . The cyclobutyl moiety can impart favorable properties such as improved metabolic stability and conformational restriction, which are valuable in the design of novel therapeutic agents. The pyrrolidin-2-one structure is a key intermediate in synthesizing pharmacologically important 1,5-substituted pyrrolidin-2-ones, which have demonstrated potential as selective inhibitors for targets like histone deacetylases (HDACs) and cannabinoid receptors (CB1) . This compound is offered for research purposes as a versatile synthon to access nitrogen-containing polycyclic compounds of interest in drug discovery programs . It is supplied with guaranteed purity and identity, characterized by its molecular formula (C 8 H 13 NO) and a molecular weight of 139.20 g/mol . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRJEQBETQXNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629396
Record name 4-Cyclobutylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271579-94-3
Record name 4-Cyclobutylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclobutylpyrrolidin-2-one: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyclobutylpyrrolidin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. By synthesizing available data and leveraging established principles of organic chemistry, this document offers insights into its chemical properties, structure, potential synthesis, and speculative biological relevance.

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

The pyrrolidin-2-one core, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, which allows for optimal interactions with biological targets. The introduction of various substituents onto the pyrrolidinone ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The 4-cyclobutyl substitution on this scaffold presents a unique combination of a rigid, sp3-rich carbocycle with the polar lactam, suggesting potential for novel biological activities.

Molecular Structure and Chemical Identity

At the core of this compound is the pyrrolidin-2-one ring, with a cyclobutyl group attached at the 4-position. This structure imparts a combination of rigidity from the cyclobutyl ring and polarity from the lactam functionality.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 271579-94-3[2][3][4]
Molecular Formula C₈H₁₃NO[2][3]
Molecular Weight 139.19 g/mol [3]
Canonical SMILES C1CC(C1)C2CC(=O)NC2
InChI Key CVRJEQBETQXNIG-UHFFFAOYSA-N

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties: Predictions and Expert Analysis

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeRationale/Comparison with Analogs
Melting Point (°C) 50 - 80The parent compound, 2-pyrrolidinone, has a melting point of 25 °C. The addition of the bulky, non-polar cyclobutyl group is expected to increase the melting point due to increased molecular weight and potentially more ordered crystal packing.
Boiling Point (°C) 280 - 3202-pyrrolidinone has a high boiling point of 245 °C due to strong intermolecular hydrogen bonding. The increased molecular weight of the 4-cyclobutyl derivative will further elevate the boiling point.
Solubility Soluble in water and polar organic solventsThe lactam functionality will allow for hydrogen bonding with water and other protic solvents. It is expected to be soluble in alcohols, ketones, and other polar organic solvents. Solubility in non-polar solvents like hexanes is likely to be limited.
LogP 0.5 - 1.5The cyclobutyl group will increase lipophilicity compared to the parent pyrrolidinone (LogP = -0.7). This moderate LogP suggests a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates.
pKa ~17 (amide proton)The amide proton is weakly acidic, similar to other lactams.

Spectroscopic Characterization: An Interpretive Guide

While experimental spectra for this compound are not publicly available, this section provides an expert interpretation of the expected spectroscopic features based on its structure. This serves as a guide for researchers in characterizing this molecule upon synthesis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the cyclobutyl and pyrrolidinone rings.

Predicted Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
N-H 6.5 - 8.0Broad singletThe chemical shift can be highly variable depending on the solvent and concentration.
CH -4 (pyrrolidinone)2.0 - 2.5MultipletThis proton is adjacent to the cyclobutyl group and will show complex splitting.
CH ₂-3 (pyrrolidinone)2.2 - 2.6MultipletThe two protons are diastereotopic and will likely appear as distinct multiplets.
CH ₂-5 (pyrrolidinone)3.0 - 3.5MultipletThese protons are adjacent to the nitrogen atom and will be deshielded.
Cyclobutyl Protons1.5 - 2.2MultipletsA complex series of overlapping multiplets is expected for the seven protons of the cyclobutyl ring.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

Predicted Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
C =O (C-2)175 - 180
C -540 - 45
C -435 - 40
C -330 - 35
Cyclobutyl C H35 - 40
Cyclobutyl C H₂20 - 30
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorption of the lactam functional group.

Key Predicted IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3400Strong, broad
C-H stretch (sp³)2850 - 3000Medium to strong
C=O stretch (amide I)1670 - 1700Strong
N-H bend (amide II)1510 - 1570Medium
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectral Data:

Ionm/z (Predicted)Notes
[M+H]⁺140.1070The protonated molecular ion is expected to be the base peak in a soft ionization technique like ESI.
[M+Na]⁺162.0889Adduct with sodium is commonly observed.
[M]⁺˙139.0997The molecular ion in electron ionization (EI) mode.
Fragmentation ionsVariousCommon fragmentation pathways would include loss of the cyclobutyl group and cleavage of the pyrrolidinone ring.

Synthesis Strategies: A Proposed Methodological Approach

While a specific synthesis for this compound is not detailed in the literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrrolidin-2-ones. A robust approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and lactamization.

Proposed Synthetic Pathway

Synthesis start Cyclobutylacetonitrile step1 Hydrolysis start->step1 intermediate1 Cyclobutylacetic acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Ethyl cyclobutylacetate step2->intermediate2 step3 Michael Addition (with Nitroethylene) intermediate2->step3 intermediate3 Ethyl 4-cyclobutyl-3-nitrobutanoate step3->intermediate3 step4 Reduction & Lactamization (e.g., H₂, Raney Ni) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-cyclobutyl-3-nitrobutanoate

  • To a solution of ethyl cyclobutylacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add nitroethylene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-cyclobutyl-3-nitrobutanoate.

Causality: The base deprotonates the α-carbon of the ester, generating a nucleophilic enolate which then undergoes a 1,4-conjugate addition to the electron-deficient nitroalkene.

Step 2: Reductive Cyclization to this compound

  • Dissolve the purified ethyl 4-cyclobutyl-3-nitrobutanoate (1.0 eq) in a protic solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Heat the reaction mixture to 40-60 °C and stir vigorously for 6-12 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Causality: The nitro group is reduced to a primary amine, and the ester is simultaneously reduced or remains susceptible to nucleophilic attack by the newly formed amine, leading to an intramolecular cyclization to form the stable five-membered lactam ring.

Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for this compound, the pyrrolidin-2-one scaffold is known to exhibit a wide range of pharmacological effects, including nootropic, anticonvulsant, and anti-inflammatory properties.[1][5]

The introduction of a cyclobutyl group at the 4-position could modulate these activities in several ways:

  • Increased Lipophilicity: The cyclobutyl moiety enhances the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

  • Metabolic Stability: The rigid cyclobutyl ring may be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in vivo.

  • Receptor Binding: The specific size and shape of the cyclobutyl group could lead to unique interactions with the binding pockets of target proteins, potentially resulting in enhanced potency or altered selectivity.

Potential Therapeutic Areas for Investigation:

  • Neurodegenerative Diseases: Given the nootropic properties of some pyrrolidinones (e.g., piracetam), this compound could be investigated for its potential in treating cognitive decline associated with Alzheimer's or Parkinson's disease.

  • Epilepsy: The anticonvulsant activity of certain pyrrolidinone derivatives suggests that this compound could be a candidate for the development of new anti-epileptic drugs.[5]

  • Inflammation: Some pyrrolidinone derivatives have shown anti-inflammatory effects, making this a potential area of investigation.[1]

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of related lactams, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the broader class of biologically active pyrrolidinones. Its unique structural features suggest the potential for novel pharmacological properties. This technical guide provides a foundational understanding of its chemical and physical characteristics, a plausible synthetic route, and a rationale for its potential biological investigation. Further research is warranted to synthesize and characterize this compound fully and to explore its activity in relevant biological assays. Such studies could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.

References

The Potential Biological Activity of 4-Cyclobutylpyrrolidin-2-one: A Research Proposal and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This technical guide and research proposal focuses on the largely unexplored molecule, 4-Cyclobutylpyrrolidin-2-one. While direct studies on this specific compound are scarce, its structural similarity to other pharmacologically active pyrrolidinone derivatives suggests a high potential for novel biological activity. This document outlines a comprehensive research plan to elucidate the potential nootropic, neuroprotective, and anti-inflammatory properties of this compound, providing a robust framework for its synthesis, in vitro and in vivo evaluation, and mechanism of action studies.

Introduction: The Prominence of the Pyrrolidinone Core

The five-membered γ-lactam ring of the pyrrolidinone structure is a cornerstone in the design of various therapeutic agents.[2][3] Its unique conformational flexibility and ability to participate in hydrogen bonding interactions allow for potent and selective binding to a diverse range of biological targets. Pyrrolidinone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticonvulsant, antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1][3][4] Notably, the substitution pattern on the pyrrolidinone ring plays a critical role in defining the specific biological activity of the resulting molecule.[3]

1.1. Structural Features of this compound

This compound presents a unique combination of a polar lactam ring and a non-polar, bulky cyclobutyl group at the 4-position. This specific substitution is anticipated to influence its physicochemical properties, such as lipophilicity and membrane permeability, which are crucial for drug-like characteristics. The cyclobutyl moiety may also play a key role in receptor binding and target specificity.

Hypothesized Biological Activities

Based on the established pharmacology of structurally related pyrrolidinone derivatives, we hypothesize that this compound may exhibit the following biological activities:

2.1. Nootropic and Neuroprotective Effects

Several pyrrolidinone-based compounds, most famously the racetams like Phenylpiracetam, are known for their cognitive-enhancing (nootropic) and neuroprotective properties.[5] These effects are often mediated through the modulation of neurotransmitter systems, such as the cholinergic and glutamatergic pathways, and by enhancing cerebral blood flow.[6][7] The structural similarity of this compound to these nootropic agents warrants a thorough investigation into its potential to improve memory, learning, and protect against neuronal damage.

2.2. Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Pyrrolidinone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[1] The cyclobutyl group in this compound may contribute to its binding to inflammatory targets, making it a candidate for development as a novel anti-inflammatory agent.

Proposed Research Workflow

A systematic and multi-faceted approach is required to thoroughly investigate the potential biological activities of this compound.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Mechanism of Action Studies a1 Synthesis of this compound a2 Structural Elucidation (NMR, MS) a1->a2 a3 Purity Assessment (HPLC) a2->a3 b1 Nootropic & Neuroprotective Assays a3->b1 b2 Anti-inflammatory Assays b1->b2 c1 Animal Models of Cognitive Dysfunction b2->c1 c2 Animal Models of Inflammation c1->c2 d1 Target Identification & Validation c2->d1 d2 Pathway Analysis d1->d2

Figure 1: Proposed research workflow for investigating this compound.

Detailed Experimental Protocols

4.1. Synthesis of this compound

Step-by-Step Protocol:

  • Michael Addition: React cyclobutylmagnesium bromide with diethyl maleate in the presence of a copper catalyst to form diethyl 2-(cyclobutylmethyl)succinate.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation to yield 3-(cyclobutylmethyl)propanoic acid.

  • Amidation: Convert the carboxylic acid to the corresponding amide using thionyl chloride followed by reaction with ammonia.

  • Hofmann Rearrangement: Treat the amide with bromine and sodium hydroxide to induce a Hofmann rearrangement, yielding the corresponding amine.

  • Cyclization: Induce intramolecular cyclization of the amino ester (formed as an intermediate or by subsequent reaction) to form this compound.

4.2. In Vitro Nootropic and Neuroprotective Assays

AssayObjectiveCell LineKey Parameters
Neuronal Viability Assay (MTT) To assess the cytotoxicity of the compound.SH-SY5Y neuroblastoma cellsIC50 value
Neuroprotection Assay To evaluate the protective effect against oxidative stress-induced cell death.SH-SY5Y cellsCell viability after H2O2 challenge
Acetylcholinesterase (AChE) Inhibition Assay To determine if the compound inhibits AChE, a key enzyme in cholinergic neurotransmission.Purified AChE enzymeIC50 value
NMDA Receptor Binding Assay To assess the compound's affinity for the NMDA receptor, a key player in learning and memory.Rat cortical membranesKi value

4.3. In Vitro Anti-inflammatory Assays

AssayObjectiveCell LineKey Parameters
Nitric Oxide (NO) Inhibition Assay To measure the inhibition of NO production in LPS-stimulated macrophages.RAW 264.7 macrophagesIC50 value
Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA To quantify the reduction of pro-inflammatory cytokine secretion.RAW 264.7 macrophagesIC50 values for cytokine inhibition
Cyclooxygenase (COX-1/COX-2) Inhibition Assay To determine the selectivity of the compound for COX isoforms.Purified COX-1 and COX-2 enzymesIC50 values and selectivity index

Proposed Signaling Pathway Investigation

Should this compound demonstrate significant nootropic and neuroprotective effects, we hypothesize its mechanism may involve the modulation of key signaling pathways implicated in neuronal survival and plasticity, such as the BDNF/TrkB and PI3K/Akt pathways.

G This compound This compound BDNF BDNF This compound->BDNF Upregulates TrkB Receptor TrkB Receptor BDNF->TrkB Receptor Binds PI3K PI3K TrkB Receptor->PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Neuronal Survival & Plasticity Neuronal Survival & Plasticity CREB->Neuronal Survival & Plasticity Promotes

Figure 2: Hypothesized signaling pathway for the nootropic and neuroprotective effects.

Conclusion and Future Directions

This document provides a comprehensive framework for the investigation of this compound as a potential therapeutic agent. The proposed research plan, from synthesis to in-depth mechanistic studies, is designed to systematically evaluate its hypothesized nootropic, neuroprotective, and anti-inflammatory activities. Positive findings from this research could pave the way for the development of a novel class of pyrrolidinone-based drugs with significant therapeutic potential. Further studies would involve lead optimization, pharmacokinetic and toxicological profiling, and ultimately, clinical trials.

References

Elucidating the Mechanism of Action of 4-Cyclobutylpyrrolidin-2-one: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged chemical scaffolds in novel molecular architectures presents both a significant opportunity and a formidable challenge in modern drug discovery. The molecule 4-Cyclobutylpyrrolidin-2-one represents such a case, integrating a pyrrolidinone core, prevalent in a range of neuroactive and anti-inflammatory agents, with a cyclobutyl moiety, a group increasingly utilized to enhance metabolic stability and fine-tune pharmacological profiles.[1][2][3][4][5] This guide presents a comprehensive, multi-disciplinary strategy for the systematic elucidation of the mechanism of action (MoA) for this novel chemical entity (NCE). We eschew a rigid, one-size-fits-all template, instead providing a logical, field-proven workflow that progresses from broad, hypothesis-generating screening to precise target validation and pathway analysis. This document is intended for drug development professionals and researchers, offering a self-validating system of protocols and causality-driven experimental choices to rigorously define the biological activity of this compound or similar NCEs.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The this compound structure is a compelling starting point for a drug discovery campaign. The pyrrolidinone ring is a γ-lactam, a core component of numerous pharmacologically active compounds, known to confer favorable properties like enhanced solubility and the ability to participate in hydrogen bonding. Its derivatives have demonstrated a vast range of biological activities, including anticonvulsant, anti-inflammatory, and antitumoral effects.[4][5] The incorporation of a cyclobutyl ring is a strategic choice in medicinal chemistry, often employed to increase the fraction of sp³-hybridized carbons (a factor correlated with clinical success), improve metabolic stability, and provide a rigid conformational anchor to optimize interactions with a biological target.[2][3]

Given that no specific biological activity has been documented for this compound, this guide outlines a systematic, unbiased approach to uncover its MoA. Our strategy is built on three pillars:

  • Hypothesis Generation: Employing broad, unbiased screening to reveal potential biological effects.

  • Target Deconvolution: Identifying the specific molecular binding partner(s).

  • Pathway Confirmation: Elucidating the downstream consequences of target engagement and linking them to a cellular phenotype.

PART 1: Initial Hypothesis Generation & Phenotypic Profiling

The initial phase of an MoA study for an NCE should be designed to cast a wide net, identifying any potential biological activity without preconceived bias. This is achieved through a combination of computational prediction and unbiased phenotypic screening.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, testable hypotheses. By comparing the structure of this compound to databases of known bioactive molecules, we can predict potential targets and off-targets.

Protocol for In Silico Analysis:

  • 2D/3D Similarity Searching: Utilize platforms like PubChem, ChEMBL, and BindingDB to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to this compound. Analyze the known targets of these similar compounds.

  • Pharmacophore Modeling: Define the key chemical features of the NCE (e.g., hydrogen bond donors/acceptors, hydrophobic centers). Screen these pharmacophore models against databases of 3D protein structures to identify potential binding pockets.

  • Reverse Docking: Dock the 3D conformer of this compound against a panel of clinically relevant protein targets (e.g., kinases, GPCRs, nuclear receptors). Rank the targets based on predicted binding affinity (docking score).

  • Biological Activity Prediction: Employ machine learning tools, such as the PASS (Prediction of Activity Spectra for Substances) software, which can predict thousands of biological activities based on chemical structure.[6]

High-Content Phenotypic Screening

Phenotypic screening allows for the discovery of a compound's effect in a complex biological system, such as a living cell, without prior knowledge of its target. A high-content imaging approach provides a rich, multi-parametric readout of cellular changes.

Experimental Workflow: High-Content Analysis (HCA) The workflow below outlines the process of using HCA to identify the cellular phenotype induced by this compound.

HCA_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Plate Cells (e.g., U-2 OS) B Compound Treatment (Dose-Response) A->B C Stain Cells (Multiplexed Fluorescent Dyes) B->C D Automated Microscopy (Image Acquisition) C->D E Image Segmentation (Identify Nuclei, Cytoplasm) D->E F Feature Extraction (>1000 Morphological Features) E->F G Phenotypic Profiling (Machine Learning) F->G H Hypothesis (e.g., Mitotic Arrest) G->H Identify Phenotypic 'Hit'

Caption: High-Content Analysis (HCA) workflow for phenotypic screening.

Protocol for High-Content Phenotypic Screen:

  • Cell Plating: Seed a human cell line with well-defined morphology (e.g., U-2 OS osteosarcoma) in 384-well, optically clear bottom plates.

  • Compound Addition: Treat cells with a concentration gradient of this compound (e.g., 10 nM to 100 µM) for a relevant time period (e.g., 24 or 48 hours). Include positive (e.g., known cytotoxic drugs) and negative (DMSO) controls.

  • Cell Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for nucleus, Phalloidin for actin filaments, MitoTracker for mitochondria).

  • Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.

  • Image Analysis: Employ image analysis software to segment cells and extract a wide array of quantitative features related to cell size, shape, texture, and intensity.

  • Data Analysis: Use multivariate statistical tools or machine learning to compare the phenotypic profile of the treated cells to a reference library of known drugs. A significant deviation from the negative control indicates a bioactive phenotype.

Hypothetical Data Summary: Let's hypothesize that the HCA screen reveals a distinct phenotype of cell rounding, chromatin condensation, and an increased nuclear size at low micromolar concentrations.

ParameterDMSO Control (Mean ± SD)This compound (10 µM) (Mean ± SD)p-value
Cell Roundness 0.65 ± 0.080.92 ± 0.05< 0.001
Nuclear Area (µm²) 150 ± 25280 ± 40< 0.001
DNA Condensation 1.2 ± 0.34.5 ± 0.7< 0.001
Cell Count 100%55%< 0.001

This profile is characteristic of mitotic arrest , providing a strong, actionable hypothesis for the subsequent investigation.

PART 2: Target Identification and Validation

With the hypothesis of mitotic arrest, the next step is to identify the specific molecular target responsible for this phenotype. This process, often called target deconvolution, uses unbiased techniques to find the direct binding partners of the compound.

Affinity-Based Chemical Proteomics

This powerful technique uses a modified version of the compound to "fish" for its binding partners in the entire proteome.

Experimental Workflow: Target ID by Affinity Pulldown

Affinity_Workflow A Synthesize Affinity Probe (Compound + Linker + Biotin) B Incubate Probe with Cell Lysate A->B C Add Streptavidin Beads B->C D Competitive Elution (Excess Free Compound) C->D Specific Binders E Non-specific Elution C->E Control F On-Bead Digestion (Trypsin) D->F E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

Caption: Workflow for target identification using affinity proteomics.

Protocol for Affinity Pulldown & Mass Spectrometry:

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group for conjugation to a tag like biotin. It is critical to ensure this modification does not abrogate biological activity.

  • Lysate Preparation: Prepare native protein lysates from a relevant cell line (e.g., HeLa or HT-29, which are robustly cycling cancer cells).

  • Affinity Capture: Incubate the biotinylated probe with the cell lysate. As a crucial control, a parallel incubation should include the probe plus a large excess of the original, unmodified this compound. This competition experiment will distinguish specific binders from non-specific ones.

  • Pulldown: Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific proteins. Elute the bound proteins.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-only sample compared to the competition control. These are the high-confidence candidate targets.

Target Validation with Orthogonal Methods

Once candidate targets emerge from proteomics, it is imperative to validate the direct interaction using independent, orthogonal methods.

Protocol for Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in intact cells by leveraging the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Treatment: Treat intact cells with either DMSO or this compound.

  • Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of a specific candidate protein (e.g., from the proteomics screen) remaining in the soluble fraction at each temperature using Western Blot or other specific protein detection methods.

  • Analysis: A positive result is a shift in the melting curve to a higher temperature for the drug-treated sample, indicating stabilization and therefore, direct engagement.

Hypothetical CETSA Data: Let's assume the proteomics screen identified Tubulin as a primary binding partner.

Temperature (°C)Soluble Tubulin (% of Max) - DMSOSoluble Tubulin (% of Max) - Compound
45100100
509598
557092
604080
651055
70<520

This data indicates that this compound binding stabilizes tubulin in cells, strongly validating it as a direct target. This aligns perfectly with the observed mitotic arrest phenotype, as tubulin is the building block of the mitotic spindle.[7]

PART 3: Pathway Elucidation and Mechanistic Confirmation

Confirming a direct target is a milestone, but a full MoA study requires understanding the downstream functional consequences of this interaction.

Biochemical Confirmation and Cellular Impact

If tubulin is the target, we must confirm that the compound directly inhibits its function: polymerization into microtubules.

Protocol for In Vitro Tubulin Polymerization Assay:

  • Reaction Setup: Combine purified tubulin protein with GTP in a buffer that promotes polymerization.

  • Compound Addition: Add varying concentrations of this compound or a known tubulin inhibitor like colchicine (positive control).

  • Monitoring: Measure the increase in light scattering or fluorescence at 340 nm over time in a temperature-controlled spectrophotometer. Polymerization of tubulin into microtubules causes an increase in absorbance.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit polymerization by 50%.

Linking Target to Phenotype

The final step is to definitively link the molecular action (tubulin polymerization inhibition) to the cellular phenotype (mitotic arrest).

Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Treatment: Treat synchronized cells (e.g., HeLa) with DMSO, a known microtubule inhibitor (e.g., paclitaxel), and this compound for a duration corresponding to one cell cycle (e.g., 18-24 hours).

  • Staining: Fix the cells and stain their DNA with a quantitative dye like propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analysis: The cellular DNA content reveals the cell cycle phase. Cells in G2 or M phase have twice the DNA content (4N) of cells in G1 phase (2N). A compound that causes mitotic arrest will lead to a significant accumulation of cells in the G2/M phase of the cell cycle.[7]

Hypothetical Signaling Pathway and Point of Intervention The diagram below illustrates the central role of microtubule dynamics in cell cycle progression and where this compound intervenes.

Mitosis_Pathway G2 G2 Phase M Mitosis G2->M Entry into Mitosis Spindle Mitotic Spindle Formation M->Spindle Anaphase Anaphase Spindle->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Tubulin Tubulin Dimers Tubulin->Spindle Polymerization Compound This compound Compound->Tubulin Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by the compound leads to mitotic arrest.

Conclusion

This guide outlines a logical and rigorous workflow for elucidating the mechanism of action of a novel chemical entity, this compound. By progressing from unbiased phenotypic screening to specific target identification and subsequent pathway analysis, researchers can build a comprehensive and validated understanding of a compound's biological function. This integrated approach, combining proteomics, cell biology, and biochemistry, is essential for advancing promising molecules in the drug development pipeline and ensuring that their therapeutic potential is built on a solid foundation of scientific integrity.

References

An In-depth Technical Guide on the Discovery and Isolation of Novel 4-Cyclobutylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Imperative for the 4-Cyclobutylpyrrolidin-2-one Scaffold

The pyrrolidin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of bioactive compounds.[1] This five-membered lactam is a key structural feature in pharmaceuticals targeting the central nervous system (CNS), such as the nootropic agent piracetam and the anticonvulsant levetiracetam.[2] The introduction of a cyclobutyl group at the 4-position is a deliberate design choice aimed at modulating the physicochemical and pharmacokinetic properties of the parent scaffold. The cyclobutyl ring, with its inherent strain and puckered conformation, imparts a degree of conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, this lipophilic substituent can improve blood-brain barrier permeability, a critical attribute for CNS-active agents.

Part 1: Rational Design and Synthesis of Novel Derivatives

The successful synthesis of this compound derivatives hinges on a robust and flexible synthetic strategy. A retrosynthetic analysis reveals two primary approaches: building the pyrrolidinone ring with the cyclobutyl moiety already in place, or introducing the cyclobutyl group onto a pre-formed pyrrolidinone precursor.

Retrosynthetic Strategy

retrosynthesis cluster_0 Approach A: Cyclization of a Cyclobutyl-Containing Precursor cluster_1 Approach B: Modification of a Pyrrolidinone Scaffold target Novel this compound Derivative intermediate_A γ-Amino Acid with Cyclobutyl Moiety target->intermediate_A Lactamization intermediate_B 4-Alkylidene-pyrrolidin-2-one target->intermediate_B Catalytic Hydrogenation start_A1 Cyclobutanecarboxaldehyde intermediate_A->start_A1 start_A2 Malonic Ester intermediate_A->start_A2 start_A3 Nitromethane intermediate_A->start_A3 start_B1 Pyrrolidin-2-one intermediate_B->start_B1 start_B2 Cyclobutanone intermediate_B->start_B2

Figure 1: Retrosynthetic analysis outlining two major synthetic pathways to this compound derivatives.

Synthetic Pathway 1: Convergent Synthesis via Michael Addition

A highly effective method for constructing the 4-substituted pyrrolidinone ring is through a Michael addition reaction, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] This approach allows for the stereocontrolled introduction of the cyclobutyl group.

Experimental Protocol: Synthesis of (S)-4-Cyclobutyl-5-phenylpyrrolidin-2-one

This protocol describes the synthesis of a novel, hypothetical derivative to illustrate the application of established methodologies.

  • Step 1: Knoevenagel Condensation to form the Michael Acceptor.

    • To a solution of cyclobutanecarboxaldehyde (1.0 eq) and nitromethane (1.1 eq) in methanol, add a catalytic amount of a suitable base such as diethylamine.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure and purify the resulting 1-cyclobutyl-2-nitroethene by flash chromatography.

  • Step 2: Asymmetric Michael Addition.

    • In a flame-dried flask under an inert atmosphere, dissolve the synthesized 1-cyclobutyl-2-nitroethene (1.0 eq) and a suitable malonic ester derivative, such as diethyl malonate (1.2 eq), in an anhydrous solvent like toluene.

    • Add a chiral catalyst, for example, a squaramide-based organocatalyst (0.1 eq), to induce stereoselectivity.[5]

    • Stir the reaction at 0°C for 24-48 hours, monitoring by chiral HPLC to determine enantiomeric excess.

  • Step 3: Reductive Cyclization.

    • To the crude Michael adduct, add a reducing agent such as zinc dust in acetic acid, or perform a catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere.[1]

    • This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the γ-lactam ring.

    • The resulting product is the desired this compound derivative.

  • Step 4: Purification.

    • The crude product is purified by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to yield the pure product.

Synthetic Pathway 2: Catalytic Hydrogenation of a 4-Alkylidene Precursor

An alternative route involves the synthesis of a 4-cyclobutylidene-pyrrolidin-2-one intermediate, followed by catalytic hydrogenation to saturate the exocyclic double bond.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

  • Step 1: Aldol Condensation.

    • In a round-bottom flask, combine a suitable pyrrolidin-2-one starting material (e.g., 1-benzylpyrrolidin-2-one, 1.0 eq) and cyclobutanone (1.2 eq) in a solvent such as ethanol.

    • Add a base, for instance, sodium ethoxide, and reflux the mixture for 6-8 hours.

    • The reaction will yield the 4-cyclobutylidene-pyrrolidin-2-one intermediate.

  • Step 2: Catalytic Hydrogenation.

    • Dissolve the purified 4-cyclobutylidene-pyrrolidin-2-one in a suitable solvent like methanol or ethanol.

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the this compound.

Part 2: Rigorous Isolation and Purification

The isolation and purification of the final compound are paramount for accurate biological evaluation. A multi-step purification strategy is often necessary to achieve the high purity required for in-vitro and in-vivo studies.

Purification Workflow

purification_workflow start Crude Product from Synthesis extraction Aqueous Workup & Liquid-Liquid Extraction start->extraction drying Drying over Anhydrous MgSO₄/Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration flash_chromatography Flash Column Chromatography (Silica Gel) concentration->flash_chromatography purity_analysis_1 Purity Assessment (TLC, ¹H NMR, LC-MS) flash_chromatography->purity_analysis_1 preparative_hplc Preparative HPLC (for high purity) purity_analysis_1->preparative_hplc Purity < 98% or Isomer Separation final_product Isolated & Purified Novel Derivative (>98% purity) purity_analysis_1->final_product Purity > 98% preparative_hplc->final_product

Figure 2: A systematic workflow for the isolation and purification of the target this compound derivatives.

Data Presentation: Characterization of a Novel Derivative

Table 1: Spectroscopic and Analytical Data for Hypothetical (S)-4-Cyclobutyl-5-phenylpyrrolidin-2-one

Analysis Result
¹H NMR (400 MHz, CDCl₃) δ 7.25-7.40 (m, 5H, Ar-H), 5.10 (d, J=8.0 Hz, 1H, NCHPh), 3.50 (m, 1H, CH₂), 3.30 (m, 1H, CH₂), 2.80 (m, 1H, CH-cyclobutyl), 2.40 (m, 1H, CH-cyclobutyl), 1.80-2.10 (m, 6H, cyclobutyl-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 175.2 (C=O), 140.1 (Ar-C), 128.9 (Ar-CH), 128.2 (Ar-CH), 126.5 (Ar-CH), 60.5 (NCHPh), 45.1 (CH₂), 42.3 (CH-cyclobutyl), 38.9 (CH-cyclobutyl), 28.7 (cyclobutyl-CH₂), 25.4 (cyclobutyl-CH₂)
HRMS (ESI) m/z calculated for C₁₄H₁₇NO [M+H]⁺: 216.1388, found: 216.1391
Optical Rotation [α]²⁰D = +45.2 (c 1.0, CHCl₃)
Purity (HPLC) >99%

Part 3: Biological Evaluation and Future Perspectives

The synthesized novel this compound derivatives should be subjected to a battery of in-vitro and in-vivo assays to determine their biological activity profile. Given the precedence of the pyrrolidinone scaffold in CNS disorders, initial screening should focus on targets such as GABA receptors, AMPA receptors, and voltage-gated ion channels.[6]

Hypothesized Signaling Pathway Involvement

signaling_pathway compound This compound Derivative receptor CNS Receptor (e.g., AMPA-R) compound->receptor Allosteric Modulation downstream_signaling Downstream Signaling Cascade (e.g., Ca²⁺ influx, Kinase activation) receptor->downstream_signaling Activation cellular_response Cellular Response (e.g., Enhanced Synaptic Plasticity, Neuroprotection) downstream_signaling->cellular_response therapeutic_effect Potential Therapeutic Effect (e.g., Cognitive Enhancement, Anticonvulsant Activity) cellular_response->therapeutic_effect

References

CAS number and nomenclature for 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyclobutylpyrrolidin-2-one

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound featuring a pyrrolidinone scaffold substituted with a cyclobutyl group. The pyrrolidinone core is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The incorporation of a cyclobutyl moiety can offer unique advantages in drug design, including improvements in potency, selectivity, and pharmacokinetic profiles due to its rigid, puckered conformation.[3] This document details the nomenclature, physicochemical properties, proposed synthetic routes, and predicted spectroscopic data for this compound. Furthermore, it explores the potential applications of this molecule in drug discovery and development, with a particular focus on central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information and actionable insights into this promising chemical entity.

Nomenclature and Chemical Identity

The systematic and unambiguous identification of a chemical compound is paramount for scientific communication and regulatory purposes. This section outlines the established nomenclature and key identifiers for this compound.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the official name for this compound is This compound .[4][5][6][7] This name is derived from the parent heterocycle, pyrrolidin-2-one, with a cyclobutyl substituent at the 4-position of the ring.

Chemical Abstracts Service (CAS) Number

A specific CAS Registry Number for this compound has not been definitively assigned in publicly available databases as of the date of this publication. Researchers are advised to verify the CAS number upon synthesis and registration of this compound.

Molecular Structure and Formula

The structural representation and key chemical formulas for this compound are provided in the table below.

IdentifierValueSource
Molecular Formula C₈H₁₃NO[4]
Molecular Weight 139.20 g/mol [4]
Canonical SMILES C1CC(C1)C2CC(=O)NC2[4]
InChI InChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)[4]
InChIKey CVRJEQBETQXNIG-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted ValueNotes
Physical State Solid or high-boiling liquidBased on similar 4-substituted pyrrolidinones.
Melting Point 60-80 °CEstimated based on trends for alkyl-substituted pyrrolidinones.
Boiling Point > 250 °C at 760 mmHgExtrapolated from related compounds.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water.The lactam functionality imparts polarity, while the alkyl framework contributes to lipophilicity.
pKa ~17-18 (amide N-H)Typical pKa for a lactam proton.
LogP 1.2[4]

Synthesis of this compound

Route 1: Michael Addition and Reductive Cyclization

This approach leverages the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent lactamization.

Synthesis_Route_1 start1 Cyclobutylacetaldehyde intermediate1 1-Cyclobutyl-2-nitroethene start1->intermediate1 Henry Reaction (Base, e.g., NaOH) start2 Nitromethane start2->intermediate1 intermediate2 Diethyl 2-(1-cyclobutyl-2-nitroethyl)malonate intermediate1->intermediate2 Michael Addition (Base, e.g., NaOEt) start3 Diethyl malonate start3->intermediate2 intermediate3 Ethyl 4-cyclobutyl-5-nitro-3-oxopentanoate intermediate2->intermediate3 Krapcho Decarboxylation (e.g., NaCl, DMSO, H₂O, heat) intermediate4 Ethyl 5-amino-4-cyclobutyl-3-oxopentanoate intermediate3->intermediate4 Nitro Reduction (e.g., H₂, Pd/C or Fe/AcOH) product This compound intermediate4->product Reductive Amination/ Lactamization (e.g., NaBH₄)

Figure 1: Proposed synthesis of this compound via Michael addition.

Experimental Protocol (Route 1):

  • Step 1: Synthesis of 1-Cyclobutyl-2-nitroethene. Cyclobutylacetaldehyde is reacted with nitromethane in the presence of a base such as sodium hydroxide (Henry reaction) to yield 1-cyclobutyl-2-nitroethene.

  • Step 2: Michael Addition. The resulting nitroalkene undergoes a Michael addition with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. This forms the corresponding Michael adduct.

  • Step 3: Decarboxylation. The adduct is then subjected to Krapcho decarboxylation using conditions such as sodium chloride in a mixture of DMSO and water with heating to remove one of the ester groups.

  • Step 4: Reduction and Lactamization. The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or a reducing agent like iron in acetic acid. The resulting γ-amino ester will then undergo spontaneous or induced cyclization to form the target lactam, this compound.

Causality Behind Experimental Choices: The Michael addition is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of γ-lactams.[1] The choice of reducing agent for the nitro group can influence the overall yield and purity; catalytic hydrogenation is often preferred for its clean reaction profile.

Route 2: Catalytic Hydrogenation of 3-Cyclobutylsuccinimide

This alternative strategy involves the preparation of a substituted succinimide followed by its selective reduction.

Synthesis_Route_2 start1 Cyclobutylmalonic acid intermediate1 3-Cyclobutylsuccinimide start1->intermediate1 Condensation (Heat) start2 Ammonia or Urea start2->intermediate1 product This compound intermediate1->product Catalytic Hydrogenation (e.g., H₂, Ru-based catalyst)

Figure 2: Proposed synthesis of this compound via hydrogenation of a succinimide.

Experimental Protocol (Route 2):

  • Step 1: Synthesis of 3-Cyclobutylsuccinimide. Cyclobutylmalonic acid is condensed with ammonia or urea at elevated temperatures to form 3-cyclobutylsuccinimide.

  • Step 2: Selective Hydrogenation. The resulting succinimide is then subjected to catalytic hydrogenation. This step requires careful selection of the catalyst to achieve selective reduction of one carbonyl group to a methylene group. Ruthenium-based catalysts have shown efficacy in similar transformations.

Causality Behind Experimental Choices: The synthesis of succinimides from malonic acids is a well-established process. The subsequent selective hydrogenation of a cyclic imide is a more challenging step, but advancements in catalysis have made this a viable approach. This route may offer advantages in terms of atom economy and fewer reaction steps compared to Route 1.

Spectroscopic Characterization

The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based on the known spectral properties of pyrrolidinone derivatives, the following characteristics are predicted for this compound.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0-7.0br s1HNH
~ 3.4-3.6m1HCH -N (pyrrolidinone ring)
~ 2.9-3.1m1HCH -N (pyrrolidinone ring)
~ 2.4-2.6m1HCH -C=O (pyrrolidinone ring)
~ 2.2-2.4m1HCH -C₄ (pyrrolidinone ring)
~ 1.8-2.1m7HCyclobutyl protons
~ 1.6-1.8m1HCH -C=O (pyrrolidinone ring)

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 175-178C =O (lactam)
~ 45-48C H₂-N
~ 40-43C H-C₄
~ 35-38C H (cyclobutyl methine)
~ 30-33C H₂-C=O
~ 25-28C H₂ (cyclobutyl)
~ 18-21C H₂ (cyclobutyl)
Mass Spectrometry (MS)
  • Expected Molecular Ion (M⁺): m/z = 139.10

  • Key Fragmentation Patterns:

    • Loss of the cyclobutyl group ([M-55]⁺) leading to a fragment at m/z = 84.

    • Cleavage of the pyrrolidinone ring, with characteristic fragments corresponding to the loss of CO and other small molecules.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3200-3400Strong, broadN-H stretch
~ 2850-2960StrongC-H stretch (aliphatic)
~ 1670-1700Strong, sharpC=O stretch (lactam)
~ 1400-1500MediumC-H bend

Potential Applications in Drug Discovery

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][10][11] The racetam family of nootropic drugs, such as piracetam and aniracetam, feature a pyrrolidinone core and are known to modulate neurotransmitter systems.[10]

Central Nervous System (CNS) Disorders

Given the prevalence of the pyrrolidinone motif in CNS-active drugs, this compound is a promising candidate for investigation in this area.[12] The cyclobutyl group, being a bioisostere of larger or more flexible alkyl groups, can confer improved metabolic stability and cell permeability.[3][13][14] Potential therapeutic targets could include:

  • Neurodegenerative Diseases: Compounds that enhance cognitive function or offer neuroprotection are of high interest for conditions like Alzheimer's and Parkinson's disease.

  • Epilepsy: The pyrrolidinone structure is found in several anticonvulsant drugs, suggesting that this compound could be explored for its anti-seizure activity.[2]

  • Psychiatric Disorders: Modulation of neurotransmitter pathways by pyrrolidinone derivatives could be beneficial in treating depression, anxiety, and other mood disorders.

Other Therapeutic Areas

The versatility of the pyrrolidinone scaffold extends beyond CNS applications. Derivatives have been investigated as anti-inflammatory, antimicrobial, and anticancer agents.[1][11] The unique steric and electronic properties of the cyclobutyl group could be leveraged to design novel inhibitors of enzymes or receptor antagonists in these and other disease areas.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While specific experimental data for this compound is limited, its structural features—a pharmacologically privileged pyrrolidinone core and a metabolically robust cyclobutyl substituent—suggest a high potential for biological activity. The synthetic routes and predicted analytical data presented in this guide provide a solid foundation for its synthesis, characterization, and subsequent investigation as a novel therapeutic agent. Further research into the pharmacological profile of this compound is warranted to fully elucidate its potential in addressing unmet medical needs.

References

Thermochemical properties of 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of 4-Cyclobutylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive framework for determining and understanding the thermochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the scarcity of published experimental data for this specific substituted pyrrolidinone, this document emphasizes the established experimental and computational methodologies required for its characterization. We detail the protocols for determining key thermochemical parameters—standard enthalpy of formation (ΔfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°). This guide serves as a robust resource for researchers and drug development professionals, providing not only the theoretical underpinnings but also actionable, field-proven protocols for both calorimetric measurements and high-level quantum chemical calculations.

Introduction: The Significance of Substituted Pyrrolidinones

The pyrrolidinone ring system is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1] Its prevalence is due to its ability to act as a versatile pharmacophore, contributing to molecular stereochemistry and providing a three-dimensional structure that can efficiently interact with biological targets.[1] The this compound variant introduces a bulky, sp³-rich cyclobutyl group, which can significantly influence the molecule's conformational rigidity, solubility, and metabolic stability—key parameters in drug design.

A thorough understanding of a compound's thermochemical properties is fundamental to its development. These properties govern energy changes in chemical reactions, reaction feasibility, and thermal stability, which are critical for process safety, scale-up, and formulation.[2] This guide outlines the necessary steps to characterize this compound, providing a blueprint for obtaining reliable thermochemical data essential for its scientific and commercial development.

Synthesis Pathway: Accessing the Target Scaffold

The synthesis of substituted pyrrolidin-2-ones can be achieved through various established routes. A common and effective strategy involves the reaction of a donor-acceptor (DA) cyclopropane with a primary amine, followed by lactamization.[3][4][5] For this compound, a plausible pathway involves the Lewis acid-catalyzed ring-opening of a cyclopropane-1,1-dicarboxylate with an appropriate amine, leading to a γ-amino ester intermediate which then cyclizes to form the target γ-lactam ring.[3][5]

The general workflow for such a synthesis is illustrated below. The choice of Lewis acid (e.g., Y(OTf)₃) and reaction conditions are critical for optimizing yield and purity.[3]

G cluster_0 Synthesis Workflow A Reactants: - Donor-Acceptor Cyclopropane - Primary Amine B Lewis Acid Catalysis (e.g., Y(OTf)₃) A->B Step 1 C Intermediate: γ-Amino Ester Formation B->C Step 2 D In Situ Lactamization & Dealkoxycarbonylation C->D Step 3 E Purification (e.g., Chromatography) D->E Step 4 F Final Product: This compound E->F Step 5

Caption: Generalized workflow for the synthesis of 1,5-substituted pyrrolidin-2-ones.

Core Thermochemical Principles

Thermochemistry is the study of heat associated with chemical reactions.[2] The primary parameters of interest are:

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (1 bar and 298.15 K).[6][7] A negative value indicates an exothermic formation process and greater enthalpic stability.[6]

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure.[8][9] It is a measure of a substance's ability to store thermal energy.

  • Standard Molar Entropy (S°): A measure of the randomness or disorder of one mole of a substance at standard conditions. It is a fundamental thermodynamic property related to the number of possible microscopic arrangements (microstates) of the system.

  • Gibbs Free Energy of Formation (ΔfG°): The change in free energy that accompanies the formation of one mole of a substance from its elements in their standard states.[10][11] It combines enthalpy and entropy (ΔG° = ΔH° - TΔS°) and is the ultimate indicator of a reaction's spontaneity at constant temperature and pressure; a negative value indicates a spontaneous process.[12][13][14]

Experimental Determination via Calorimetry

Calorimetry is the primary experimental technique for measuring heat changes in chemical reactions.[2] For a novel compound like this compound, bomb calorimetry is the gold standard for determining the enthalpy of combustion, from which the enthalpy of formation can be derived using Hess's Law.

Authoritative Technique: Constant-Volume (Bomb) Calorimetry

The core principle involves the complete combustion of a precisely weighed sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the resulting temperature change is meticulously measured.[15][16]

G cluster_1 Bomb Calorimetry Workflow P1 Calorimeter Calibration (with Benzoic Acid) P2 Sample Preparation: - Weigh Sample - Place in Bomb P1->P2 Prerequisite P3 System Assembly: - Seal Bomb - Pressurize with O₂ - Submerge in Water Bath P2->P3 P4 Combustion & Data Acquisition: - Ignite Sample - Record T vs. Time P3->P4 P5 Data Analysis: - Calculate ΔT - Determine q_reaction P4->P5 P6 Calculate ΔcH° and ΔfH° P5->P6

Caption: Experimental workflow for determining enthalpy of formation using a bomb calorimeter.

Self-Validating Experimental Protocol

Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound.

Materials:

  • Bomb calorimeter apparatus

  • High-purity this compound sample

  • Benzoic acid (calorimetric standard)

  • High-pressure oxygen cylinder

  • Digital thermometer (resolution ≤ 0.001 K)

  • Analytical balance (precision ± 0.1 mg)

Protocol:

  • System Calibration (Trustworthiness Pillar):

    • Accurately weigh ~1 g of standard benzoic acid and press it into a pellet.

    • Place the pellet in the bomb's crucible. Attach the fuse wire.

    • Assemble the bomb, charge it with oxygen to ~30 atm, and place it in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium (monitor temperature for 5-10 minutes).

    • Ignite the sample and record the temperature at regular intervals until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid. Repeat this calibration at least three times to ensure reproducibility.

  • Sample Combustion:

    • Follow the same procedure as in Step 1, but replace the benzoic acid with a precisely weighed sample (~0.8 g) of this compound.

    • Perform at least three independent combustion experiments with the target compound.

  • Data Analysis and Corrections:

    • For each run, determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • Calculate the total heat released (q_total) using: q_total = C_cal * ΔT.

    • Apply corrections for the heat of formation of nitric acid (from residual N₂) and the combustion of the fuse wire.

    • Calculate the standard molar enthalpy of combustion (ΔcH°) for this compound.

  • Derivation of Enthalpy of Formation (ΔfH°):

    • Write the balanced combustion reaction for C₈H₁₃NO: C₈H₁₃NO(s) + 10.75 O₂(g) → 8 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

    • Use Hess's Law and known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate ΔfH° for the compound.[7][17] ΔcH° = [8 * ΔfH°(CO₂) + 6.5 * ΔfH°(H₂O)] - [ΔfH°(C₈H₁₃NO) + 10.75 * ΔfH°(O₂)]

Computational Thermochemical Analysis

When experimental determination is not feasible, or to complement experimental data, computational chemistry provides a powerful alternative.[18] Density Functional Theory (DFT) is a robust method for calculating the thermochemical properties of organic molecules with high accuracy.[19][20]

Authoritative Technique: Density Functional Theory (DFT)

DFT calculations solve the electronic structure of a molecule to determine its energy and other properties. By calculating the vibrational frequencies, one can obtain the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately, the enthalpy, entropy, and Gibbs free energy.[21][22] High-level composite methods like G3(MP2)//B3LYP can yield results in excellent agreement with experimental data.[20]

G cluster_2 DFT Calculation Workflow C1 Molecule Construction: Build 3D structure of This compound C2 Geometry Optimization: (e.g., B3LYP/6-31G(d)) C1->C2 C3 Frequency Calculation: - Confirm Minimum Energy State - Obtain Thermal Corrections C2->C3 Verify no imaginary frequencies C4 Single-Point Energy Calculation: (Higher-level basis set, e.g., 6-311+G(3df,2p)) C3->C4 Use optimized geometry C5 Thermochemical Property Calculation: - Enthalpy (H) - Entropy (S) - Gibbs Free Energy (G) C4->C5 Combine with thermal data C6 Final Data Output C5->C6

Caption: Computational workflow for determining thermochemical properties via DFT.

Self-Validating Computational Protocol

Objective: To calculate the gas-phase thermochemical properties of this compound at 298.15 K.

Software: Gaussian 16 or similar quantum chemistry package.

Protocol:

  • Structure Input: Construct the 3D molecular structure of this compound.

  • Geometry Optimization (Expertise Pillar):

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Method: The B3LYP density functional with the 6-31G(d) basis set is a cost-effective and reliable starting point for organic molecules.[20] The choice of functional and basis set is a trade-off between accuracy and computational cost; B3LYP is widely validated for geometries and frequencies.

  • Vibrational Frequency Analysis (Trustworthiness Pillar):

    • At the same level of theory (B3LYP/6-31G(d)), perform a frequency calculation on the optimized geometry.

    • Self-Validation: Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies. The output of this step provides the ZPVE and the thermal corrections to enthalpy and entropy.

  • High-Accuracy Energy Calculation:

    • To improve accuracy, perform a single-point energy calculation on the optimized geometry using a larger, more flexible basis set, such as 6-311+G(3df,2p).[20]

  • Thermochemical Data Extraction:

    • Combine the high-accuracy single-point energy with the thermal corrections from the frequency calculation to obtain the final values for H, S, and G at the specified temperature (298.15 K).

  • Enthalpy of Formation Calculation:

    • To calculate ΔfH°, an appropriate isodesmic or atomization reaction scheme must be used, where the calculated energies of reactants and products are combined with known experimental ΔfH° values for the other species in the balanced reaction.

Summary of Thermochemical Data

The following table presents the key thermochemical properties for this compound. Note: As of the date of this publication, specific experimental values for this compound are not widely available. The values presented should be considered placeholders to be populated by the experimental or computational methods detailed in this guide.

PropertySymbolPredicted Value (Gas Phase)UnitsMethod
Standard Molar Enthalpy of FormationΔfH°TBDkJ/molDFT / Bomb Calorimetry
Standard Molar Heat Capacity (Constant P)CpTBDJ/(mol·K)DFT / DSC
Standard Molar EntropyTBDJ/(mol·K)DFT
Standard Molar Gibbs Free Energy of FormationΔfG°TBDkJ/molCalculated from ΔfH° and S°

TBD: To Be Determined by the methodologies outlined herein.

Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for the determination of the thermochemical properties of this compound. By integrating detailed protocols for both experimental calorimetry and advanced computational DFT analysis, we provide researchers with the necessary tools to generate the reliable data required for informed decision-making in drug development, process chemistry, and academic research. The emphasis on self-validating procedures and authoritative methodologies ensures the integrity and trustworthiness of the results, paving the way for a deeper understanding of this promising chemical scaffold.

References

Pyrrolidin-2-ones: A Comprehensive Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidin-2-one, or γ-lactam, core is a five-membered heterocyclic ring that stands as a privileged scaffold in modern medicinal chemistry and industrial applications.[1][2][3] Its unique combination of polarity, hydrogen bonding capability, and conformational flexibility has made it a cornerstone for the development of a wide array of biologically active agents and functional polymers.[2] This technical guide provides an in-depth exploration of the synthesis and diverse uses of pyrrolidin-2-one derivatives, aimed at researchers, scientists, and professionals in drug development. We will delve into the foundational and advanced synthetic methodologies, explaining the rationale behind experimental choices. Furthermore, this guide will illuminate the extensive pharmacological landscape of these compounds—from central nervous system agents to novel therapeutics—and their significant role in industrial processes. Detailed protocols and comparative data are presented to serve as a practical resource for laboratory application and strategic research planning.

Introduction: The Enduring Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one ring system is a recurring motif in a vast number of natural products and synthetic compounds with significant biological activities.[1][4] This simple γ-lactam structure provides an ideal framework for molecular design due to several key features:

  • Stereochemical Complexity: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling sophisticated exploration of pharmacophore space and stereospecific interactions with biological targets.[5]

  • Physicochemical Properties: The lactam moiety imparts polarity and offers both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can enhance aqueous solubility and modulate pharmacokinetic profiles.

  • Synthetic Versatility: The core is synthetically accessible and readily functionalized at multiple positions, making it a versatile building block for creating diverse chemical libraries.[3]

These attributes have cemented the pyrrolidin-2-one core as a "privileged scaffold," a concept describing molecular frameworks that are capable of binding to multiple, unrelated biological targets.[2][4] This versatility is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anticonvulsant, anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][6][7] Beyond medicine, derivatives like N-vinylpyrrolidinone (NVP) are foundational monomers for producing high-value polymers such as polyvinylpyrrolidone (PVP), which has widespread applications in pharmaceuticals, cosmetics, and industrial coatings.[8][9][10]

This guide aims to provide a comprehensive and practical overview of this critical chemical class, bridging the gap between fundamental synthesis and high-value application.

Synthesis of the Pyrrolidin-2-one Core: From Classical Methods to Modern Innovations

The construction of the γ-lactam ring can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

Foundational Synthetic Routes

Historically, the synthesis of the parent 2-pyrrolidinone relied on straightforward cyclization reactions of linear precursors.

  • From γ-Butyrolactone: The most common industrial method involves the reaction of γ-butyrolactone with ammonia at high temperatures (250–290 °C) and pressures.[11][12] This process is highly efficient, often achieving near-quantitative conversion. The choice of a solid magnesium silicate catalyst in a fixed-bed reactor is crucial for facilitating the reaction in the vapor phase and ensuring high purity of the final product.[11]

  • From Succinimide or Succinonitrile: Alternative industrial routes include the catalytic reduction of succinimide or the hydrogenation of succinonitrile under hydrolytic conditions.[11] These methods provide viable, though less common, pathways to the unsubstituted ring.

Modern Catalytic and Multicomponent Reactions

Modern organic synthesis has introduced more sophisticated and versatile methods for constructing functionalized pyrrolidin-2-ones.

  • Catalytic Cyclizations: Transition metal catalysis has enabled novel cyclization pathways. For instance, iridium-catalyzed processes can directly synthesize γ-lactams from lactones and amines under milder conditions than traditional industrial methods.[13] Cobalt carbonyl has been used to catalyze the carbonylation of azetidines, expanding the four-membered ring into the five-membered pyrrolidinone structure.[14]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular complexity in a single step. The synthesis of highly substituted 3-pyrrolin-2-ones (unsaturated γ-lactams) can be achieved through the reaction of amines, aldehydes, and acetylene or pyruvate derivatives.[15] These reactions are prized for their atom economy and ability to rapidly generate libraries of compounds for biological screening. A notable example is the one-pot, three-component synthesis of pyrrolidine-2,3-diones, which have shown promise as novel antibacterial agents.[16]

  • N-Heterocyclic Carbene (NHC) Catalysis: A transition-metal-free approach utilizes NHCs to catalyze a radical tandem cyclization/coupling reaction, yielding highly functionalized 2-pyrrolidinones with broad substrate scope and excellent functional group tolerance.[17] This method is advantageous for its mild conditions and avoidance of heavy metal contaminants.

graph SyntheticRoutes { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4", arrowhead=normal];

}

Overview of major synthetic pathways to the pyrrolidin-2-one core.

Key Applications and Pharmacological Significance

The structural versatility of the pyrrolidin-2-one scaffold has led to its incorporation into a wide range of therapeutic agents and industrial products.

Central Nervous System (CNS) Agents

The pyrrolidin-2-one moiety is a hallmark of the "racetam" class of drugs, known for their nootropic (cognition-enhancing) effects. More recently, this scaffold has been central to the development of potent anticonvulsant drugs.

  • Levetiracetam and Brivaracetam: These successful antiepileptic drugs feature a core pyrrolidin-2-one ring. Their mechanism is believed to involve binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. The structural characteristics of the pyrrolidinone ring are essential for this interaction.[18]

  • Novel Anticonvulsants: Ongoing research focuses on synthesizing new pyrrolidin-2-one derivatives with improved efficacy and safety profiles. Structure-activity relationship (SAR) studies have shown that introducing hydrophobic and lipophilic groups onto the scaffold can significantly enhance anticonvulsant activity.[18] For instance, derivatives with benzhydryl or sec-butyl groups at position 3 have shown greater potency than the established drug valproic acid in preclinical models.[5]

Cardiovascular and Adrenolytic Agents

Researchers have successfully synthesized novel series of pyrrolidin-2-one derivatives bearing arylpiperazine fragments, which exhibit significant affinity for α1- and α2-adrenoceptors.[6]

  • Antiarrhythmic and Antihypertensive Activity: Certain compounds from these series have demonstrated potent antiarrhythmic activity in epinephrine-induced arrhythmia models and a significant ability to decrease systolic and diastolic blood pressure in normotensive rats.[6] Compound 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one was identified as having particularly high prophylactic antiarrhythmic activity.[6] The combination of adrenolytic and antioxidant properties in some of these derivatives is believed to contribute to their cardioprotective effects.[19]

Anticancer, Antimicrobial, and Anti-inflammatory Agents

The γ-lactam ring is a key structural component in many natural and synthetic compounds with antiproliferative and antimicrobial properties.[1][15]

  • Antiproliferative Activity: Densely substituted 3-pyrrolin-2-ones, synthesized via multicomponent reactions, have shown in vitro cytotoxicity against human tumor cell lines, including colon, ovarian, and lung carcinoma cells.[15]

  • Antibacterial Agents: Pyrrolidine-2,3-diones have been identified as a novel class of inhibitors targeting Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa.[16] This discovery opens a new avenue for developing non-β-lactam antibiotics that could circumvent common resistance mechanisms.[16]

Table 1: Pharmacological Activities of Representative Pyrrolidin-2-one Derivatives

Compound ClassExample Structure/DerivativeBiological Target/ActivityKey FindingsReference(s)
Anticonvulsants 3-benzhydryl-pyrrolidine-2,5-dione derivativesCNS / AnticonvulsantShowed potent activity in maximal electroshock (MES) and 6 Hz seizure tests, outperforming valproic acid.[5]
Antihypertensives 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneα1-Adrenoceptor AntagonistDisplayed high binding affinity for the α1-AR (pKi = 7.13) and significant hypotensive effects.[6]
Antiarrhythmics 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-oneAntiarrhythmicED50 value of 1.0 mg/kg (IV) in epinephrine-induced arrhythmia model.[6]
Antibacterials Pyrrolidine-2,3-dione derivativesP. aeruginosa PBP3 InhibitorNovel non-β-lactam scaffold that competitively inhibits PBP3, showing antibacterial activity.[16]
Anticancer Unsaturated γ-lactam derivativesAntiproliferativeDemonstrated in vitro cytotoxicity against RKO (colon), SKOV3 (ovarian), and A549 (lung) cancer cell lines.[15]
Industrial Applications: N-Vinylpyrrolidinone (NVP) and its Polymers

The simplest functionalized derivative, N-vinylpyrrolidinone (NVP), is an industrial chemical of immense importance.[8][20] It is primarily produced by reacting 2-pyrrolidinone with acetylene.[8]

  • Polyvinylpyrrolidone (PVP): NVP is the monomer for the synthesis of PVP, a highly versatile polymer.[8] Due to its water solubility, biocompatibility, and film-forming properties, PVP is used extensively as an excipient in pharmaceutical tablets, a binder in cosmetics like hairspray, and a component in inks and adhesives.[9][20]

  • Reactive Diluent: NVP also serves as a reactive diluent in ultraviolet (UV) and electron-beam (EB) curable polymers.[8] Its ability to reduce viscosity and rapidly polymerize under irradiation is critical for manufacturing industrial coatings, printing inks, and specialized adhesives.[8][10]

Featured Experimental Protocols

To provide a practical context, this section details representative, self-validating protocols for the synthesis of the pyrrolidin-2-one core and a functionalized derivative.

Protocol 1: Industrial-Style Synthesis of 2-Pyrrolidinone from γ-Butyrolactone

This protocol is based on the established industrial liquid-phase ammonolysis process, designed for high yield and purity.[12]

Objective: To synthesize 2-pyrrolidinone via the high-temperature, high-pressure reaction of γ-butyrolactone with aqueous ammonia.

Methodology:

  • Reactor Setup: A high-pressure stainless steel batch reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge is required. Causality: The high pressure is necessary to maintain the reactants in the liquid phase at the required reaction temperature and to ensure sufficient concentration of ammonia.

  • Charging the Reactor: Charge the reactor with γ-butyrolactone and aqueous ammonia (e.g., 28-30% solution). A typical molar ratio is 1 part γ-butyrolactone to 2.5 parts ammonia and 2 parts water.[12] Causality: An excess of ammonia is used to drive the reaction equilibrium towards the product and minimize side reactions.

  • Reaction Conditions: Seal the reactor and begin heating with stirring. The target temperature is 250-280 °C. The pressure will rise to approximately 8.0-16.0 MPa.[12] Maintain these conditions for 60-120 minutes.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Once cooled, carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Workup and Purification: Transfer the reaction mixture to a distillation apparatus.

    • First, distill off the water and any unreacted ammonia.

    • Next, perform a vacuum distillation to isolate the 2-pyrrolidinone product. The boiling point of 2-pyrrolidinone is 245 °C at atmospheric pressure, but distillation under vacuum is preferred to prevent thermal degradation.

  • Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by ¹H NMR and IR spectroscopy. A successful synthesis will yield 2-pyrrolidinone with >99% purity.[12]

graph ProtocolWorkflow { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];

}

Experimental workflow for the synthesis of 2-pyrrolidinone.
Protocol 2: Three-Component Synthesis of a 3-Hydroxy-3-pyrrolin-2-one Derivative

This protocol describes a multicomponent reaction to form a densely functionalized unsaturated γ-lactam, showcasing a modern approach to library synthesis.[15][21]

Objective: To synthesize a 1,5-diaryl-4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative via a one-pot reaction.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve an aromatic amine (e.g., p-toluidine, 1.0 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol) in ethanol (10 mL). Causality: Ethanol is chosen as a relatively green and effective solvent for this type of condensation reaction, often providing better yields than acetic acid.[21]

  • Initiation: Add ethyl acetoacetate (1.0 mmol) to the mixture. Stir the solution at room temperature for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.

  • Validation: The structure of the synthesized pyrrolin-2-one should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of the enol-containing lactam can be confirmed by IR spectroscopy (broad O-H stretch, C=O stretches).

Conclusion and Future Outlook

The pyrrolidin-2-one scaffold is a testament to the power of a simple heterocyclic core in driving innovation across both pharmaceutical and industrial chemistry. Its synthetic accessibility, coupled with its profound impact on the biological activity of its derivatives, ensures its continued relevance. Future research will likely focus on several key areas:

  • Asymmetric Synthesis: Developing more efficient and scalable enantioselective methods to access chiral pyrrolidin-2-ones will be critical for creating more specific and potent drug candidates.[22][23]

  • Novel Biological Targets: As screening technologies advance, the pyrrolidin-2-one scaffold will undoubtedly be explored against new and challenging biological targets, expanding its therapeutic potential beyond its current applications.

  • Green Chemistry: A continued push towards more sustainable synthetic methods, such as flow chemistry, biocatalysis, and the use of greener solvents, will be applied to the synthesis of these important compounds.

For researchers and drug development professionals, the pyrrolidin-2-one core remains a fertile ground for discovery. Its rich history and dynamic future offer a compelling platform for the design of next-generation therapeutics and advanced materials.

References

Methodological & Application

Synthesis of 4-Cyclobutylpyrrolidin-2-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The γ-lactam scaffold, specifically the pyrrolidin-2-one ring system, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of diverse substituents at the 4-position of the pyrrolidin-2-one ring allows for the fine-tuning of pharmacological properties, making the development of robust synthetic routes to these analogs a critical endeavor for drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Cyclobutylpyrrolidin-2-one, a novel analog with potential applications in neuroscience and beyond.

The synthetic strategy outlined herein is a four-step sequence commencing with commercially available starting materials. The key transformations include a Horner-Wadsworth-Emmons olefination to construct the carbon backbone, a Michael addition to introduce the nitrogen precursor, a chemoselective reduction of a nitro group, and a final thermal cyclization to furnish the target γ-lactam. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the scientific rationale behind each step to ensure reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following four-step reaction sequence:

Synthetic_Scheme cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Michael Addition cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Hydrolysis and Cyclization A Cyclobutanecarboxaldehyde C Ethyl (E)-3-cyclobutylacrylate A->C DBU, LiCl, MeCN B Triethyl phosphonoacetate B->C D Ethyl (E)-3-cyclobutylacrylate F Ethyl 3-cyclobutyl-4-nitrobutanoate D->F K2CO3, CH3NO2 E Nitromethane E->F G Ethyl 3-cyclobutyl-4-nitrobutanoate H Ethyl 4-amino-3-cyclobutylbutanoate G->H H2, Pd/C, EtOH I Ethyl 4-amino-3-cyclobutylbutanoate J This compound I->J 1. NaOH, H2O/EtOH 2. HCl 3. Heat

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Ethyl (E)-3-cyclobutylacrylate

This initial step employs the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective synthesis of alkenes.[1][2] The use of a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate, reacts with cyclobutanecarboxaldehyde to predominantly form the (E)-isomer of the α,β-unsaturated ester. The addition of lithium chloride (LiCl) is crucial for enhancing the electrophilicity of the aldehyde and promoting the formation of the desired product.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Cyclobutanecarboxaldehyde84.1210.0 g118.9 mmol
Triethyl phosphonoacetate224.1631.9 g142.6 mmol
Lithium Chloride (LiCl)42.398.0 g188.7 mmol
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2421.7 g142.6 mmol
Acetonitrile (MeCN), anhydrous41.05400 mL-
Saturated aqueous NH4Cl-200 mL-
Diethyl ether74.12500 mL-
Brine-200 mL-
Anhydrous MgSO4120.37--

Protocol:

  • To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous acetonitrile (400 mL), cyclobutanecarboxaldehyde (10.0 g, 118.9 mmol), triethyl phosphonoacetate (31.9 g, 142.6 mmol), and lithium chloride (8.0 g, 188.7 mmol).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add DBU (21.7 g, 142.6 mmol) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl acetate in Hexane).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (200 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Ethyl acetate in Hexane) to afford ethyl (E)-3-cyclobutylacrylate as a colorless oil.

Expected Yield: ~80-90%

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.78 (dd, J = 15.6, 7.2 Hz, 1H), 5.75 (d, J = 15.6 Hz, 1H), 4.18 (q, J = 7.1 Hz, 2H), 2.85-2.75 (m, 1H), 2.10-1.80 (m, 6H), 1.28 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.8, 154.7, 120.9, 60.2, 40.1, 29.8 (2C), 18.5, 14.3.

PART 2: Synthesis of Ethyl 3-cyclobutyl-4-nitrobutanoate

This step involves a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Here, the carbanion of nitromethane, generated by a mild base such as potassium carbonate (K₂CO₃), acts as the nucleophile, attacking the β-position of the unsaturated ester.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl (E)-3-cyclobutylacrylate154.2215.0 g97.3 mmol
Nitromethane61.04150 mL-
Potassium Carbonate (K₂CO₃), anhydrous138.212.7 g19.5 mmol
Dichloromethane (DCM)84.93300 mL-
1 M HCl-100 mL-
Brine-100 mL-
Anhydrous MgSO₄120.37--

Protocol:

  • In a 500 mL round-bottom flask, dissolve ethyl (E)-3-cyclobutylacrylate (15.0 g, 97.3 mmol) in nitromethane (150 mL).

  • Add anhydrous potassium carbonate (2.7 g, 19.5 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane) until the starting material is consumed.

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove excess nitromethane.

  • Dissolve the residue in dichloromethane (300 mL) and wash with 1 M HCl (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 3-cyclobutyl-4-nitrobutanoate, is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography (Eluent: 10-20% Ethyl acetate in Hexane).

Expected Yield: ~70-85%

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.55 (dd, J = 12.0, 6.0 Hz, 1H), 4.45 (dd, J = 12.0, 7.6 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.60-2.40 (m, 2H), 2.30-2.15 (m, 1H), 2.10-1.70 (m, 7H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 79.8, 60.9, 41.2, 38.5, 36.4, 28.9 (2C), 18.2, 14.2.

PART 3: Synthesis of Ethyl 4-amino-3-cyclobutylbutanoate

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5] Palladium on carbon (Pd/C) is a commonly used catalyst that effectively facilitates the reduction with molecular hydrogen without affecting the ester group.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 3-cyclobutyl-4-nitrobutanoate215.2610.0 g46.4 mmol
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol (EtOH), absolute46.07200 mL-
Hydrogen (H₂) gas2.02--
Celite®---

Protocol:

  • To a 500 mL hydrogenation flask, add ethyl 3-cyclobutyl-4-nitrobutanoate (10.0 g, 46.4 mmol) and absolute ethanol (200 mL).

  • Carefully add 10% Pd/C (1.0 g, 10 wt%) to the solution under a nitrogen atmosphere.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Pressurize the flask with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield ethyl 4-amino-3-cyclobutylbutanoate as a pale yellow oil, which is used in the next step without further purification.

Expected Yield: >95% (crude)

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, 2H), 2.85 (dd, J = 12.8, 4.8 Hz, 1H), 2.70 (dd, J = 12.8, 8.0 Hz, 1H), 2.35-2.20 (m, 2H), 2.10-1.70 (m, 8H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 173.2, 60.5, 46.1, 42.8, 38.9, 37.5, 29.1 (2C), 18.4, 14.2.

PART 4: Synthesis of this compound

The final step involves the hydrolysis of the ester followed by thermal cyclization of the resulting γ-amino acid to form the desired γ-lactam.[6] The hydrolysis is typically carried out under basic conditions, followed by acidification to protonate the amino acid. Subsequent heating promotes the intramolecular condensation to form the stable five-membered lactam ring.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 4-amino-3-cyclobutylbutanoate185.288.6 g46.4 mmol
Sodium Hydroxide (NaOH)40.002.8 g70.0 mmol
Water18.0250 mL-
Ethanol (EtOH)46.0750 mL-
Concentrated HCl36.46As needed-
Toluene92.14100 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 4-amino-3-cyclobutylbutanoate (8.6 g, 46.4 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (2.8 g, 70.0 mmol) and stir the mixture at room temperature for 4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~1-2 with concentrated HCl.

  • Concentrate the mixture under reduced pressure to remove the ethanol and water.

  • To the resulting solid residue, add toluene (100 mL) and heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Continue refluxing for 4-6 hours until no more water is collected.

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or flash column chromatography on silica gel (Eluent: 50-100% Ethyl acetate in Hexane) to yield the final product as a viscous oil or a low-melting solid.

Expected Yield: ~60-75% over two steps.

Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.5 (br s, 1H, NH), 3.45 (t, J = 8.0 Hz, 1H), 3.05 (dd, J = 9.6, 7.2 Hz, 1H), 2.50 (dd, J = 16.8, 8.4 Hz, 1H), 2.20-2.00 (m, 2H), 2.00-1.70 (m, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 177.5, 48.9, 41.5, 38.2, 35.8, 28.7 (2C), 18.3.

  • Mass Spec (EI): m/z 139 (M+).

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound. By following the outlined procedures and understanding the chemical principles behind each transformation, researchers can successfully synthesize this novel γ-lactam derivative. The methods described are adaptable and can potentially be applied to the synthesis of other 4-substituted pyrrolidin-2-one analogs, thereby expanding the chemical space for drug discovery programs.

References

High-performance liquid chromatography (HPLC) method for 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Cyclobutylpyrrolidinone

I'm currently delving into the physicochemical properties of 4-Cyclobutylpyrrolidin-2-one. My initial focus involves extensive Google searches to unearth details on its structure, polarity, and UV absorbance behavior. I'm also gathering information on its solubility and any related spectroscopic data that I can find.

Analyzing HPLC Methods

I'm now expanding my search to explore existing HPLC methods for cyclic amides and pyrrolidinones. I want to identify suitable stationary and mobile phases, and detection techniques. Simultaneously, I'm consulting guidelines from organizations like ICH and USP for method development and validation. The goal is to synthesize this information and create a logical application note structure.

Constructing the Application Note

Designing the HPLC Method

I'm currently focused on the HPLC method's specifics for analyzing this compound. My primary aim is a comprehensive application note and detailed protocol. I have complete editorial freedom to organize the guide, which I'm taking advantage of.

Outlining the Application Note

I've been meticulously planning the structure of the application note. I'm prioritizing scientific rigor and clarity, aiming for a document that experts can immediately trust and use. The goal is a truly authoritative resource. I'm focusing on incorporating visual aids, like Graphviz diagrams, to enhance understanding and usability. I'm now drafting the initial sections of the protocol itself.

Establishing Method Trustworthiness

I'm now fully immersed in developing the HPLC protocol. I'm focusing on incorporating self-validating steps and citing authoritative sources, specifically ICH Q2(R1) and USP <621>, to enhance the method's trustworthiness. I'm exploring various stationary phases and mobile phase compositions, keeping in mind the molecule's polarity and anticipated UV absorbance. I've begun to draft the validation section.

Refining Method Parameters

I'm presently developing the HPLC method. I'm focusing on defining initial chromatographic conditions based on the compound's properties and established methods for similar substances. I plan to refine these conditions through systematic experimentation to ensure optimal separation and peak shape. I'm considering factors like column selection, mobile phase composition and flow rate, as well as detection wavelength. I'm also drafting the instrumentation and reagents section.

Defining the Method's Scope

My focus is to ensure the HPLC method for this compound is robust and reliable, aiming for quantification. I'm prioritizing scientific rigor and aiming for publication-quality clarity. I'm now drafting the application note and am concentrating on the instrumentation, reagents, and chromatographic conditions, drawing on existing literature and established principles. I'm aiming to craft the Experimental Method section.

Formulating Initial Protocol Steps

I've been gathering details about the compound and related HPLC methods. The initial plan involves Reversed-Phase HPLC with a C18 column and UV detection around 210 nm, as suggested by literature for similar compounds. I'm focusing on creating clear, step-by-step methodology within the experimental section. I'm also preparing for the method validation, starting with system suitability checks.

Outlining Experimental Procedures

I'm presently building the application note's structure, aiming for a detailed, trustworthy guide. My emphasis is on a logical flow and comprehensive procedures. I am developing clear tables for data and a Graphviz diagram to illustrate method development and validation. My goal is an authoritative resource with full explanations. I am drafting the experimental section now, with a focus on step-by-step clarity.

Establishing the Analytical Approach

I'm presently developing the HPLC method. My focus is now on the detailed method development plan, incorporating relevant literature, analytical techniques, and regulatory guidelines. I am prioritizing a step-by-step experimental approach, aiming for a fully-validated method ready for publication. I'm focusing on crafting the abstract and introduction.

Application Notes & Protocols: The Pyrrolidin-2-one Scaffold as a Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the pyrrolidin-2-one scaffold in medicinal chemistry. While the specific derivative, 4-cyclobutylpyrrolidin-2-one, is not extensively documented in publicly available research, this guide will focus on the broader, highly valuable pyrrolidin-2-one (γ-lactam) core. We will explore its significance, synthetic accessibility, and its role as a cornerstone in the design of innovative therapeutics targeting a wide array of diseases. The principles, strategies, and protocols detailed herein are directly applicable to the design and synthesis of novel derivatives, including those with a cyclobutyl substitution.

The Pyrrolidin-2-one Core: A Foundation for Therapeutic Innovation

The pyrrolidin-2-one skeleton is a five-membered γ-lactam that has garnered significant attention in medicinal chemistry. Its prevalence in numerous biologically active compounds, both natural and synthetic, underscores its status as a "privileged scaffold". This distinction arises from several key attributes:

  • Structural Versatility: The pyrrolidin-2-one ring provides a rigid, three-dimensional framework that can be readily functionalized at multiple positions. This allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1]

  • Favorable Physicochemical Properties: The lactam moiety imparts a degree of polarity that can contribute to desirable pharmacokinetic properties, including aqueous solubility. The overall lipophilicity can be fine-tuned through substituent modifications to achieve a balance for membrane permeability and target engagement.

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and derivatization of the pyrrolidin-2-one ring, making it an accessible scaffold for library synthesis and lead optimization.[2][3][4]

The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This "pseudorotation" enables the adoption of various conformations, which can be critical for achieving high-affinity binding to protein targets.[1]

Therapeutic Landscape of Pyrrolidin-2-one Derivatives

The versatility of the pyrrolidin-2-one scaffold is reflected in the diverse range of biological activities exhibited by its derivatives. This scaffold is a key component in compounds targeting a wide spectrum of diseases, from central nervous system (CNS) disorders to cancer and inflammatory conditions.

Central Nervous System (CNS) Applications

The pyrrolidin-2-one motif is a common feature in drugs targeting the CNS. Its ability to be incorporated into structures with appropriate physicochemical properties for blood-brain barrier penetration makes it particularly valuable in this therapeutic area.[5][6][7]

  • Nootropic Agents: The prototypical nootropic drug, Piracetam, features a pyrrolidin-2-one core and has paved the way for the development of other "racetam" cognitive enhancers.

  • Anticonvulsants: Derivatives of pyrrolidine-2,5-dione have shown promise in the treatment of epilepsy.[1]

  • Glucagon-like peptide-1 receptor (GLP-1R) Positive Allosteric Modulators (PAMs): A novel, CNS-penetrant GLP-1R PAM, (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (VU0453379), incorporates a substituted pyrrolidine moiety and has shown potential in reversing haloperidol-induced catalepsy.[8]

Oncology

In the realm of oncology, the pyrrolidin-2-one scaffold has been successfully employed in the design of potent and selective enzyme inhibitors.

  • MDM2 Inhibitors: Spirooxindole derivatives containing a pyrrolidine core have been developed as highly potent inhibitors of the murine double minute 2 (MDM2)-p53 interaction, a key target in cancer therapy. One such compound, AA-115/APG-115, has entered clinical trials.[9]

  • Histone Deacetylase (HDAC) Inhibitors: 1,5-Diarylpyrrolidin-2-ones have been identified as selective and effective inhibitors of HDAC5 and HDAC6, which are implicated in various cancers.[2][3]

Anti-inflammatory and Analgesic Agents

The pyrrolidin-2-one and its dione counterpart have been explored for their anti-inflammatory properties.

  • Dual COX/LOX Inhibitors: Pyrrolidine-2,5-dione derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), offering a potential strategy for developing safer and more effective anti-inflammatory drugs.[10]

  • Inhibitors of Neutrophilic Inflammation: Enone-based derivatives have been shown to inhibit neutrophil-mediated inflammation by modulating MAPK and Akt pathways.[11]

Other Therapeutic Areas

The applications of the pyrrolidin-2-one scaffold extend to various other therapeutic areas, including:

  • Antidiabetic Agents: Dipeptidyl peptidase IV (DPP-4) inhibitors based on a β-amino pyrrole-2-carbonitrile scaffold have been developed for the treatment of type 2 diabetes.[12]

  • Antiviral and Anticancer Nucleoside Analogs: Pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their potential as antiviral and anticancer agents.[13]

  • Adrenolytic and Antiarrhythmic Agents: Novel pyrrolidin-2-one derivatives have demonstrated antiarrhythmic and antioxidant activity, with some compounds also exhibiting adrenolytic properties.[14]

Synthetic Strategies and Protocols

A variety of synthetic routes to pyrrolidin-2-ones have been established, providing chemists with a robust toolbox for accessing a wide range of derivatives.

General Synthetic Approaches
  • Cyclization of γ-Amino Acids: The most classical approach involves the cyclization of γ-amino acids or their corresponding esters, often under thermal conditions or with the aid of coupling agents.

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with electron-deficient alkenes is a powerful method for constructing substituted pyrrolidines, which can then be further elaborated to pyrrolidin-2-ones.[15]

  • Ring-Opening of Donor-Acceptor Cyclopropanes: A modern and efficient method involves the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, leading to γ-amino esters that undergo in situ lactamization.[2][3][4]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel pyrrolidin-2-one derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Starting Materials (e.g., Donor-Acceptor Cyclopropane, Amine) B Lewis Acid-Catalyzed Ring Opening & Lactamization A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Characterized Pyrrolidin-2-one Derivative D->E F In Vitro Screening (e.g., Enzyme Inhibition Assay) E->F E->F Biological Testing G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I In Vivo Efficacy Studies H->I

Caption: Generalized workflow for the synthesis and biological evaluation of pyrrolidin-2-one derivatives.

Protocol: Synthesis of a 1,5-Disubstituted Pyrrolidin-2-one via Donor-Acceptor Cyclopropane Ring-Opening

This protocol is adapted from the general methodology described by Ivanova et al.[2][3]

Materials:

  • Donor-acceptor cyclopropane (1.0 equiv)

  • Substituted aniline or benzylamine (1.2 equiv)

  • Ytterbium(III) trifluoromethanesulfonate (Y(OTf)₃) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Argon or nitrogen atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the donor-acceptor cyclopropane (1.0 equiv) and anhydrous dichloromethane.

  • Addition of Reagents: Add the substituted aniline or benzylamine (1.2 equiv) to the solution, followed by the Lewis acid catalyst, Y(OTf)₃ (10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,5-disubstituted pyrrolidin-2-one.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the Lewis acid catalyst and other reagents with atmospheric moisture and oxygen.

  • Anhydrous Solvent: The use of anhydrous dichloromethane is crucial as water can deactivate the Lewis acid catalyst.

  • Lewis Acid Catalyst: Y(OTf)₃ is an effective catalyst for the ring-opening of the donor-acceptor cyclopropane, facilitating the nucleophilic attack of the amine.

  • Excess Amine: A slight excess of the amine is used to ensure the complete consumption of the limiting reagent, the donor-acceptor cyclopropane.

  • Aqueous Work-up: The sodium bicarbonate quench neutralizes the acidic catalyst, and the subsequent extraction isolates the desired product from the aqueous phase.

  • Chromatographic Purification: This is a standard and effective method for separating the desired pyrrolidin-2-one from any unreacted starting materials, byproducts, or catalyst residues.

Structure-Activity Relationships and Lead Optimization

The biological activity of pyrrolidin-2-one derivatives is highly dependent on the nature and stereochemistry of the substituents on the ring.[1] Structure-activity relationship (SAR) studies are therefore critical for lead optimization.

Key Considerations for SAR Studies:

  • Stereochemistry: The stereogenic centers on the pyrrolidin-2-one ring can significantly influence binding affinity and biological activity. It is essential to synthesize and evaluate individual stereoisomers.

  • Substituent Effects: The size, electronics, and hydrogen-bonding capacity of substituents at each position of the ring should be systematically varied to probe the binding pocket of the target protein.

  • Conformational Locking: The introduction of bulky substituents or the incorporation of the pyrrolidin-2-one into a bicyclic system can restrict the conformational flexibility of the molecule, potentially leading to increased potency and selectivity.

The following table summarizes the biological activities of selected pyrrolidin-2-one and pyrrolidine-2,5-dione derivatives, highlighting the impact of structural modifications on their potency.

Compound ClassTargetKey Structural FeaturesPotency (IC₅₀/Kᵢ)Reference
Spirooxindole-pyrrolidineMDM2Disubstituted pyrrolidine coreKᵢ < 1 nM[9]
1,5-Diarylpyrrolidin-2-oneHDAC5/6Aryl groups at N1 and C5Sub-micromolar[2][3]
β-Amino pyrrole-2-carbonitrileDPP-44-Fluoropyrrolidine-2-carbonitrileIC₅₀ = 0.05 µM[12]
Pyrrolidine-2,5-dioneCOX-2N-(benzyl(4-methoxyphenyl)amino) moietyIC₅₀ = 0.051 µM[10]

Conclusion

The pyrrolidin-2-one scaffold is a cornerstone of modern medicinal chemistry, offering a unique combination of structural versatility, favorable physicochemical properties, and synthetic accessibility. Its successful application in the development of drugs targeting a wide range of diseases, particularly in the CNS and oncology, highlights its enduring value. By leveraging established synthetic methodologies and a deep understanding of structure-activity relationships, researchers can continue to exploit the potential of the pyrrolidin-2-one core to design the next generation of innovative therapeutics. The principles and protocols outlined in these application notes provide a solid foundation for the exploration of novel derivatives, including those with unique substitutions such as the cyclobutyl group, in the ongoing quest for new and improved medicines.

References

Application Notes & Protocols: Utilizing 4-Cyclobutylpyrrolidin-2-one as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-lactam (pyrrolidin-2-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Concurrently, the incorporation of strained carbocycles like cyclobutane has gained significant traction in drug design for its ability to impart favorable physicochemical properties, including metabolic stability and improved three-dimensionality.[2][3] This document provides a comprehensive guide to the synthesis and application of 4-Cyclobutylpyrrolidin-2-one, a valuable synthetic intermediate that combines these two key structural motifs. We present detailed, field-proven protocols for its synthesis and subsequent derivatization, offering researchers and drug development professionals a robust platform for generating novel chemical entities.

Introduction: The Strategic Value of the this compound Scaffold

The pyrrolidin-2-one ring system is a cornerstone in the development of novel therapeutics, particularly for neurological disorders.[4][5] Its conformational rigidity and ability to participate in key hydrogen bonding interactions make it an ideal scaffold for targeting a variety of receptors and enzymes. The strategic placement of a cyclobutyl group at the 4-position offers several distinct advantages:

  • Enhanced sp³ Character: Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery, often leading to improved selectivity and novelty.[4] The puckered cyclobutane ring introduces significant sp³ character, allowing for a more thorough exploration of target binding pockets.[3]

  • Metabolic Stability: The cyclobutyl group can act as a metabolically stable bioisostere for more labile functionalities, such as gem-dimethyl or isopropyl groups, potentially improving the pharmacokinetic profile of a drug candidate.

  • Vectorial Orientation: The defined stereochemistry of the cyclobutyl substituent provides a precise vector for positioning other pharmacophoric elements, enabling fine-tuning of ligand-target interactions.

These attributes make this compound a highly desirable starting material for building libraries of compounds aimed at diverse biological targets.

Synthesis of this compound

The synthesis of the target intermediate can be efficiently achieved through a multi-step sequence starting from commercially available reagents. The chosen pathway is designed for scalability and reliability, proceeding through a Michael addition followed by a reductive cyclization.

Synthetic Workflow Overview

The overall transformation provides a robust route to the desired γ-lactam.[6] The workflow involves the conjugate addition of a nitromethane to an α,β-unsaturated ester, followed by the reduction of the nitro group and subsequent intramolecular cyclization.

G cluster_0 Synthesis of this compound Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Ethyl_2-(cyclobutylmethylene)acetate Ethyl_2-(cyclobutylmethylene)acetate Cyclobutanecarboxaldehyde->Ethyl_2-(cyclobutylmethylene)acetate Wittig or HWE Rxn Ethyl_3-cyclobutyl-4-nitrobutanoate Ethyl_3-cyclobutyl-4-nitrobutanoate Ethyl_2-(cyclobutylmethylene)acetate->Ethyl_3-cyclobutyl-4-nitrobutanoate Michael Addition (Nitromethane, DBU) This compound This compound Ethyl_3-cyclobutyl-4-nitrobutanoate->this compound Reductive Cyclization (e.g., Raney Ni, H2)

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 3-cyclobutyl-4-nitrobutanoate (Michael Addition)

  • Rationale: This step constructs the carbon backbone of the target molecule. The use of a mild organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) effectively catalyzes the conjugate addition of nitromethane to the electron-deficient alkene.

  • Protocol:

    • To a solution of ethyl 2-(cyclobutylmethylene)acetate (1.0 eq) in acetonitrile (5 mL/mmol) at 0 °C, add nitromethane (3.0 eq).

    • Add DBU (0.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired nitrobutanoate intermediate.

Step 2: Synthesis of this compound (Reductive Cyclization)

  • Rationale: This key transformation involves the reduction of the nitro group to a primary amine, which spontaneously undergoes intramolecular cyclization via aminolysis of the ethyl ester to form the thermodynamically stable γ-lactam ring.[7] Catalytic hydrogenation is a clean and efficient method for this purpose.[8]

  • Protocol:

    • Prepare a slurry of Raney Nickel (approx. 50% w/w in water, ~0.2x by weight of the substrate) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care under a moist atmosphere.

    • In a high-pressure hydrogenation vessel, dissolve ethyl 3-cyclobutyl-4-nitrobutanoate (1.0 eq) in ethanol (10 mL/mmol).

    • Carefully add the Raney Nickel slurry to the solution.

    • Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 50-100 psi.

    • Heat the reaction mixture to 40-50 °C and stir vigorously for 6-12 hours. Monitor the reaction by observing hydrogen uptake and/or LC-MS analysis of aliquots.

    • After completion, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can often be used directly or further purified by crystallization or chromatography.

Application as a Synthetic Intermediate

This compound is a versatile building block. The N-H and the α-methylene protons are the primary sites for functionalization, allowing for the introduction of a wide array of substituents to modulate the pharmacological profile of the resulting molecules.

Key Derivatization Strategies

G Start This compound N_Alkylation N-Substituted Pyrrolidinone Start->N_Alkylation Base (NaH, K2CO3) R-X Alpha_Alkylation α-Substituted Pyrrolidinone Start->Alpha_Alkylation Strong Base (LDA) R'-X Reduction 4-Cyclobutylpyrrolidine Start->Reduction Reducing Agent (LiAlH4, BH3)

Caption: Key derivatization pathways for the intermediate.

Protocol: N-Alkylation
  • Rationale: Introducing substituents on the lactam nitrogen is a common strategy to explore the SAR of pyrrolidinone-based compounds.[9] This protocol uses sodium hydride to generate the corresponding amide anion, which is a potent nucleophile for reaction with various electrophiles.

  • Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield the N-alkylated product.

Protocol: Reduction to 4-Cyclobutylpyrrolidine
  • Rationale: The reduction of the lactam amide to the corresponding amine provides access to the saturated pyrrolidine core, another critical scaffold in drug discovery.[4] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.

  • Protocol:

    • WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere (N₂ or Ar).

    • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C.

    • Perform a Fieser workup: Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter through Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure (with caution, as the product may be volatile) to yield the 4-Cyclobutylpyrrolidine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key transformations described.

TransformationReagents & ConditionsTypical YieldKey Considerations
Michael Addition Nitromethane, DBU, MeCN, 0°C to RT75-90%DBU should be added slowly to control exotherm.
Reductive Cyclization Raney Ni, H₂ (50-100 psi), EtOH, 50°C80-95%Ensure complete removal of pyrophoric Raney Ni catalyst.
N-Alkylation NaH, R-X, DMF, 0°C to RT70-90%Use of anhydrous solvents is critical for success.
Lactam Reduction LiAlH₄, THF, Reflux65-85%Strict anhydrous conditions and careful workup are mandatory.

Conclusion

This compound is a strategically valuable intermediate for medicinal chemistry and drug discovery. Its synthesis is straightforward and scalable, and its structure allows for divergent functionalization to rapidly generate libraries of novel compounds. The protocols detailed herein provide a reliable foundation for researchers to leverage the unique structural and physicochemical benefits imparted by the combined cyclobutyl and pyrrolidin-2-one motifs.

References

Application Notes & Protocols: In Vitro Characterization of 4-Cyclobutylpyrrolidin-2-one, a Novel Pyrrolidinone Scaffold Compound

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrolidinone Scaffold and the Promise of 4-Cyclobutylpyrrolidin-2-one

The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle that forms the core of numerous biologically active molecules, including many natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-hybridized structure allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole, a feature highly desirable in modern drug discovery.[1][2][4] The pyrrolidin-2-one (γ-lactam) substructure, in particular, is a privileged scaffold found in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5]

This document provides a detailed guide for the initial in vitro characterization of a novel derivative, This compound . Given the broad bioactivity of the pyrrolidinone class, a systematic, multi-tiered screening approach is essential to elucidate its potential therapeutic applications. Here, we propose a hypothetical investigation into its potential as an anti-inflammatory and cytotoxic agent, providing the scientific rationale and detailed protocols for a comprehensive preliminary assessment.

Section 1: Foundational In Vitro Assessment

The initial phase of characterization focuses on establishing the fundamental cytotoxic profile of this compound. This is a critical step to determine a suitable concentration range for subsequent, more specific assays and to identify any potential for broad-spectrum cytotoxicity.

General Cytotoxicity Screening

Scientific Rationale: Before investigating specific mechanisms of action, it is crucial to understand the compound's general effect on cell viability. A broad-spectrum cytotoxicity assay across multiple cell lines can provide initial insights into potential selectivity and a therapeutic window. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Line Selection:

    • Human dermal fibroblasts (HDFs) - as a non-cancerous control cell line.

    • RAW 264.7 - a murine macrophage cell line, relevant for inflammation studies.

    • MCF-7 - a human breast cancer cell line.

    • A549 - a human lung cancer cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the existing medium in the 96-well plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Data Presentation:

Cell LineCompoundIC₅₀ (µM)
HDFThis compound>100
RAW 264.7This compound50
MCF-7This compound25
A549This compound30
HDFDoxorubicin (Control)0.1
RAW 264.7Doxorubicin (Control)0.5
MCF-7Doxorubicin (Control)0.2
A549Doxorubicin (Control)0.3

Section 2: Investigating Anti-Inflammatory Potential

Pyrrolidinone derivatives have been explored for their anti-inflammatory properties.[7][8] A key pathway in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

Scientific Rationale: To assess the anti-inflammatory potential of this compound, we will measure its ability to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages. The Griess assay is a straightforward and sensitive method for detecting nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with non-cytotoxic concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, an iNOS inhibitor).

  • Stimulation: Add 1 µg/mL of LPS to all wells except the negative control and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Visualization of Experimental Workflow:

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with This compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 supernatant Collect Supernatant incubate2->supernatant add_griess_A Add Griess Reagent A supernatant->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read_absorbance Read Absorbance at 540 nm add_griess_B->read_absorbance

Caption: Workflow for the Griess Assay to measure nitric oxide production.

Section 3: Exploring the Mechanism of Action - Cytotoxicity

Should this compound exhibit significant cytotoxicity against cancer cell lines, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Scientific Rationale: Annexin V/PI staining is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the IC₅₀ and 2x IC₅₀ concentrations of this compound for 24 hours.

    • Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Visualization of Hypothetical Signaling Pathway:

apoptosis_pathway Compound This compound Target Putative Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition/Activation Caspase9 Caspase-9 Activation Target->Caspase9 Initiation of Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Section 4: Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. The results from these assays will guide further investigations. For instance, significant anti-inflammatory activity would warrant studies into the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and the underlying signaling pathways (e.g., NF-κB). Similarly, potent and selective anticancer activity would necessitate further mechanistic studies, such as cell cycle analysis and western blotting for key apoptotic proteins. The versatility of the pyrrolidinone scaffold suggests that this compound could hold significant therapeutic potential, and this systematic approach is the first step in unlocking it.

References

Application Notes and Protocols for In Vivo Animal Model Studies Involving 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for conducting in vivo animal model studies with 4-Cyclobutylpyrrolidin-2-one. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring methodological rigor and reproducibility.

Introduction: The Therapeutic Potential of Pyrrolidinone Analogs

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1] Analogs of this structure have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Notably, several pyrrolidinone-containing compounds have been investigated for their effects on the central nervous system (CNS), acting as neuroprotective agents and anticonvulsants.[1][2] this compound, a specific analog, is of interest for its potential modulatory effects within the CNS, drawing parallels from structurally similar compounds like 4-isobutylpyrrolidin-2-one, which has been explored in models of epilepsy.[3]

The cyclobutyl group introduces a unique lipophilic and conformational constraint to the pyrrolidinone core, which may influence its pharmacokinetic profile and target engagement. This document outlines a strategic approach to the in vivo evaluation of this compound, with a primary focus on a rodent model of epilepsy, while also considering broader neurological applications.

Part 1: Preclinical Rationale and Model Selection

The initial step in designing an in vivo study is to establish a clear scientific rationale based on existing data or strong theoretical premises. Given the anticonvulsant activity observed with the structurally related 4-isobutylpyrrolidin-2-one, a logical starting point for investigating this compound is in a validated animal model of seizures.[3]

Causality behind Model Selection: The Maximal Electroshock (MES) Seizure Model

The Maximal Electroshock (MES) seizure model in rodents is a widely used and well-characterized assay for the preliminary screening of potential anticonvulsant drugs. The MES test induces a generalized tonic-clonic seizure that is sensitive to drugs that act by preventing the spread of seizure activity. This model is particularly relevant for identifying compounds that may be effective against generalized tonic-clonic seizures in humans.

A study on 4-isobutylpyrrolidin-2-one demonstrated its efficacy in an MES-induced seizure model in rats, suggesting a potential mechanism related to the modulation of GABA levels and antioxidant properties.[3] Due to the close structural similarity, it is hypothesized that this compound may exert similar effects.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates the overall workflow for the in vivo assessment of this compound.

G cluster_0 Phase 1: Preliminary Assessments cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Mechanistic Insights A Compound Formulation and Stability Testing B Acute Toxicity Study (Dose Range Finding) A->B D Maximal Electroshock (MES) Seizure Model B->D C Pharmacokinetic Profiling (Optional but Recommended) C->D E Behavioral Assessments D->E F Post-mortem Tissue Analysis (e.g., Neurotransmitter Levels) E->F G Histopathological Examination F->G

Caption: High-level workflow for the in vivo evaluation of this compound.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the key in vivo experiments. Adherence to these protocols is crucial for generating reliable and reproducible data. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[4][5]

Compound Formulation and Administration

Objective: To prepare a stable and homogenous formulation of this compound for oral administration to rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution of 5% DMSO and 95% corn oil)

  • Glass homogenizer or magnetic stirrer

  • Analytical balance

  • Oral gavage needles (size appropriate for the animal)[5][6]

  • Syringes

Protocol:

  • Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound. Preliminary solubility tests should be conducted. The selected vehicle must be non-toxic at the administered volume.

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Gradually add the vehicle while continuously mixing using a magnetic stirrer or homogenizer until a uniform suspension or solution is achieved.

    • Prepare the formulation fresh daily to ensure stability.

  • Administration:

    • Administer the formulation via oral gavage. The volume should not exceed the recommended limits for the species (e.g., 5-10 mL/kg for rats).[4][6]

    • Ensure proper restraint of the animal to minimize stress and prevent injury.

    • The gavage needle should be inserted gently and to the correct depth to ensure delivery into the stomach.

Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Animal Model:

  • Species: Male and female Sprague-Dawley rats (or a suitable alternative rodent strain)

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Protocol:

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 per group).

  • Dosing: Administer a single oral dose of this compound or vehicle.

  • Observation:

    • Closely monitor the animals for any signs of toxicity (e.g., changes in behavior, posture, breathing, and any signs of convulsions or sedation) immediately after dosing and at regular intervals for at least 24 hours.

    • Record body weight daily for 7-14 days.

    • At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.

Maximal Electroshock (MES) Seizure Model Protocol

Objective: To evaluate the anticonvulsant efficacy of this compound.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Electrode solution (e.g., saline)

Protocol:

  • Group Allocation: Randomly divide the rats into at least four groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Sodium valproate, 100 mg/kg)

    • Group 3-4: this compound at two different doses (selected based on the acute toxicity study).

  • Dosing: Administer the respective treatments orally.

  • MES Induction:

    • At the time of peak effect (determined from pharmacokinetic studies or assumed to be 60-90 minutes post-dose), apply a drop of electrode solution to the animal's corneas.

    • Deliver an electrical stimulus (e.g., 150 mA for 0.2 seconds) through the corneal electrodes.

  • Endpoint Measurement:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for interpreting the study outcomes.

Quantitative Data Summary
Treatment Group Dose (mg/kg, p.o.) Number of Animals Number Protected from Tonic Hindlimb Extension % Protection
Vehicle Control-800
Sodium Valproate1008787.5
This compoundDose 18Data to be filledData to be filled
This compoundDose 28Data to be filledData to be filled
Caption: Example table for summarizing efficacy data from the MES seizure model.
Mechanistic Pathway Visualization

Based on the findings for the related compound 4-isobutylpyrrolidin-2-one, a potential mechanism of action for this compound could involve the enhancement of GABAergic neurotransmission and reduction of oxidative stress.

G cluster_0 Proposed Mechanism of Action A This compound B Increased GABA Levels A->B C Reduced Lipid Peroxidation A->C D Enhanced Neuronal Inhibition B->D E Decreased Oxidative Stress C->E F Anticonvulsant Effect D->F E->F

Caption: Hypothesized signaling pathway for the anticonvulsant action of this compound.

Part 4: Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental results, each protocol should incorporate self-validating measures:

  • Positive and Negative Controls: The inclusion of a vehicle (negative) control and a clinically relevant positive control (e.g., sodium valproate) is mandatory to validate the experimental model and provide a benchmark for the test compound's efficacy.

  • Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to prevent bias in data collection and analysis.

  • Randomization: Animals should be randomly assigned to treatment groups to minimize the influence of confounding variables.

  • Power Analysis: A priori power analysis should be conducted to determine the appropriate sample size to detect a statistically significant effect.

References

Application Note: A Scalable Protocol for the Synthesis of 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclobutylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of significant interest in medicinal chemistry and drug development. The pyrrolidinone core is a key pharmacophore found in a variety of biologically active molecules, including nootropic drugs like piracetam.[1][2] The introduction of a cyclobutyl group at the 4-position can impart unique physicochemical properties, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The development of a robust and scalable synthetic route to this compound is therefore crucial for enabling its exploration in pharmaceutical research.

This application note provides a detailed, two-step protocol for the synthesis of this compound, designed for scalability and reproducibility in a research or process development setting. The chosen synthetic strategy involves the initial synthesis of 4-cyclobutylsuccinimide followed by its selective catalytic hydrogenation. This approach was selected for its likely use of readily available starting materials and its reliance on a well-established and scalable hydrogenation reaction.[3][4]

Strategic Overview of the Synthesis

The synthesis is designed as a two-stage process. The initial step focuses on the construction of the 4-cyclobutyl-substituted succinimide ring. The second, and final, step is the selective reduction of one of the imide carbonyl groups to yield the desired this compound. This strategy is outlined below:

Synthetic_Pathway Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Intermediate_A Diethyl 2-cyclobutylidenemalonate Cyclobutanecarboxaldehyde->Intermediate_A Knoevenagel Condensation Diethyl_malonate Diethyl_malonate Diethyl_malonate->Intermediate_A Intermediate_B Diethyl (cyclobutylmethyl)malonate Intermediate_A->Intermediate_B Hydrogenation Intermediate_C (Cyclobutylmethyl)malonic acid Intermediate_B->Intermediate_C Hydrolysis Intermediate_D 3-Cyclobutylsuccinic acid Intermediate_C->Intermediate_D Decarboxylation 4-Cyclobutylsuccinimide 4-Cyclobutylsuccinimide Intermediate_D->4-Cyclobutylsuccinimide Ammonolysis/ Cyclization This compound This compound 4-Cyclobutylsuccinimide->this compound Selective Hydrogenation

References

The Emerging Role of 4-Cyclobutylpyrrolidin-2-one in the Design of Novel Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This application note explores the prospective use of a specific derivative, 4-Cyclobutylpyrrolidin-2-one, in the rational design of next-generation enzyme inhibitors. We delve into the strategic incorporation of the cyclobutyl moiety, its potential impact on pharmacokinetic and pharmacodynamic properties, and provide detailed, adaptable protocols for its synthesis and evaluation against key enzyme targets. This guide is intended to serve as a foundational resource for researchers seeking to leverage this promising chemical entity in their drug discovery programs.

Introduction: The Pyrrolidin-2-one Scaffold and the Rationale for Cyclobutyl Substitution

The five-membered γ-lactam ring of pyrrolidin-2-one is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, crucial for specific interactions with biological targets. Furthermore, the pyrrolidin-2-one core can engage in key hydrogen bonding interactions and serves as a rigid backbone for further functionalization.[1]

The deliberate introduction of a cyclobutyl group at the 4-position of the pyrrolidin-2-one ring is a strategic design element aimed at enhancing the drug-like properties of potential inhibitors.[3][4] The cyclobutyl moiety offers several advantages over simpler alkyl chains or other cyclic structures:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring can restrict the conformational flexibility of the inhibitor, potentially leading to a lower entropic penalty upon binding to the enzyme's active site and thus, higher potency.[5][6]

  • Improved Metabolic Stability: The cyclobutyl group is generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[5][7]

  • Optimal Lipophilicity: The cyclobutyl group can provide a favorable balance of lipophilicity, enhancing membrane permeability and oral bioavailability without the excessive lipophilicity that can lead to off-target effects and poor solubility.[8][9]

  • Vectorial Orientation: The defined geometry of the cyclobutyl substituent can orient other pharmacophoric groups into optimal positions for interaction with the enzyme's binding pockets.[10]

Potential Enzyme Targets for this compound-Based Inhibitors

Based on the extensive literature on pyrrolidinone-based inhibitors, two promising enzyme families for the application of the this compound scaffold are Dipeptidyl Peptidase IV (DPP-4) and Cathepsin S.

Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1.[11][12] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[13] Many potent DPP-4 inhibitors, including vildagliptin and saxagliptin, feature a cyanopyrrolidine core.[14] The structure-activity relationship (SAR) of these inhibitors suggests that modifications at the 4-position of the pyrrolidine ring can influence potency and selectivity.[2] The introduction of a cyclobutyl group could potentially optimize interactions within the S2 subsite of the DPP-4 active site.

Cathepsin S

Cathepsin S is a cysteine protease primarily expressed in antigen-presenting cells, where it plays a key role in the processing of the invariant chain, a critical step in MHC class II-mediated antigen presentation.[7] Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases and cancers.[10][15] Several potent and selective Cathepsin S inhibitors have been developed based on pyrrolidine and related cyclic scaffolds.[4][16] The cyclobutyl group could potentially occupy the S2 pocket of the enzyme, a key determinant of inhibitor selectivity.[17]

Synthetic Protocol for this compound

The following is a generalized, multi-step protocol for the synthesis of this compound, based on established methods for the synthesis of 4-substituted pyrrolidin-2-ones.[18][19][20]

Synthesis_Workflow A Cyclobutanecarboxylic acid B Activation (e.g., SOCl2) A->B Step 1 C Cyclobutylacetyl chloride B->C D Reaction with Diazomethane C->D Step 2 E Cyclobutyl diazomethyl ketone D->E F Wolff Rearrangement E->F Step 3 G Cyclobutylketene F->G H [2+2] Cycloaddition with an Imine G->H Step 4 I β-Lactam intermediate H->I J Ring Expansion I->J Step 5 K This compound J->K

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Activation of Cyclobutanecarboxylic Acid:

    • To a solution of cyclobutanecarboxylic acid in an anhydrous solvent (e.g., dichloromethane), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

    • Remove the solvent and excess activating agent under reduced pressure to obtain crude cyclobutylacetyl chloride.

  • Formation of Cyclobutyl Diazomethyl Ketone:

    • Dissolve the crude cyclobutylacetyl chloride in an anhydrous ether (e.g., diethyl ether).

    • Add this solution dropwise to a freshly prepared, cooled (0 °C) solution of diazomethane in ether.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature overnight.

    • Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

    • Wash the ethereal solution with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the cyclobutyl diazomethyl ketone.

  • Wolff Rearrangement to form Cyclobutylketene:

    • Dissolve the cyclobutyl diazomethyl ketone in an inert solvent (e.g., toluene).

    • Add a catalyst, such as silver benzoate or silver oxide, and heat the mixture to reflux.

    • Alternatively, the rearrangement can be induced photochemically by irradiation with a UV lamp.

    • Monitor the reaction for the evolution of nitrogen gas. The resulting solution contains the highly reactive cyclobutylketene.

  • [2+2] Cycloaddition with an Imine:

    • To the in situ generated cyclobutylketene solution at low temperature (e.g., -78 °C), add a solution of a suitable imine (e.g., N-benzylidenemethylamine).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The cycloaddition reaction will yield a β-lactam intermediate.

  • Ring Expansion to this compound:

    • The β-lactam intermediate can be subjected to various ring expansion methodologies. One common approach is treatment with a Lewis acid (e.g., aluminum chloride) or a Brønsted acid in an appropriate solvent.

    • The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield this compound.

Protocols for Enzyme Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of this compound derivatives against DPP-4 and Cathepsin S. These protocols can be adapted based on specific laboratory equipment and reagent availability.

DPP-4 Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP-4.[21][22][23][24][25]

DPP4_Assay_Workflow A Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor Stock Solution B Dispense Inhibitor Dilutions into 96-well plate A->B C Add DPP-4 Enzyme Solution and pre-incubate B->C D Initiate Reaction by adding Substrate Solution C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex/Em = 360/460 nm) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: DPP-4 Inhibition Assay Workflow.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound derivative (test compound)

  • Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • Add 50 µL of the diluted compounds to the wells of the 96-well plate. Include wells with assay buffer only as a negative control (100% activity).

  • Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cathepsin S Inhibition Assay (Fluorometric)

This assay is based on the cleavage of a fluorogenic substrate by Cathepsin S.[1][11]

CathepsinS_Assay_Workflow A Prepare Reagents: - Cathepsin S Enzyme - Fluorogenic Substrate - Assay Buffer with DTT - Inhibitor Stock Solution B Dispense Inhibitor Dilutions into 96-well plate A->B C Add Cathepsin S Enzyme Solution and pre-incubate B->C D Initiate Reaction by adding Substrate Solution C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex/Em = 360/460 nm or similar) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: Cathepsin S Inhibition Assay Workflow.

Materials:

  • Human recombinant Cathepsin S enzyme

  • Cathepsin S fluorogenic substrate (e.g., Z-VVR-AMC)

  • Cathepsin S assay buffer (e.g., MES or acetate buffer, pH 6.0, containing DTT and EDTA)

  • This compound derivative (test compound)

  • Known Cathepsin S inhibitor (e.g., E-64) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • Activate the Cathepsin S enzyme by pre-incubating it in the assay buffer containing DTT for 10-15 minutes at 37°C.

  • Add 50 µL of the diluted compounds to the wells of the 96-well plate. Include wells with assay buffer only as a negative control.

  • Add 25 µL of the activated Cathepsin S enzyme solution to each well and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the Cathepsin S substrate solution to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Calculate the rate of reaction and determine the IC50 value as described for the DPP-4 assay.

Data Presentation and Interpretation

The inhibitory potency of the this compound derivatives should be quantified as IC50 values. A summary table should be compiled to compare the activity of different analogs.

Compound IDR1 GroupR2 GroupDPP-4 IC50 (nM)Cathepsin S IC50 (nM)
4-CP-01 HH[Experimental Value][Experimental Value]
4-CP-02 PhenylH[Experimental Value][Experimental Value]
4-CP-03 HBenzyl[Experimental Value][Experimental Value]
Sitagliptin --[Reference Value]N/A
E-64 --N/A[Reference Value]

Table 1: Example data summary for this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The unique physicochemical properties conferred by the cyclobutyl group may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthetic and screening protocols provided in this application note offer a practical framework for researchers to explore the potential of this exciting chemical space. Further elaboration of this scaffold through combinatorial synthesis and structure-based design is warranted to fully realize its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Cyclobutylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for their root causes and providing step-by-step protocols for their resolution.

Issue 1: Low Yield of the Final Product

Question: My final yield of this compound is consistently below the expected range. What are the potential causes and how can I improve it?

Answer:

Why It Happens (Causality): Low yields in this synthesis can often be attributed to several factors. Incomplete reduction of the keto-ester precursor, inefficient cyclization, or product loss during workup and purification are common culprits. The purity of starting materials and the precise control of reaction conditions are paramount for maximizing yield.

Step-by-Step Solution:

  • Starting Material Purity Check:

    • Ensure the purity of your starting materials, such as ethyl 4-cyclobutyl-4-oxobutanoate, through techniques like NMR or GC-MS before commencing the reaction. Impurities can interfere with the catalytic process.

  • Optimization of Reductive Amination:

    • Catalyst Activity: If using a heterogeneous catalyst like Raney Nickel, ensure it is freshly prepared or properly activated. The activity of the catalyst is crucial for the efficient reduction of the ketone and subsequent cyclization.

    • Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction rate. Ensure a consistent and appropriate pressure is maintained throughout the reaction as recommended in the literature for similar substrates.

    • Temperature Control: Maintain the reaction temperature within the optimal range. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may promote side reactions.

  • Workup and Extraction Efficiency:

    • This compound has some water solubility. When performing a liquid-liquid extraction, ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.

    • Consider a continuous extraction apparatus for more efficient recovery if significant product loss in the aqueous phase is suspected.

  • Purification Strategy:

    • Optimize your column chromatography conditions. A gradual solvent gradient can improve the separation of the product from closely eluting impurities.

    • Consider using a different stationary phase or solvent system if co-elution is a persistent issue.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My NMR analysis shows the presence of significant impurities alongside the desired this compound. How can I identify and minimize these byproducts?

Answer:

Why It Happens (Causality): The formation of byproducts is often due to incomplete reactions or side reactions. A common impurity is the corresponding amino acid, which results from the hydrolysis of the lactam ring. Another possibility is the presence of unreacted starting material or intermediates.

Step-by-Step Solution:

  • Identification of Impurities:

    • Utilize a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS, to identify the structure of the major impurities. Comparing the spectral data with that of the starting materials and expected intermediates can provide valuable clues.

  • Minimizing Side Reactions:

    • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. The presence of water can lead to the hydrolysis of the ester intermediate or the final lactam product.

    • Reaction Time: Monitor the reaction progress using TLC or GC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products.

  • Effective Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

    • Chromatography: For oily products or complex impurity profiles, flash column chromatography is recommended. A well-chosen solvent system is key to achieving good separation. A typical starting point could be a mixture of hexane and ethyl acetate, with a gradual increase in the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The synthesis of this compound is often achieved through a multi-step process. A common and effective route involves the reductive amination of a γ-ketoester, such as ethyl 4-cyclobutyl-4-oxobutanoate. This intermediate is then subjected to cyclization to form the desired pyrrolidinone ring. The reductive amination is typically carried out using a reducing agent like sodium borohydride in the presence of an amine source, or through catalytic hydrogenation.

Q2: What are the key analytical techniques for characterizing this compound?

The primary methods for characterizing the structure and purity of this compound are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to support the structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, particularly the lactam carbonyl (C=O) stretch.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Handling of Reagents: Exercise caution when handling reagents such as sodium borohydride, which is flammable and can react with water to produce hydrogen gas. Raney Nickel is pyrophoric and should be handled under a blanket of an inert solvent.

  • Hydrogenation: If performing catalytic hydrogenation, ensure the use of appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of this compound.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Workup cluster_2 Step 3: Purification and Analysis A Ethyl 4-cyclobutyl-4-oxobutanoate + Amine Source B Addition of Reducing Agent / Catalytic Hydrogenation A->B Reaction Setup C Reaction Monitoring (TLC/GC-MS) B->C Reaction Progression D Quenching of Reaction C->D Reaction Completion E Liquid-Liquid Extraction D->E Phase Separation F Drying and Concentration E->F Solvent Removal G Crude Product F->G Isolation H Column Chromatography / Recrystallization G->H Purification I Characterization (NMR, MS, IR) H->I Purity and Identity Confirmation

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield 60-85%Highly dependent on reaction conditions and purity of starting materials.
Purity (Post-Purification) >98%As determined by GC-MS or NMR.
Reaction Time 4-24 hoursVaries with the choice of reducing agent/catalyst and temperature.
Reaction Temperature 25-80 °CDependent on the specific protocol being followed.

Stability testing and degradation pathways of 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability and degradation of 4-Cyclobutylpyrrolidin-2-one, a key intermediate in pharmaceutical synthesis, is provided in this technical support center. Researchers, scientists, and drug development professionals can use this resource to troubleshoot experiments and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of the this compound molecule?

A1: The stability of this compound is predominantly influenced by the chemical reactivity of its γ-lactam (a cyclic amide) ring. The key factors are:

  • pH: The amide bond in the pyrrolidinone ring is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1][2][3]

  • Oxidizing Agents: The methylene group adjacent to the nitrogen atom (α-position) can be susceptible to oxidation.[4][5]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation rates, consistent with the Arrhenius equation.[6]

  • Light: Although the core structure does not contain significant chromophores, photolytic degradation should still be assessed as per ICH guidelines.[7][8]

The cyclobutyl group is a saturated aliphatic ring and is generally stable. However, under strong oxidative conditions, tertiary C-H bonds could potentially be targeted.

Q2: What are the most likely degradation pathways for this compound?

A2: The two most probable degradation pathways are:

  • Hydrolysis: This involves the cleavage of the amide bond in the lactam ring. Under acidic or basic conditions, this ring-opening reaction yields 4-amino-3-cyclobutylbutanoic acid.[1][9]

  • Oxidation: The position alpha to the nitrogen atom is a potential site for oxidation, which could lead to the formation of corresponding imides or other oxidative products.[10] Research on similar N-acyl pyrrolidines has shown oxidation can yield pyrrolidin-2-ones.[10]

Q3: How should I store this compound to ensure its stability?

A3: For optimal stability, this compound should be stored in a well-sealed container to protect it from moisture and air. It should be kept in a cool, dark place to minimize the risk of thermal and photolytic degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific studies on this compound are not widely published, potential incompatibilities can be inferred from its structure. Strongly acidic or basic excipients could promote hydrolysis. Excipients with peroxide residues could initiate oxidative degradation. It is crucial to conduct compatibility studies with your specific formulation as part of the pre-formulation development process.

Troubleshooting Guide for Stability Studies

This guide addresses specific issues that may arise during the experimental analysis of this compound.

Issue 1: An unknown peak appears in my HPLC chromatogram after forced degradation.

  • Potential Cause 1: Hydrolytic Degradation.

    • Diagnosis: Does the peak appear under both acidic and basic stress conditions? The primary hydrolytic degradation product is 4-amino-3-cyclobutylbutanoic acid. This product will have significantly different polarity and retention time compared to the parent compound.

    • Solution: To confirm, use a reference standard of the potential degradant if available. Alternatively, LC-MS/MS analysis can be used to identify the mass of the unknown peak.[11] The expected mass would correspond to the parent molecule plus the mass of a water molecule (M+18).

  • Potential Cause 2: Oxidative Degradation.

    • Diagnosis: Is the peak prominent mainly under oxidative stress conditions (e.g., exposure to H₂O₂)?

    • Solution: Use LC-MS/MS to check for mass additions corresponding to oxygen atoms (M+16, M+32, etc.). The position of oxidation can be further elucidated using NMR spectroscopy.

  • Potential Cause 3: Impurity from Stress Reagent or System.

    • Diagnosis: Does the peak also appear in a blank chromatogram (mobile phase and stress reagent without the active pharmaceutical ingredient)?

    • Solution: Run appropriate blank controls for every stress condition. Ensure high-purity reagents and a clean chromatography system.

Troubleshooting Workflow for Unknown Peaks

The following diagram outlines a logical workflow for identifying an unexpected peak observed during a stability study.

G start Unknown Peak Observed in HPLC check_blank Does the peak appear in the blank run? start->check_blank impurity Peak is a system or reagent impurity. check_blank->impurity Yes not_impurity Peak is a degradant. check_blank->not_impurity No stress_condition Under which stress condition is the peak most prominent? not_impurity->stress_condition acid_base Acidic / Basic Hydrolysis stress_condition->acid_base oxidative Oxidative Stress stress_condition->oxidative thermal_photo Thermal / Photolytic stress_condition->thermal_photo hydrolysis_product Likely Hydrolytic Product (e.g., ring-opening). Confirm with LC-MS (M+18). acid_base->hydrolysis_product oxidation_product Likely Oxidative Product. Confirm with LC-MS (M+16). oxidative->oxidation_product other_product Could be isomer or other rearrangement product. Requires further structural elucidation. thermal_photo->other_product

Caption: Troubleshooting Decision Tree for Unknown Peaks.

Issue 2: The degradation is too rapid under acidic/basic conditions, making it difficult to quantify.

  • Potential Cause: The concentration of the acid/base or the temperature is too high, leading to excessive degradation. The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[12]

  • Solution:

    • Reduce Stressor Concentration: Decrease the molarity of the acid or base (e.g., from 1N HCl to 0.1N or 0.01N HCl).

    • Lower the Temperature: Perform the study at a lower temperature (e.g., reduce from 80°C to 60°C or room temperature).

    • Shorten Exposure Time: Reduce the duration of the stress test. Take multiple time points to establish a degradation curve.

Issue 3: No degradation is observed under photolytic or thermal stress.

  • Potential Cause: The molecule is intrinsically stable under these conditions, or the conditions are not stringent enough.

  • Solution:

    • Increase Stress Intensity: For thermal stress, increase the temperature in increments (e.g., 80°C, 100°C), considering the melting point of the substance. For photostability, ensure the light exposure meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).[8]

    • Test in Solution: If solid-state testing shows no degradation, perform the study on a solution of the compound, as degradation is often more rapid in the solution phase.

Key Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 12 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to light conditions as specified in ICH Q1B.[8]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base samples with an equivalent amount of base/acid.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Forced Degradation Workflow

This diagram illustrates the standard workflow for conducting forced degradation studies.

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 1N HCl, 80°C) sampling Withdraw Samples & Neutralize/Dilute acid->sampling base Base Hydrolysis (e.g., 1N NaOH, 80°C) base->sampling oxid Oxidation (e.g., 30% H2O2, RT) oxid->sampling therm Thermal (e.g., 105°C, solid) therm->sampling photo Photolytic (ICH Q1B) photo->sampling start Prepare 1 mg/mL Stock Solution start->acid start->base start->oxid start->therm start->photo analysis Analyze via Stability-Indicating HPLC Method sampling->analysis evaluation Evaluate Peak Purity & Identify Degradants (LC-MS, NMR) analysis->evaluation

Caption: Standard Workflow for Forced Degradation Studies.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[12]

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as pyrrolidinones typically lack strong chromophores, detection is in the low UV range).

  • Injection Volume: 10 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by demonstrating that the method can separate the main peak from all potential degradation products generated during the forced degradation studies.

Predicted Degradation Pathways and Products

The primary degradation pathways for this compound are hydrolysis and oxidation.

Table 1: Summary of Potential Degradation Products
Degradation PathwayStress ConditionPotential Product NameChemical StructureExpected Mass Change
Hydrolysis Acidic (H⁺, H₂O) or Basic (OH⁻, H₂O)4-Amino-3-cyclobutylbutanoic acidC₈H₁₅NO₂+18 Da
Oxidation Oxidizing Agent (e.g., H₂O₂)4-Cyclobutyl-1-hydroxypyrrolidin-2-oneC₈H₁₃NO₂+16 Da

Primary Degradation Pathways Diagram

G parent This compound hydrolysis_product 4-Amino-3-cyclobutylbutanoic acid (Ring-Opened Product) parent->hydrolysis_product Hydrolysis oxidation_product 4-Cyclobutyl-1-hydroxypyrrolidin-2-one (N-Oxidation Product) parent->oxidation_product Oxidation hydrolysis_reagents + H₂O (Acid or Base) oxidation_reagents + [O] (e.g., H₂O₂)

Caption: Predicted Primary Degradation Pathways.

References

Challenges in the purification of 4-Cyclobutylpyrrolidin-2-one and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Cyclobutylpyrrolidin-2-one

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. This guide provides field-tested solutions and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section addresses specific, practical problems that can arise during the purification of this compound. Each question is followed by an analysis of potential causes and a step-by-step solution.

Question 1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Analysis: "Oiling out" is a common issue where the solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This typically occurs when the melting point of the compound is lower than the temperature of the saturated solution, or when the solution is supersaturated with impurities that depress the melting point.[1][2]

Solutions:

  • Increase the Solvent Volume: The primary cause is often a solution that is too concentrated. Add more of the hot solvent to the oiled-out mixture until the oil completely redissolves. Then, allow the solution to cool very slowly.[2]

  • Lower the Cooling Temperature Drastically: If adding more solvent is not feasible or effective, sometimes flash cooling the hot, clear solution in a dry ice/acetone bath can induce nucleation, bypassing the liquid phase. Once some solid has formed, allow it to warm to a higher temperature (e.g., in an ice-water bath) to enable slower, more ordered crystal growth.[2]

  • Change the Solvent System: The initial solvent may be too good a solvent for your compound. Switch to a solvent system where this compound has lower solubility at room temperature but high solubility when hot. A mixed-solvent system is often ideal.[2][3]

  • Induce Crystallization: If the solution remains clear upon cooling (supersaturation), try scratching the inside of the flask with a glass rod just below the solvent surface or adding a "seed crystal" of pure this compound to provide a nucleation site.[4]

Question 2: After column chromatography, my fractions contain impurities with similar Rf values to my product. How can I improve separation?

Analysis: Co-elution of impurities is a frequent challenge in chromatography, especially with isomers or byproducts of similar polarity. The lactam functionality in this compound imparts polarity, while the cyclobutyl group adds non-polar character, placing it in an intermediate polarity range where separation from related impurities can be difficult.

Solutions:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If impurities are eluting slightly ahead of your product (higher Rf), decrease the polarity of the eluent. For a typical ethyl acetate/hexane system, this means increasing the proportion of hexane.[5]

    • Use a Different Solvent System: Sometimes a complete change of solvents is necessary to alter the specific interactions between the compounds, stationary phase, and mobile phase. Consider switching from an ethyl acetate/hexane system to a dichloromethane/methanol system.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the interactions with the silica gel may not be selective enough. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica, which separates compounds based on different principles.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column. This can sharpen peaks and improve resolution.

Question 3: My final product has a low melting point and a broad melting range. What does this indicate?

Analysis: A pure crystalline solid typically has a sharp melting point with a narrow range (0.5-2.0°C). A low and broad melting point is a classic indicator of impurities.[3] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

Solutions:

  • Re-purify the Material: The most direct solution is to subject the material to another round of purification. If the first attempt was recrystallization, try column chromatography, or vice versa.

  • Wash the Crystals: During vacuum filtration after recrystallization, ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent.[3][4] This removes the impurity-laden mother liquor that adheres to the crystal surfaces without dissolving a significant amount of the product.

  • Analytical Assessment: Before re-purifying, analyze the material by HPLC or NMR to identify the nature and number of impurities. This can help guide the choice of the next purification step. For example, NMR can reveal residual solvents, which can be removed by high vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification and handling of this compound.

Q1: What is a good starting point for a recrystallization solvent system for this compound?

Due to its intermediate polarity, a mixed-solvent system is often the most effective choice.[3] The principle is to use one solvent ("the solvent") in which the compound is soluble and a second solvent ("the anti-solvent") in which it is poorly soluble.

Table 1: Recommended Solvent Systems for Recrystallization
Solvent System"Solvent" (Compound is Soluble)"Anti-Solvent" (Compound is Insoluble)Procedure Notes
Ethyl Acetate / Hexanes Ethyl AcetateHexanesDissolve the crude product in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes faintly cloudy. Add a drop or two of ethyl acetate to clarify, then cool slowly.[6]
Ethanol / Water EthanolWaterA good choice for polar compounds.[3] Dissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears. Reheat to clarify and cool.
Isopropanol Isopropanol(None - Single Solvent)Some pyrrolidinone derivatives can be recrystallized from a single alcohol solvent.[7][8] Ensure the solubility is significantly lower at cold temperatures.

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is excellent for large quantities of material (>1 g) and for removing small amounts of impurities from a product that is already mostly pure. It is often faster and uses less solvent than chromatography.[3]

  • Column Chromatography is ideal for small-scale purifications (<5 g) and for separating complex mixtures where components have different polarities.[5][9][10] It is the method of choice when recrystallization fails or when impurities are very similar to the product.

Diagram 1: General Purification Workflow

G Crude Crude Product Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Impurities separable by polarity? Analysis->Decision Recrystallization Recrystallization Final_Analysis Final Purity Check (Melting Point, NMR) Recrystallization->Final_Analysis Chromatography Column Chromatography Chromatography->Final_Analysis Decision->Recrystallization No Decision->Chromatography Yes Pure Pure this compound Final_Analysis->Pure

Caption: A decision workflow for purifying this compound.

Q3: What are the key steps for a successful flash column chromatography protocol?

Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the final product under a high vacuum to remove any residual solvent.

Q4: My NMR spectrum shows residual ethyl acetate and hexane. How can I remove them?

Residual solvents are a common issue.

  • High Vacuum: Place the sample under a high vacuum (using a Schlenk line or vacuum oven) for several hours. Gentle heating (e.g., 30-40°C) can help, provided the compound is thermally stable.

  • Trituration/Lyophilization: If the compound is a solid, you can sometimes triturate it with a solvent in which the product is insoluble but the residual solvents are soluble (e.g., cold hexanes). For aqueous-soluble compounds, lyophilization (freeze-drying) is effective at removing water.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (e.g., 5-10 mL) while stirring and heating until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise until you observe persistent turbidity (cloudiness).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small portion of ice-cold hexanes (or a cold ethyl acetate/hexanes mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals under a high vacuum to a constant weight.

Diagram 2: Troubleshooting Recrystallization

G Start Start Recrystallization Cooling Cooling Saturated Solution Start->Cooling OilingOut Compound Oils Out? Cooling->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Add more hot solvent and re-cool slowly OilingOut->AddSolvent Yes Induce Induce Nucleation: - Scratch flask - Add seed crystal NoCrystals->Induce Yes Success Crystals Form NoCrystals->Success No AddSolvent->Cooling Induce->Success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Resolving common issues in the spectroscopic analysis of 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 4-Cyclobutylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the spectroscopic characterization of this molecule. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower your analytical work.

General Troubleshooting Workflow

A systematic approach is crucial when spectroscopic data does not meet expectations. The following flowchart outlines a general workflow for troubleshooting issues across different spectroscopic techniques.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. However, the cyclic and substituted nature of this compound can lead to complex spectra.

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to identify the key functional groups present in this compound, primarily the amide group.

Experimental Protocols

Protocol 1: D₂O Exchange for NMR
  • Prepare your sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
  • Acquire a standard ¹H NMR spectrum.
  • Remove the NMR tube from the spectrometer.
  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
  • Cap the tube and shake it gently for about 30 seconds to ensure mixing.
  • Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
  • Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity in the second spectrum.

Optimizing storage conditions to prevent 4-Cyclobutylpyrrolidin-2-one degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Cyclobutylpyrrolidin-2-one. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. This compound, a lactam-containing molecule, is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth answers, troubleshooting advice, and validated protocols to help you optimize storage conditions and maintain compound purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The most common degradation pathway for this compound is the hydrolysis of its cyclic amide (lactam) ring.[1][2] This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions, as well as elevated temperatures.[1]

Q2: How should I store my solid this compound for long-term use?

A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a refrigerated temperature of 2°C to 8°C.[3][4] The container should be opaque or stored in the dark to protect it from light.[5]

Q3: My compound is dissolved in a solvent. How does this affect its stability?

A3: Stability in solution is highly dependent on the solvent. Protic solvents, especially water, can facilitate hydrolysis.[1] If an aqueous buffer is necessary, use it just before the experiment. For stock solutions, prefer anhydrous aprotic solvents. Store stock solutions at -20°C or below for maximum stability.

Q4: I noticed the appearance of a new peak in my HPLC analysis. What could it be?

A4: A new peak often indicates the presence of a degradation product. For this compound, the most probable degradant is the ring-opened product, 4-amino-3-cyclobutylbutanoic acid, formed via hydrolysis. Further characterization (e.g., by LC-MS) is recommended for definitive identification.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter, providing a logical path from observation to resolution.

Issue 1: Visible Changes in the Solid Compound (e.g., clumping, discoloration)
  • Question: My powdered this compound, which was once a free-flowing powder, has become clumpy and slightly discolored. What's happening?

  • Probable Cause: This is a strong indication of moisture absorption (hygroscopicity).[5][7] Clumping occurs as water is absorbed, and discoloration can be a sign of subsequent chemical degradation.

  • Immediate Action:

    • Immediately move the compound to a desiccator under vacuum to remove absorbed moisture.

    • Before the next use, re-test the purity of the material using a validated analytical method (e.g., HPLC-UV, qNMR).

  • Preventative Measures:

    • Improve Storage: Always store the compound in a desiccator, even inside a refrigerator.[7] Use containers with high-integrity seals. For highly sensitive applications, storing inside an inert-atmosphere glove box is recommended.[8]

    • Proper Handling: When removing the compound from cold storage, always allow the container to warm to room temperature before opening . This critical step prevents atmospheric moisture from condensing onto the cold solid.[7]

Issue 2: Inconsistent or Poor Results in Biological Assays
  • Question: My experimental results using this compound are inconsistent, showing a loss of potency compared to previous batches. Why?

  • Probable Cause: A reduction in potency strongly suggests that the active pharmaceutical ingredient (API) has degraded, lowering its effective concentration. The lactam ring is crucial for the biological activity of many related compounds, and its cleavage would render the molecule inactive.

  • Troubleshooting Workflow:

    • Purity Analysis: Re-analyze the purity of the stock solution and the solid material used to prepare it via a stability-indicating method like HPLC.[9]

    • Compare to a Standard: If possible, compare your results to a freshly opened, certified reference standard.

    • Forced Degradation Study: To confirm that your analytical method can detect degradation, perform a forced degradation study (see Protocol 2). This involves intentionally degrading a small sample to ensure the degradants are visible and separable from the parent peak.[10][11][12]

Logical Troubleshooting Flow

TroubleshootingFlow A Inconsistent Assay Results (Loss of Potency) B Analyze Purity of Current Stock (HPLC, LC-MS) A->B C Is Purity < 95% or Degradant Peak Observed? B->C D YES: Compound is Degraded. Discard Stock & Solid. C->D Yes E NO: Purity is High C->E No G Prepare Fresh Stock from New/Verified Solid Material D->G F Review Assay Protocol. Check Solvent Stability, pH, and Incubation Time. E->F H Re-run Experiment G->H DegradationPathway cluster_main Hydrolysis of this compound A This compound (Lactam Intact) B 4-Amino-3-cyclobutylbutanoic Acid (Hydrolyzed Product) A->B + H₂O (Catalyzed by Acid/Base/Heat)

References

Refinement of analytical methods for 4-Cyclobutylpyrrolidin-2-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Quantitative Analysis of 4-Cyclobutylpyrrolidin-2-one.

Welcome to the technical support center for the analytical quantification of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the determination of this compound in various matrices. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting insights to empower you in your laboratory work.

Introduction to this compound and its Analytical Challenges

This compound is a small molecule characterized by a polar lactam (cyclic amide) structure. Accurate quantification is critical for pharmacokinetic, toxicokinetic, and quality control studies. Its polarity presents specific analytical challenges, including poor retention on traditional reversed-phase chromatography columns and potential for matrix effects in complex biological samples.[1][2] This guide will address these challenges with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

General Analytical Workflow

A successful quantification workflow involves several critical stages, from sample receipt to final data reporting. Each step must be carefully optimized and validated to ensure data integrity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, API) Spike Spike Internal Standard (IS) Sample->Spike Extract Extraction (e.g., PPT, LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject LC Injection Evap->Inject Transfer Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Acquire Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Reporting Quantify->Report

Caption: General workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the preferred technique for quantifying low concentrations of this compound in complex biological matrices due to its superior sensitivity and selectivity.

Frequently Asked Questions (FAQs) for LC-MS/MS

Q1: What type of chromatography is best suited for this polar compound? A1: Traditional reversed-phase (like C18) columns may provide insufficient retention. Consider these options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for retaining and separating highly polar compounds.[2] It uses a high percentage of organic solvent in the mobile phase, which can also enhance ESI sensitivity.

  • Reversed-Phase with Polar Endcapping/Embedding: Columns specifically designed for polar analytes can offer improved retention and peak shape compared to standard C18 phases.

  • Derivatization: While a more complex workflow, derivatizing the molecule to make it less polar can improve retention on reversed-phase columns and may enhance ionization efficiency.[3]

Q2: How do I select an appropriate internal standard (IS)? A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS co-elutes and experiences nearly identical ionization effects, providing the most accurate correction for matrix effects and variability.[4][5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (polarity, pKa, ionization efficiency) is the next best choice.[6] The IS should not be present in the blank matrix and must be chromatographically resolved from the analyte.[6]

Q3: What are the best sample preparation techniques for plasma or serum? A3: The goal is to remove proteins and phospholipids that interfere with analysis.

  • Protein Precipitation (PPT): This is a fast and simple method. Acetonitrile is commonly used as it effectively precipitates proteins while keeping the polar analyte in the supernatant.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but requires careful optimization of the extraction solvent to ensure good recovery of a polar analyte.

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and can be used to concentrate the analyte. A mixed-mode or polar-modified sorbent would be appropriate.

Q4: How do I assess and mitigate matrix effects? A4: Matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the sample matrix.[9][10] It is a major concern in bioanalysis.[11]

  • Assessment: The standard method is the post-extraction spike comparison.[10] You compare the analyte's response in a post-spiked extracted blank matrix to its response in a neat solution. A ratio significantly different from 1 indicates a matrix effect.

  • Mitigation:

    • Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for matrix effects.[12]

    • Improve Chromatography: Separate the analyte from interfering matrix components.

    • Enhance Sample Cleanup: Use a more rigorous extraction method like SPE.[7]

    • Dilute the Sample: This reduces the concentration of interfering components but may compromise sensitivity.[12]

Troubleshooting Guide for LC-MS/MS
ProblemPotential Cause(s)Recommended Solution(s)
Low Sensitivity / No Signal Analyte not ionizing well: Incorrect ESI polarity or source parameters. Poor Recovery: Inefficient sample extraction. MS/MS Transition not optimized: Incorrect precursor/product ion pair or collision energy.Optimize Ion Source: Infuse a standard solution and optimize parameters (capillary voltage, gas flow, temperature). Test both positive and negative ion modes (positive mode is likely for a lactam). Validate Extraction: Perform recovery experiments by comparing pre-extraction vs. post-extraction spiked samples. Optimize MS/MS: Use instrument software to find the optimal precursor ion and the most intense, stable product ions. Perform a collision energy ramp.
High Signal Variability (%CV > 15%) Inconsistent Sample Preparation: Manual pipetting errors or inconsistent extraction. Matrix Effects: Ion suppression or enhancement varying between samples.[9][11] Instrument Instability: Fluctuating spray in the ESI source.Automate or Refine Pipetting: Use calibrated pipettes or an automated liquid handler. Use a SIL-IS: This is the best way to correct for variability.[4] Clean the Ion Source: Follow the manufacturer's protocol for cleaning the capillary, cone, and lenses. Ensure a stable spray.
Sample Carryover Adsorption of analyte: The analyte may stick to parts of the autosampler (e.g., needle, valve). Insufficient Needle Wash: The wash solution is not effective at removing the analyte.Optimize Needle Wash: Use a wash solution that is a strong solvent for the analyte (e.g., high organic content, possibly with acid/base modifier). Use both an inner and outer needle wash. Inject Blanks: Inject one or two blank samples after the highest calibrator to confirm carryover is within acceptable limits (e.g., <20% of the LLOQ response).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For applications where high sensitivity is not required, such as the analysis of bulk drug substance or formulated products, HPLC-UV is a robust and cost-effective choice.

Frequently Asked Questions (FAQs) for HPLC-UV

Q1: What are good starting conditions for an HPLC-UV method? A1: Given the compound's polarity, a method that enhances retention is necessary.

ParameterRecommended Starting ConditionRationale
Column C18 with polar endcapping, or a Phenyl-Hexyl phase (150 x 4.6 mm, 3.5 µm)Provides alternative selectivity and better retention for polar analytes compared to standard C18.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic modifier helps to control the ionization state of silanols on the column, improving peak shape.[13]
Mobile Phase B Acetonitrile or MethanolChoose based on desired selectivity. Acetonitrile often provides sharper peaks.
Gradient Start at 5% B, ramp to 95% B over 10 minutesA gradient is useful for initial method development to elute all components. Can be optimized to an isocratic method later.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity.[14]
Detection UV at ~210-220 nmLactam chromophores typically absorb at low UV wavelengths. A full UV scan should be performed to find the absorbance maximum.

Q2: My peak is tailing. What should I do? A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[13]

  • Check Mobile Phase pH: Ensure the pH is low enough (e.g., < 3) to suppress the ionization of residual silanol groups on the silica packing.[13]

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol sites.

  • Reduce Injection Mass: Overloading the column can cause tailing.[15] Try injecting a lower concentration or smaller volume.

  • Check for Column Voids: A sudden pressure shock can create a void at the head of the column. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.

Troubleshooting Guide for HPLC-UV Peak Shape

This decision tree provides a logical path for diagnosing and solving common peak shape problems in HPLC.

Peak_Shape_Troubleshooting Start Poor Peak Shape Observed Q_AllPeaks Are ALL peaks in the chromatogram affected? Start->Q_AllPeaks A_SystemIssue System Issue: - Leak in fitting - Column void - Plugged frit Q_AllPeaks->A_SystemIssue Yes Q_SpecificPeak Is the peak Tailing, Fronting, or Split? Q_AllPeaks->Q_SpecificPeak No, only specific peaks A_Tailing Tailing Peak Q_SpecificPeak->A_Tailing Tailing A_Fronting Fronting Peak Q_SpecificPeak->A_Fronting Fronting A_Split Split Peak Q_SpecificPeak->A_Split Split C_Tailing Causes: - Silanol Interactions - Column Overload - Mismatched Sample Solvent - Extracolumn Volume A_Tailing->C_Tailing C_Fronting Causes: - Column Overload - Sample solvent too strong A_Fronting->C_Fronting C_Split Causes: - Column Contamination/Void - Partially plugged frit - Sample solvent mismatch A_Split->C_Split

Caption: Decision tree for troubleshooting HPLC peak shape issues.

Protocols and Method Validation

Protocol 1: Plasma Sample Preparation by Protein Precipitation

This protocol is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis.

  • Aliquot Sample: Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., this compound-d4 in methanol).

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Evaporate (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Inject: The sample is ready for injection into the LC-MS/MS system.

Method Validation Principles

Any quantitative method used for regulatory submissions must be validated to prove it is suitable for its intended purpose.[16] Validation should be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH Q2(R1).[17][18][19]

Key Validation Parameters:

  • Selectivity & Specificity: Demonstrate that the method can quantify the analyte without interference from matrix components, metabolites, or other substances.

  • Calibration Curve (Linearity): Assess the relationship between concentration and response over the intended analytical range. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy & Precision: Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). Typically evaluated at multiple concentrations (LLOQ, LQC, MQC, HQC) within a single run (intra-day) and across multiple days (inter-day). Acceptance criteria are often ±15% (±20% at LLOQ) for accuracy and ≤15% CV (≤20% at LLOQ) for precision.[20]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: Quantitatively assess the impact of the biological matrix on analyte ionization.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Cyclobutylpyrrolidin-2-one Analogs as α4β2 Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide presents a detailed structure-activity relationship (SAR) analysis of a specific analog series: 4-Cyclobutylpyrrolidin-2-one derivatives. Our focus is on their interaction with the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target in the central nervous system implicated in nicotine addiction, cognitive function, and various neuropsychiatric disorders.[3][4] By systematically comparing analogs, we aim to elucidate the key structural motifs required for high-affinity binding and functional modulation of the α4β2 nAChR. This analysis synthesizes data from published literature on related α4β2 ligands to construct a predictive SAR model, providing a rational framework for the design of next-generation therapeutic agents.

Introduction: The Promise of the this compound Scaffold

The development of selective ligands for neuronal nAChR subtypes is a major goal in modern drug discovery. The α4β2 subtype, being the most abundant high-affinity nicotine binding site in the brain, is a particularly attractive target.[4][5] Ligands that can modulate this receptor—as agonists, partial agonists, or antagonists—hold therapeutic potential for smoking cessation, cognitive enhancement, and managing conditions like Parkinson's and Alzheimer's disease.[6]

The this compound core represents a compelling starting point for ligand design. The pyrrolidin-2-one (γ-lactam) ring offers a rigid backbone with a key hydrogen bond acceptor (the lactam oxygen), while the sp3-rich cyclobutyl group provides a three-dimensional substituent ideal for probing hydrophobic pockets within a receptor binding site.[1] This guide will deconstruct the SAR of this scaffold, providing researchers with actionable insights into optimizing ligand-receptor interactions.

The α4β2 nAChR Target: Structure and Function

The α4β2 nAChR is a pentameric ligand-gated ion channel, meaning it is composed of five subunits arranged around a central ion pore.[7] These receptors primarily exist in two stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, which possess different sensitivities to acetylcholine and other ligands.[3][6] The binding site for agonists like acetylcholine and nicotine is located at the interface between an α4 and a β2 subunit. Understanding the specific interactions within this binding pocket is paramount for rational drug design. The goal is often to develop ligands with high affinity and selectivity for the α4β2 subtype over other nAChRs, such as the α3β4 subtype associated with peripheral side effects.[8]

SAR Analysis Workflow

The process of elucidating the SAR for a new chemical series follows a logical, iterative progression. It begins with a lead compound and involves systematic chemical modifications to probe its interaction with the biological target.

Scaffold_Analysis cluster_0 R1_label R1: Probing Polar & Steric Interactions R1_pos R1_label->R1_pos R2_label R2: Modulating Hydrophobicity & Bulk R2_pos R2_label->R2_pos Lactam_label Lactam Oxygen: Key H-Bond Acceptor Lactam_pos Lactam_label->Lactam_pos img

References

Comparative study of 4-Cyclobutylpyrrolidin-2-one with other pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrrolidinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1] Its versatility allows for substitutions that drastically alter its pharmacological profile, leading to compounds with activities ranging from cognitive enhancement to seizure suppression.[2] This guide provides an in-depth comparative analysis of 4-Cyclobutylpyrrolidin-2-one, a novel derivative, against established pyrrolidinone compounds, primarily focusing on the therapeutic areas of nootropics and anticonvulsants. We will explore the structure-activity relationships (SAR) that govern their function, present comparative data, and provide detailed experimental protocols for their evaluation.

The Pyrrolidinone Core: A Foundation for CNS Drug Discovery

The 2-pyrrolidinone (or γ-lactam) ring is a five-membered lactam that serves as the foundational structure for a diverse family of compounds.[1] Its polarity and ability to form hydrogen bonds make it an excellent pharmacophore. The substitution pattern on this ring dictates the compound's interaction with biological targets, leading to a wide spectrum of therapeutic applications.[3] This guide will use this compound as a focal point to explore how specific structural modifications, such as the introduction of a bulky, lipophilic group at the C4 position, may influence efficacy and selectivity compared to archetypal drugs like Piracetam and Levetiracetam.

Synthesis and Physicochemical Profile

While specific experimental data for this compound is not extensively published, its synthesis can be conceptualized based on established methods for 4-substituted pyrrolidinones. A common route involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.

G

The introduction of the cyclobutyl group at the C4 position is expected to significantly increase the lipophilicity of the molecule compared to unsubstituted or smaller alkyl-substituted analogs. This property can have profound effects on its pharmacokinetic and pharmacodynamic profile, including blood-brain barrier penetration, metabolic stability, and receptor affinity.

Comparative Analysis: Nootropic Potential

The first pyrrolidinone derivative to be characterized, piracetam, was coined a "nootropic" for its ability to enhance learning and memory.[4] Its mechanism, while not fully elucidated, is believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems and enhancing cell membrane fluidity.

Structure-Activity Relationship (SAR) Insights

For nootropic activity, the classic "racetam" structure features an N-acetamido side chain. Derivatives like Aniracetam and Oxiracetam introduce modifications that increase potency and alter metabolic profiles. The 4-position is typically unsubstituted or hydroxylated (as in Oxiracetam).

  • Hypothesis for this compound: The bulky cyclobutyl group at C4, without the N-acetamido moiety, makes it structurally dissimilar to classic racetams. However, if functionalized at the N1 position (e.g., with an acetamide group), the C4-cyclobutyl substituent could serve as a lipophilic anchor, potentially influencing interactions with allosteric sites on receptors like the AMPA receptor, a known target for some nootropics. Molecular docking studies predict that even without classic racetam features, certain pyrrolidinone analogs may interact with acetylcholine receptors.[5]

Comparative Data: Nootropic Analogs
CompoundStructureKey Mechanistic FeatureTypical Effective Dose (Animal Models)Reference
Piracetam N-acetamideAMPA receptor modulation; improved membrane fluidity100-500 mg/kg[4]
Oxiracetam N-acetamide, 4-hydroxyAMPA receptor modulation; increased neurotransmitter release25-100 mg/kg[6]
Aniracetam N-anisoylAMPA receptor modulation; anxiolytic effects10-50 mg/kg[6]
This compound (Hypothetical) 4-cyclobutylUnknown; potential for novel allosteric modulation due to lipophilicityNot DeterminedN/A

Comparative Analysis: Anticonvulsant Activity

The pyrrolidinone scaffold is also central to a major class of antiepileptic drugs (AEDs), exemplified by Levetiracetam. These agents offer novel mechanisms of action compared to traditional AEDs that target ion channels directly.

Mechanism of Action: Levetiracetam

Levetiracetam's primary mechanism involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. This interaction is stereospecific, with the (S)-enantiomer being active.

G

Structure-Activity Relationship (SAR) Insights

For anticonvulsant activity, SAR studies reveal the importance of substituents at various positions. For instance, in a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-ones, a phenyl ring at the C4 position was found to be critical for potent activity against electroshock- or pentylenetetrazol-induced seizures.[7] This suggests that a bulky, hydrophobic substituent at this position can be beneficial.

  • Hypothesis for this compound: The cyclobutyl group at C4 provides the bulk and lipophilicity that SAR studies suggest could be favorable for anticonvulsant activity.[7] While its N1 position is unsubstituted, unlike Levetiracetam's N-butanamide side chain, the C4 modification alone could confer affinity for novel anticonvulsant targets or modulate ion channel function. Its profile would need to be determined experimentally, but it represents a rational design based on existing SAR data.

Comparative Data: Anticonvulsant Analogs
CompoundKey Structural FeatureED₅₀ (MES Test, mice)ED₅₀ (scPTZ Test, mice)Reference
Levetiracetam (S)-N-butanamide> 50 mg/kg (low activity)53 mg/kg[8]
Ethosuximide 3-ethyl-3-methyl (pyrrolidine-2,5-dione)Inactive130 mg/kg[9]
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one N-aryl, 4-phenylPotent ActivityPotent Activity[7]
This compound (Hypothetical) 4-cyclobutylNot DeterminedNot DeterminedN/A

Experimental Protocols

To empirically determine the pharmacological profile of this compound and enable a direct comparison, the following standardized assays are essential.

Protocol 1: Evaluation of Nootropic Activity (Morris Water Maze)

This protocol assesses spatial learning and memory in rodents.

  • Apparatus: A large circular pool (1.5m diameter) filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.

  • Animal Model: Male Wistar rats (250-300g).

  • Procedure:

    • Acclimatization: Allow animals to acclimate to the facility for 7 days.

    • Drug Administration: Administer the test compound (e.g., this compound), positive control (e.g., Piracetam), or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes before the first trial each day.

    • Acquisition Phase (4 days): Conduct 4 trials per day. For each trial, place the rat in the pool at one of four starting points. Allow 60 seconds to find the hidden platform. If unsuccessful, guide the rat to the platform.

    • Probe Trial (Day 5): Remove the platform. Place the rat in the pool for 60 seconds.

  • Data Analysis: Record the escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial. A significant decrease in escape latency and an increase in target quadrant time indicate cognitive enhancement.[6]

G

Protocol 2: Evaluation of Anticonvulsant Activity (MES & scPTZ Tests)

These protocols identify compounds that prevent seizure spread (MES) or elevate seizure threshold (scPTZ).

  • Animal Model: Male Swiss mice (20-25g).

  • Maximal Electroshock (MES) Test:

    • Administer the test compound or vehicle i.p. at various doses.

    • After a set pre-treatment time (e.g., 30-60 min), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2s) via corneal electrodes.

    • Endpoint: Observe for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.[9]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer the test compound or vehicle i.p. at various doses.

    • After the pre-treatment time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Endpoint: Observe the animals for 30 minutes. Protection is defined as the absence of clonic seizures lasting for more than 5 seconds.[8]

  • Data Analysis: For both tests, calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the seizure endpoint, using probit analysis.

Conclusion and Future Directions

The pyrrolidinone scaffold remains a highly fruitful starting point for the development of novel CNS-active agents. While this compound is a structurally intriguing molecule, its therapeutic potential is currently hypothetical. Based on extensive structure-activity relationship studies of related compounds, the introduction of a bulky, lipophilic cyclobutyl group at the C4 position is a rational strategy for potentially enhancing anticonvulsant properties.[7] Its utility as a nootropic is less certain without the classic N-acetamido side chain, but it could possess novel modulatory activity.

The true value of this compound can only be unlocked through empirical testing. The experimental protocols detailed in this guide provide a clear and validated pathway for elucidating its pharmacological profile. By comparing its performance in these assays against benchmark compounds like Levetiracetam and Piracetam, researchers can definitively position this novel derivative within the vast and therapeutically vital landscape of pyrrolidinone-based drugs.

References

A Comparative Efficacy Analysis of 4-Cyclobutylpyrrolidin-2-one and Established Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidinone class of compounds has been a subject of neuropharmacological research for decades, yielding agents with nootropic and antiepileptic properties.[1] This guide provides a comparative analysis of a novel investigational compound, 4-Cyclobutylpyrrolidin-2-one, against two well-established therapeutic agents: Piracetam, the archetypal nootropic, and Levetiracetam, a second-generation antiepileptic drug.[1][2] While direct experimental data on this compound is not publicly available, this document establishes a framework for its evaluation. By examining the known mechanisms of its structural analogs and a standard-of-care Alzheimer's treatment, Donepezil, we propose a robust, scientifically-grounded methodology for assessing its potential efficacy as a cognitive enhancer. This guide details the mechanistic rationale, comparative experimental protocols, and data interpretation frameworks necessary for a thorough preclinical evaluation.

Introduction: The Quest for Novel Neuromodulators

The increasing prevalence of cognitive disorders, such as Alzheimer's disease and age-related cognitive decline, alongside seizure disorders like epilepsy, presents a significant challenge to global health.[3][4] The pyrrolidone chemical family, characterized by a 2-oxopyrrolidine core, has been a fertile ground for the discovery of neuromodulatory agents.[1][5] Piracetam, the first compound in this class, introduced the concept of a "nootropic"—a substance that could enhance cognitive functions like memory and learning without significant sedative or stimulatory effects.[1][6] Its descendant, Levetiracetam, emerged as a major antiepileptic drug with a novel mechanism of action.[1][2]

This guide focuses on this compound, a hypothetical novel pyrrolidone derivative. Given its structural similarity to the racetam family, it is postulated to possess nootropic or related neuromodulatory activities. To rigorously assess its potential, we will compare it with:

  • Piracetam: The classic nootropic, believed to modulate cholinergic and glutamatergic neurotransmission and enhance cell membrane fluidity.[7][8]

  • Levetiracetam: An effective antiepileptic that uniquely acts by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[2][9]

  • Donepezil: An acetylcholinesterase inhibitor, serving as a standard-of-care for Alzheimer's disease, providing a benchmark for pro-cholinergic cognitive enhancement.[3][10]

This comparative framework will allow researchers to position this compound within the existing therapeutic landscape and determine its unique value proposition.

Mechanistic Pathways: A Comparative Overview

Understanding the mechanism of action is critical to predicting a drug's efficacy and side-effect profile. The selected agents operate through distinct, though sometimes overlapping, pathways.

  • Donepezil: As an acetylcholinesterase (AChE) inhibitor, Donepezil's primary action is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[10][11] This increases the concentration and duration of ACh, enhancing cholinergic signaling, which is crucial for memory and learning and is known to be deficient in Alzheimer's disease.[3][12]

  • Piracetam: The mechanism of Piracetam is multifaceted and not fully elucidated.[13] It is believed to enhance cognitive function by potentiating the action of acetylcholine via muscarinic receptors and modulating NMDA glutamate receptors, both of which are integral to memory processes.[7][8] Furthermore, it is thought to increase the fluidity of neuronal cell membranes, which may improve signal transduction and neurotransmission efficiency.[8][13]

  • Levetiracetam: This agent possesses a unique mechanism among antiepileptic drugs. Its primary target is the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in synaptic vesicles.[2][14] By binding to SV2A, Levetiracetam modulates the release of neurotransmitters, reducing the abnormal neuronal firing that leads to seizures.[9][15] It may also have secondary effects on calcium channels and GABAergic systems.[2][16]

  • This compound (Postulated): Based on its pyrrolidinone core, it is hypothesized that this novel compound may act similarly to Piracetam, potentially as a positive allosteric modulator of AMPA-type glutamate receptors or by influencing cholinergic systems. The cyclobutyl group may alter its binding affinity, selectivity, and pharmacokinetic properties compared to its linear-side-chain analogs.

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathways for the comparator agents.

Cholinergic_Pathway_Donepezil cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Breakdown AChR Acetylcholine Receptor ACh->AChR Binds Donepezil Donepezil Donepezil->AChE Inhibits Signal Signal Transduction (Cognition, Memory) AChR->Signal

Caption: Mechanism of Donepezil via AChE inhibition.

Glutamatergic_Pathway_Piracetam cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Glu_Vesicle Glutamate (Glu) in Vesicle Glu Glu Glu_Vesicle->Glu Release AMPAR AMPA Receptor Glu->AMPAR Binds Ca_Influx Na+/Ca2+ Influx AMPAR->Ca_Influx LTP LTP / Synaptic Plasticity (Learning, Memory) Ca_Influx->LTP Piracetam Piracetam / This compound (Postulated) Piracetam->AMPAR Positive Allosteric Modulation

Caption: Postulated mechanism via AMPA receptor modulation.

Comparative Efficacy Evaluation: Experimental Design

To objectively compare the efficacy of this compound, a multi-tiered approach involving both in vitro and in vivo assays is required. The following protocols are designed to provide a comprehensive preclinical assessment.

In Vitro Assay: Acetylcholinesterase Inhibition

This assay determines if the test compound has a direct pro-cholinergic effect similar to Donepezil.

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against acetylcholinesterase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant AChE in a phosphate buffer (pH 7.4).

    • Prepare substrate solution: Acetylthiocholine iodide (ATCI).

    • Prepare Ellman's reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Prepare serial dilutions of this compound, Donepezil (positive control), and Piracetam in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution.

    • Add 50 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the ATCI/DTNB substrate mix.

    • Measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a known inhibitor control (0% activity).

    • Plot the percentage of inhibition against the log concentration of the compound and fit a dose-response curve to determine the IC50 value.[17]

In Vivo Assay: Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze (MWM) is a gold-standard behavioral test for assessing hippocampal-dependent spatial learning and memory in rodents, which is highly relevant for evaluating potential nootropic agents.[18][19]

Objective: To assess the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia).

Protocol:

  • Animal Model and Dosing:

    • Use adult male Wistar rats or C57BL/6 mice.

    • Divide animals into groups: Vehicle control, Scopolamine only, Scopolamine + Donepezil (benchmark), Scopolamine + Piracetam, and Scopolamine + this compound (multiple dose levels).

    • Administer compounds orally (p.o.) 60 minutes before the first trial each day. Administer scopolamine (to induce amnesia) 30 minutes before the trial.

  • Apparatus:

    • A circular pool (approx. 1.5m diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C.[19]

    • A submerged escape platform hidden 1-2 cm below the water surface in one quadrant.[18]

    • The room should have various distal visual cues for spatial navigation.[19]

  • Experimental Phases:

    • Acquisition Phase (5 days): Conduct four trials per day for each animal.[20] Place the animal in the water facing the pool wall from one of four randomized start positions. Allow the animal to search for the platform for a maximum of 60-90 seconds. If it fails, guide it to the platform for a 15-second rest. Record the time to find the platform (escape latency) and the path length using a video tracking system.

    • Probe Trial (Day 6): Remove the platform from the pool. Allow the animal to swim freely for 60 seconds.[20] Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former platform location.

  • Data Analysis:

    • Escape Latency: Analyze using a two-way repeated measures ANOVA to compare learning curves across groups.

    • Probe Trial Data: Analyze time in the target quadrant and platform crossings using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare drug-treated groups to the scopolamine-only group.

Caption: High-level workflow for preclinical efficacy testing.

Results and Data Presentation

The data generated from the proposed experiments should be organized into clear, comparative tables. Below are templates with hypothetical data illustrating potential outcomes.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundAChE IC50 (nM)
Donepezil 6.8
Piracetam > 100,000
This compound 4,500
Levetiracetam > 100,000

This hypothetical data suggests that this compound has weak AChE inhibitory activity, far less potent than Donepezil, but potentially more active than other racetams.

Table 2: In Vivo Morris Water Maze Performance (Scopolamine Model)

Treatment GroupMean Escape Latency (Day 5, sec)Time in Target Quadrant (Probe, %)
Vehicle Control 15.2 ± 2.145.5 ± 4.3
Scopolamine Only 55.8 ± 4.524.1 ± 3.9
Scopolamine + Donepezil (1 mg/kg) 22.5 ± 3.3 *38.9 ± 5.1 *
Scopolamine + Piracetam (100 mg/kg) 41.3 ± 5.0 *31.2 ± 4.8 *
Scopolamine + 4-CBP-2-one (30 mg/kg) 30.1 ± 3.9 *36.5 ± 4.5 *

* p < 0.05 compared to Scopolamine Only group. 4-CBP-2-one = this compound

This hypothetical data indicates that this compound significantly reverses scopolamine-induced cognitive deficits, showing greater potency than Piracetam and approaching the efficacy of Donepezil in this model.

Discussion and Future Directions

Based on the hypothetical data presented, this compound emerges as a promising neuromodulatory agent. Its weak in vitro AChE inhibition suggests that, unlike Donepezil, its primary mechanism is likely not direct cholinergic potentiation. However, its robust performance in the Morris Water Maze implies a significant pro-cognitive effect. This efficacy, superior to Piracetam in this model, could stem from enhanced modulation of glutamatergic pathways (e.g., AMPA receptors) or a novel mechanism conferred by the cyclobutyl moiety.

The lack of potent AChE inhibition could be advantageous, potentially leading to a better side-effect profile compared to classic AChE inhibitors, which are often associated with gastrointestinal issues.[10] Its structural relationship to Levetiracetam also warrants investigation into its potential anticonvulsant properties, which were not explored in this guide.

Future research should focus on:

  • Receptor Binding Assays: To determine the affinity of this compound for AMPA, NMDA, and other relevant CNS receptors.

  • Electrophysiology Studies: To measure its effects on long-term potentiation (LTP) in hippocampal slices, providing direct evidence of its impact on synaptic plasticity.[6]

  • Pharmacokinetic Profiling: To assess its blood-brain barrier penetration and metabolic stability, which are critical for CNS drug development.[21]

  • Anticonvulsant Models: To evaluate its efficacy in seizure models (e.g., pentylenetetrazol-induced seizures) to explore a potential dual nootropic/anticonvulsant profile.

By following this structured, comparative approach, researchers can effectively characterize the therapeutic potential of this compound and establish its place in the landscape of neuromodulatory agents.

References

A Comparative Guide to the Synthesis, Characterization, and Experimental Cross-Validation of 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating 4-Cyclobutylpyrrolidin-2-one. The pyrrolidin-2-one (or γ-lactam) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of a cyclobutyl group at the 4-position offers an intriguing modification, increasing the molecule's three-dimensionality (sp3 character), which can be advantageous for pharmacokinetic properties and target binding.

This document moves beyond a simple recitation of facts. It is designed as a practical guide to objectively compare potential synthetic strategies, outline rigorous characterization and biological evaluation protocols, and, most critically, instill the principle of experimental cross-validation to ensure the generation of robust and reliable data.

Section 1: A Comparative Analysis of Synthetic Routes

The synthesis of the γ-lactam core is a well-trodden path in organic chemistry.[2] However, the choice of a specific route for this compound depends on factors such as starting material availability, scalability, and stereochemical control. Here, we compare two plausible and efficient approaches.

Causality Behind Route Selection:

  • Route A (Michael Addition): This is a classic and robust method for forming the carbon backbone. It is often high-yielding and utilizes readily available starting materials. The key step involves the conjugate addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and spontaneous cyclization.

  • Route B (Reductive Amination/Lactamization): This approach offers a more convergent and potentially quicker path from a γ-keto acid or ester. The use of tandem (one-pot) procedures increases efficiency by reducing the number of intermediate workups and purifications.[3]

Table 1: Comparison of Synthetic Routes to this compound

MetricRoute A: Michael Addition ApproachRoute B: Tandem Reductive AminationJustification
Starting Materials Cyclobutylacetaldehyde, Methyl Acrylate, NitromethaneMethyl 4-cyclobutyl-4-oxobutanoate, Benzylamine, NaBH(OAc)₃Route A materials are generally more commodity-like. The keto-ester for Route B may require prior synthesis.
Typical Yield Moderate to High (Overall)Good to HighTandem reactions often minimize loss between steps, potentially leading to higher overall yields.
Reaction Time Multi-step, >24 hoursOne-pot, <12 hoursThe primary advantage of the tandem approach is its time efficiency.[4]
Scalability Good; reactions are generally well-behaved on a larger scale.Good; though may require careful control of stoichiometry and temperature.Both routes are amenable to scale-up with appropriate process controls.
Atom Economy ModerateGoodReductive amination is a highly efficient transformation with fewer wasted atoms in protecting groups.
Stereocontrol Achiral productAchiral productNeither of these specific schemes introduces chirality. Asymmetric variants would require chiral catalysts.
Workflow for Synthetic Route Selection

The following diagram illustrates a logical workflow for choosing the most appropriate synthetic pathway based on project priorities.

start Define Project Goals scale Scale Required? start->scale speed Speed a Priority? scale->speed Large Scale scale->speed Small Scale cost Cost/Availability Critical? speed->cost Yes speed->cost No route_b Select Route B (Tandem Reductive Amination) cost->route_b No route_a Select Route A (Michael Addition) cost->route_a Yes dev_b Develop Keto-ester Synthesis route_b->dev_b If needed

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocol: Route A - Michael Addition Approach

This protocol describes a reliable method for synthesizing the target compound. Each step is designed to be monitored and validated before proceeding.

Step 1: Synthesis of Methyl 3-cyclobutyl-4-nitrobutanoate

  • To a stirred solution of cyclobutylacetaldehyde (1.0 eq) and nitromethane (1.1 eq) in anhydrous THF at 0 °C, add DBU (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Add methyl acrylate (1.2 eq) and continue stirring for 16 hours at room temperature.

  • Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the nitro ester.

Step 2: Reductive Cyclization to this compound

  • Dissolve the purified nitro ester (1.0 eq) in methanol.

  • Add Raney Nickel (approx. 10% w/w) under an inert atmosphere.

  • Pressurize the reaction vessel with H₂ gas (50 psi) and stir vigorously at 40 °C for 6 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for characterization, but can be further purified by chromatography or distillation if necessary.

Section 2: Protocol for Structural Verification and Purity Assessment

Rigorous characterization is non-negotiable. The identity and purity of the synthesized this compound must be confirmed using orthogonal analytical techniques.

Expected Spectroscopic Data

Based on known data for pyrrolidin-2-one and its alkyl-substituted analogs, we can predict the key spectroscopic features.[5][6][7]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.5 (br s, 1H, N-H), 3.4-3.2 (m, 2H, C5-H₂), 2.5-2.3 (m, 1H, C4-H), 2.2-2.0 (m, 2H, C3-H₂), 2.0-1.6 (m, 7H, cyclobutyl-H). The diastereotopic protons at C3 and C5 will likely present as complex multiplets.[8]
¹³C NMR δ (ppm): ~177 (C2, C=O), ~48 (C5), ~40 (C4), ~38 (CH on cyclobutyl), ~35 (C3), ~28 (2x CH₂ on cyclobutyl), ~18 (CH₂ on cyclobutyl).
FT-IR ν (cm⁻¹): ~3200 (N-H stretch), ~1680 (C=O stretch, amide).
HRMS (ESI+) [M+H]⁺: Calculated m/z should match the theoretical value for C₈H₁₄NO⁺ within 5 ppm.
Workflow for Analytical Characterization

This workflow ensures a comprehensive and validated structural confirmation.

start Synthesized Compound nmr ¹H & ¹³C NMR start->nmr ms HRMS start->ms ir FT-IR start->ir purity HPLC-UV/ELSD (Purity >95%?) nmr->purity Structure Consistent? ms->purity Mass Correct? ir->purity Functional Groups Correct? pass Compound Verified purity->pass Yes fail Re-purify or Re-synthesize purity->fail No

Caption: Workflow for structural and purity analysis.

Section 3: Framework for Biological Evaluation

Substituted γ-lactams have demonstrated a wide range of biological activities, including antiproliferative effects against cancer cell lines.[1][9][10] A logical first step in evaluating this compound is to screen it for cytotoxicity against a panel of human cancer cells.

Table 3: Comparative Antiproliferative Activity of 4-Substituted Pyrrolidin-2-one Analogs

Compound (4-Substituent)Cell LineIC₅₀ (µM)Reference
4-PhenylA54915.2Data extrapolated from related structures in literature for comparative purposes.[10]
4-(p-tolyl)RKO11.8Data extrapolated from related structures in literature for comparative purposes.[10]
4-BenzylSKOV325.5Data extrapolated from related structures in literature for comparative purposes.[9]
4-Cyclobutyl TBD TBD The objective of the described protocol is to determine this value and compare it to known analogs, assessing the impact of the cyclobutyl moiety on biological activity.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the effect of the compound on cancer cell viability.

  • Cell Culture: Plate human cancer cells (e.g., A549, human lung carcinoma) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Section 4: Cross-Validation of Experimental Results: Ensuring Data Integrity

Cross-validation is a critical concept for ensuring that experimental findings are robust, reproducible, and not an artifact of a specific method, instrument, or analyst.[11] This principle, often associated with computational modeling, is equally vital in experimental chemistry. Regulatory bodies like the ICH provide guidelines on validating analytical methods, which embody this principle.[12][13]

The Core Principle: To trust a result, it must be confirmed through a different, logical lens. This could mean using a different analytical method, having a different analyst repeat the experiment, or sending a sample to a different lab.

Workflow for Experimental Cross-Validation

primary_result Primary Result (e.g., Purity by HPLC) inter_method Inter-Method Validation (e.g., Purity by qNMR) primary_result->inter_method inter_analyst Inter-Analyst Validation (Analyst B repeats HPLC) primary_result->inter_analyst data_match Results Correlate? inter_method->data_match inter_analyst->data_match validated Result is Validated data_match->validated Yes investigate Investigate Discrepancy data_match->investigate No

Caption: A workflow for the cross-validation of an experimental result.

Protocol: Inter-Method Cross-Validation of Purity

This protocol compares purity results from two orthogonal methods.

  • Primary Method (HPLC):

    • Develop a validated HPLC method for this compound.

    • Analyze the final, purified sample in triplicate.

    • Calculate the purity based on the area percentage of the main peak. Let's assume this gives a result of 98.5% .

  • Cross-Validation Method (Quantitative NMR - qNMR):

    • Accurately weigh a sample of the compound (e.g., ~10 mg).

    • Accurately weigh a sample of a certified internal standard with a known purity (e.g., maleic anhydride, ~5 mg).

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification (long relaxation delay, e.g., d1=30s).

    • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

    • Calculate the purity of the analyte using the known purity, mass, and integral of the standard.

    • Validation Check: If the qNMR result is, for example, 98.2% , it cross-validates the HPLC result. A significant discrepancy would necessitate an investigation into both methods.[14]

Conclusion

This compound represents a novel chemical entity with potential applications in drug discovery. This guide provides a comprehensive roadmap for its investigation, from logical synthesis to rigorous biological and analytical evaluation. By embracing a comparative mindset and embedding the principles of experimental cross-validation into every stage of research, scientists can ensure the generation of high-quality, reliable data. This rigorous approach is fundamental to building a trustworthy scientific case for the further development of this and any other novel compound.

References

A Comparative Analysis of Synthetic Routes to 4-Cyclobutylpyrrolidin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The γ-lactam scaffold, particularly the pyrrolidin-2-one ring system, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a cyclobutyl moiety at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making 4-Cyclobutylpyrrolidin-2-one a valuable building block for drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering insights into the strategic advantages and practical considerations of each approach. Experimental data from analogous syntheses are presented to support the discussion and facilitate methodological adaptation.

Introduction to Synthetic Strategies

The synthesis of 4-substituted pyrrolidin-2-ones can be broadly categorized into two main strategies:

  • Ring-forming reactions: Construction of the pyrrolidinone ring from acyclic precursors already containing the cyclobutyl group or a precursor to it.

  • Modification of a pre-existing ring: Introduction of the cyclobutyl group onto a pre-formed pyrrolidinone or a related heterocyclic system.

This guide will focus on three primary ring-forming strategies that offer distinct advantages in terms of starting material availability, reaction efficiency, and scalability:

  • Route 1: Beckmann Rearrangement of a Cyclobutyl-Substituted Ketone

  • Route 2: Michael Addition and Reductive Cyclization Cascade

  • Route 3: Catalytic Hydrogenation of a 4-Cyclobutyl-3-pyrrolin-2-one Intermediate

Route 1: Beckmann Rearrangement of Cyclobutyl Methyl Ketone Oxime

The Beckmann rearrangement is a classic and powerful method for the conversion of an oxime to an amide.[1] In the context of cyclic oximes, this rearrangement leads to the formation of a lactam through ring expansion. For the synthesis of this compound, a plausible approach involves the rearrangement of an appropriately substituted acyclic oxime derived from a cyclobutyl-containing ketone.

A key advantage of this route is the direct formation of the lactam ring in a single, well-understood transformation. The starting materials are often readily accessible.

Proposed Synthetic Pathway

G cluster_0 Route 1: Beckmann Rearrangement Cyclobutyl_methyl_ketone Cyclobutyl methyl ketone Oxime_formation Oxime Formation (NH2OH·HCl, Base) Cyclobutyl_methyl_ketone_oxime Cyclobutyl methyl ketone oxime Beckmann_rearrangement Beckmann Rearrangement (Acid catalyst, e.g., PPA, H2SO4) 4_Cyclobutylpyrrolidin_2_one This compound

Mechanistic Insight

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[2] This is followed by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the final amide product. The stereochemistry of the oxime (E/Z isomers) dictates which group migrates, a crucial consideration for unsymmetrical ketones.[2]

Experimental Protocol (Analogous)

Step 1: Oxime Formation

  • To a solution of the ketone (1.0 eq) in a suitable solvent such as methanol or ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base like sodium acetate or pyridine (1.2 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be purified by crystallization or chromatography.

Step 2: Beckmann Rearrangement

  • Add the purified oxime (1.0 eq) to a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at 0 °C.

  • Slowly warm the mixture to the desired reaction temperature (typically between 80-120 °C) and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous NaOH or NH4OH).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude lactam by column chromatography or distillation.

ParameterBeckmann Rearrangement
Starting Materials Cyclobutyl methyl ketone, hydroxylamine
Key Transformation Oxime formation, Beckmann rearrangement
Reagents NH2OH·HCl, base, strong acid (PPA, H2SO4)
Typical Yields 60-80% (reported for similar systems)
Advantages Direct, high-yielding, well-established
Disadvantages Harsh acidic conditions, potential for side reactions (fragmentation), control of oxime stereochemistry can be critical
References [1][2][3][4]

Route 2: Michael Addition and Reductive Cyclization Cascade

This route builds the pyrrolidinone ring from an acyclic precursor synthesized via a Michael addition. A key intermediate is a γ-nitro ester, which is then subjected to reductive cyclization. This approach offers good control over the stereochemistry at the 4-position and often proceeds under milder conditions than the Beckmann rearrangement.

Proposed Synthetic Pathway

G cluster_1 Route 2: Michael Addition & Reductive Cyclization Cyclobutyl_nitromethane Cyclobutylnitromethane Michael_acceptor α,β-Unsaturated ester (e.g., ethyl acrylate) Michael_addition Michael Addition (Base catalyst) gamma_Nitro_ester γ-Nitro ester Reductive_cyclization Reductive Cyclization (e.g., H2, Raney Ni or Fe/AcOH) 4_Cyclobutylpyrrolidin_2_one This compound

Mechanistic Insight

The synthesis begins with a base-catalyzed Michael addition of a cyclobutyl-containing nucleophile (e.g., the anion of cyclobutylnitromethane) to an α,β-unsaturated ester.[5][6] This conjugate addition forms a γ-nitro ester intermediate. The subsequent step involves the reduction of the nitro group to an amine. This newly formed amine then undergoes intramolecular cyclization with the ester functionality to form the thermodynamically stable five-membered lactam ring.

Experimental Protocol (Analogous)

The following is a general procedure based on the synthesis of similar γ-nitro esters and their subsequent reductive cyclization.[7][8]

Step 1: Michael Addition to form γ-Nitro Ester

  • To a solution of the nitroalkane (1.0 eq) and the α,β-unsaturated ester (1.1 eq) in a suitable solvent (e.g., THF, acetonitrile), add a catalytic amount of a non-nucleophilic base such as DBU or TMG.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting γ-nitro ester by column chromatography. Microwave-assisted conditions have been shown to significantly reduce reaction times for this step.[7]

Step 2: Reductive Cyclization

  • Dissolve the γ-nitro ester (1.0 eq) in a solvent such as methanol or acetic acid.

  • Add a suitable reducing agent. Common choices include catalytic hydrogenation (e.g., H2 gas with Raney Nickel or Pd/C) or chemical reduction (e.g., iron powder in acetic acid).

  • For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature or with gentle heating.

  • For chemical reduction, heat the mixture to reflux.

  • Upon completion, filter off the catalyst or solid reagents.

  • Neutralize the reaction mixture if necessary and remove the solvent.

  • Purify the crude this compound by column chromatography or distillation.

ParameterMichael Addition & Reductive Cyclization
Starting Materials Cyclobutylnitromethane, α,β-unsaturated ester
Key Transformation Michael addition, reductive cyclization
Reagents Base catalyst (DBU, TMG), reducing agent (H2/Raney Ni, Fe/AcOH)
Typical Yields 60-85% over two steps (reported for similar systems)
Advantages Milder reaction conditions, good stereocontrol potential
Disadvantages Multi-step process, availability of substituted nitroalkanes
References [5][6][7][8]

Route 3: Catalytic Hydrogenation of a 4-Cyclobutyl-3-pyrrolin-2-one Intermediate

This strategy involves the initial synthesis of an unsaturated pyrrolidinone (a pyrrolin-2-one) followed by catalytic hydrogenation to saturate the double bond, yielding the final product. The success of this route hinges on the efficient synthesis of the unsaturated precursor.

Proposed Synthetic Pathway

G cluster_2 Route 3: Hydrogenation of Pyrrolin-2-one Acyclic_precursors Acyclic Precursors Cyclization_to_pyrrolinone Cyclization to Pyrrolin-2-one (e.g., Paal-Knorr type reaction) 4_Cyclobutyl_3_pyrrolin_2_one 4-Cyclobutyl-3-pyrrolin-2-one Catalytic_hydrogenation Catalytic Hydrogenation (H2, Pd/C or PtO2) 4_Cyclobutylpyrrolidin_2_one This compound

Mechanistic Insight

The synthesis of the 4-cyclobutyl-3-pyrrolin-2-one intermediate can be achieved through various methods, such as the cyclization of α-amino ynones or other suitably functionalized acyclic precursors.[9][10] Once the unsaturated lactam is formed, the carbon-carbon double bond can be readily reduced by catalytic hydrogenation. The catalyst (e.g., Palladium on carbon) facilitates the addition of hydrogen across the double bond, typically from the less sterically hindered face of the molecule.

Experimental Protocol (Analogous)

Step 1: Synthesis of 4-Cyclobutyl-3-pyrrolin-2-one

The synthesis of this specific intermediate is not well-documented. However, general methods for preparing 4-substituted-3-pyrrolin-2-ones can be adapted. One potential approach is the reaction of a β-cyclobutyl-α,β-unsaturated aldehyde with an amine and a source of cyanide, followed by hydrolysis and cyclization.

Step 2: Catalytic Hydrogenation

  • Dissolve the 4-cyclobutyl-3-pyrrolin-2-one (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (from balloon pressure to higher pressures depending on the substrate's reactivity) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.

ParameterHydrogenation of Pyrrolin-2-one
Starting Materials 4-Cyclobutyl-3-pyrrolin-2-one
Key Transformation Catalytic hydrogenation
Reagents H2, Pd/C or PtO2
Typical Yields >90% for the hydrogenation step
Advantages High-yielding and clean final step, mild conditions for hydrogenation
Disadvantages Synthesis of the unsaturated precursor can be challenging
References [9][10]

Comparative Summary and Conclusion

Synthetic RouteKey FeaturesAdvantagesDisadvantagesOverall Assessment
1. Beckmann Rearrangement Direct conversion of an oxime to a lactam.Potentially the most direct route with readily available starting materials.Requires harsh acidic conditions; potential for side reactions and issues with regioselectivity for unsymmetrical ketones.A robust and direct method, but may not be suitable for sensitive substrates due to the harsh conditions.
2. Michael Addition & Reductive Cyclization Stepwise construction via a γ-nitro ester intermediate.Milder reaction conditions compared to the Beckmann rearrangement; good potential for stereocontrol.A multi-step sequence; requires the synthesis of a specific nitroalkane precursor.A versatile and reliable route that offers greater control and milder conditions, making it suitable for more complex syntheses.
3. Hydrogenation of Pyrrolin-2-one Saturation of an unsaturated lactam precursor in the final step.The final hydrogenation step is typically high-yielding, clean, and proceeds under mild conditions.The synthesis of the required 4-cyclobutyl-3-pyrrolin-2-one intermediate can be a significant challenge.An excellent choice if a reliable synthesis for the unsaturated precursor is available or can be developed.

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the tolerance of any other functional groups in the target molecule. The Beckmann Rearrangement offers a direct and potentially high-yielding approach, though the harsh conditions may limit its applicability. The Michael Addition and Reductive Cyclization cascade provides a more controlled and milder alternative, albeit with an additional synthetic step. Finally, the Catalytic Hydrogenation route is highly efficient in its final step but is contingent on the accessibility of the unsaturated precursor. Researchers should carefully consider these trade-offs when designing their synthetic strategy.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Levetiracetam and Brivaracetam: A Tale of Two Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) development, the pyrrolidin-2-one scaffold has emerged as a cornerstone for designing novel therapeutics. This guide provides an in-depth comparative analysis of two prominent 4-substituted pyrrolidin-2-one derivatives: Levetiracetam and its close structural analog, Brivaracetam. While both compounds share a common core, subtle molecular modifications have resulted in distinct pharmacokinetic and pharmacodynamic profiles, offering valuable insights for researchers in the field of neurology and drug discovery. This document will dissect these differences, supported by experimental data, to inform future drug design and development strategies.

Introduction: The Pyrrolidin-2-one Core in Antiepileptic Drug Design

The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and ability to interact with various biological targets. Levetiracetam, a second-generation AED, revolutionized epilepsy treatment with its unique mechanism of action, targeting the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This discovery spurred further research into structurally related compounds, leading to the development of Brivaracetam, an analog designed for higher affinity and potentially improved clinical outcomes.[2][3] This guide will explore the nuances that differentiate these two molecules, providing a comprehensive comparison of their journey from chemical structure to clinical application.

Pharmacodynamic Comparison: A Deeper Dive into SV2A Interaction

The primary pharmacodynamic target for both Levetiracetam and Brivaracetam is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][2] However, the affinity and potency with which they bind to this target differ significantly.

Brivaracetam demonstrates a 15- to 30-fold higher binding affinity for SV2A compared to Levetiracetam. [4][5] This enhanced affinity is a key differentiator and is thought to contribute to its potent anticonvulsant effects observed in preclinical models.[2][5] While both drugs are believed to modulate neurotransmitter release by binding to SV2A, the higher affinity of Brivaracetam may lead to a more pronounced and potentially faster onset of action.[4][6]

Interestingly, Brivaracetam also exhibits inhibitory activity on neuronal voltage-gated sodium channels, a mechanism not prominently associated with Levetiracetam.[5] This dual mechanism of action could contribute to its broad-spectrum anticonvulsant activity.

Comparative Pharmacodynamic Parameters
ParameterLevetiracetamBrivaracetamReference(s)
Primary Target Synaptic Vesicle Glycoprotein 2A (SV2A)Synaptic Vesicle Glycoprotein 2A (SV2A)[1][2]
SV2A Binding Affinity ModerateHigh (15-30x > Levetiracetam)[4][5]
Secondary Mechanism(s) Inhibition of N-type calcium channels, antagonist for AMPA receptors (at high concentrations)Inhibition of neuronal voltage-gated sodium channels[5][7]
Potency in Seizure Models EffectiveMore potent than Levetiracetam in some models[2][5]

Pharmacokinetic Profile: From Absorption to Elimination

The journey of a drug through the body is a critical determinant of its clinical utility. Levetiracetam and Brivaracetam, despite their structural similarities, exhibit distinct pharmacokinetic profiles that influence their dosing regimens and potential for drug-drug interactions.

Absorption and Distribution

Both drugs are rapidly and almost completely absorbed after oral administration, with high bioavailability.[4][8] However, Brivaracetam's higher lipophilicity contributes to its faster penetration into the brain.[4] Positron emission tomography (PET) imaging studies have shown that Brivaracetam enters the brain within minutes of intravenous injection, significantly faster than Levetiracetam.[4]

Metabolism and Excretion

A key difference lies in their metabolic pathways. Levetiracetam undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine.[1][9] This lack of extensive hepatic metabolism contributes to its low potential for drug-drug interactions.[1][10]

In contrast, Brivaracetam is extensively metabolized, primarily through hydrolysis of its acetamide group and secondarily via hydroxylation mediated by the CYP2C19 enzyme.[11] This metabolic route makes it susceptible to interactions with drugs that inhibit or induce CYP2C19.[11] Over 95% of a Brivaracetam dose is recovered in the urine as metabolites, with only a small fraction as the unchanged drug.[11]

Comparative Pharmacokinetic Parameters
ParameterLevetiracetamBrivaracetamReference(s)
Bioavailability ≈100%≈100%[1][4]
Time to Peak Plasma Concentration (Tmax) ~1.3 hours~1 hour[4][8]
Protein Binding <10%≤20%[1][11]
Elimination Half-life 6-8 hours~9 hours[1][4]
Metabolism Minimal, primarily renal excretion of unchanged drugExtensive, primarily via hydrolysis and CYP2C19-mediated hydroxylation[1][11]
Excretion ~66% unchanged in urine>95% as metabolites in urine[1][11]

Clinical Efficacy and Safety: A Head-to-Head Perspective

Both Levetiracetam and Brivaracetam have demonstrated efficacy as adjunctive therapy for partial-onset seizures in adults.[12][13][14] Clinical trials have shown that both drugs significantly reduce seizure frequency compared to placebo.[12][15]

A noteworthy aspect of Brivaracetam is its potential for a more favorable side-effect profile, particularly concerning behavioral adverse events. Some studies suggest that patients who experience behavioral side effects with Levetiracetam may tolerate Brivaracetam better after a switch in therapy.[16] However, direct head-to-head comparative trials are limited.[16]

Experimental Protocols

Determination of SV2A Binding Affinity

Objective: To quantify and compare the binding affinity of Levetiracetam and Brivaracetam to the SV2A protein.

Methodology (based on competitive radioligand binding assay principles):

  • Preparation of Synaptic Membranes: Isolate synaptic vesicle-enriched membranes from rodent brain tissue.

  • Radioligand: Utilize a radiolabeled SV2A ligand, such as [³H]-Levetiracetam or a more specific high-affinity radioligand.

  • Competitive Binding: Incubate the synaptic membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled Levetiracetam or Brivaracetam.

  • Separation and Quantification: Separate the bound from unbound radioligand using rapid filtration. Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: This method directly measures the interaction of the compounds with their target protein, providing a quantitative measure of affinity. The use of a competitive binding format allows for the determination of the relative affinity of different compounds for the same binding site.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters of Levetiracetam and Brivaracetam in a rodent model.

Methodology:

  • Animal Model: Utilize male Sprague-Dawley rats.

  • Drug Administration: Administer a single oral dose of Levetiracetam or Brivaracetam to separate groups of rats.

  • Blood Sampling: Collect serial blood samples via a cannulated tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Separate plasma and analyze the concentrations of Levetiracetam and Brivaracetam using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Causality Behind Experimental Choices: This in vivo study provides crucial information on how the drugs are absorbed, distributed, and eliminated in a living organism, which is essential for predicting their behavior in humans. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity.

Visualizing the Concepts

Mechanism of Action at the Synapse

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal SV2A SV2A Vesicle Synaptic Vesicle (Neurotransmitter) SV2A->Vesicle modulates release Ca_channel Ca2+ Channel Ca_channel->Vesicle triggers fusion Receptor Neurotransmitter Receptor Vesicle->Receptor releases neurotransmitter Action_Potential Action Potential Action_Potential->Ca_channel opens Levetiracetam Levetiracetam Levetiracetam->SV2A binds (moderate affinity) Brivaracetam Brivaracetam Brivaracetam->SV2A binds (high affinity)

Caption: Simplified diagram of the proposed mechanism of action at the synapse.

Comparative Pharmacokinetic Workflow

cluster_levetiracetam Levetiracetam cluster_brivaracetam Brivaracetam L_Oral Oral Administration L_Absorption Rapid & Complete Absorption L_Oral->L_Absorption L_Distribution Low Protein Binding L_Absorption->L_Distribution L_Metabolism Minimal Metabolism L_Distribution->L_Metabolism L_Excretion Renal Excretion (unchanged) L_Metabolism->L_Excretion B_Oral Oral Administration B_Absorption Rapid & Complete Absorption B_Oral->B_Absorption B_Distribution Low Protein Binding B_Absorption->B_Distribution B_Metabolism Extensive Metabolism (Hydrolysis, CYP2C19) B_Distribution->B_Metabolism B_Excretion Renal Excretion (metabolites) B_Metabolism->B_Excretion

Caption: A comparative overview of the pharmacokinetic pathways.

Conclusion: Guiding Future Drug Discovery

The comparative analysis of Levetiracetam and Brivaracetam offers a compelling case study in the optimization of a lead compound. The targeted modification of the pyrrolidin-2-one scaffold in Brivaracetam resulted in a molecule with significantly higher affinity for its primary target, SV2A, and a distinct metabolic profile. While both drugs are effective antiepileptics, the nuanced differences in their pharmacokinetics and pharmacodynamics provide researchers with valuable structure-activity relationship (SAR) insights. Understanding these relationships is paramount for the rational design of next-generation therapeutics with improved efficacy, safety, and patient-specific treatment profiles. The journey from Levetiracetam to Brivaracetam underscores the power of iterative drug design and the importance of a comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic properties.

References

A Senior Application Scientist's Guide to Benchmarking Novel CNS Drug Candidates: The Case of 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Pyrrolidinone Scaffold

For over three decades, the pyrrolidinone chemical scaffold has been a cornerstone in the development of agents targeting the central nervous system (CNS).[1] This family of compounds first gained prominence with the development of Piracetam, a pioneering molecule that introduced the concept of "nootropics"—agents that enhance cognitive functions like learning and memory.[1] The therapeutic utility of this scaffold has since expanded to include neuroprotective and antiepileptic applications, with drugs like Levetiracetam becoming mainstays in clinical practice.[1]

The unique properties of the pyrrolidinone ring, including its ability to explore three-dimensional pharmacophore space due to its non-planar structure, make it a versatile starting point for novel drug design.[2] This guide focuses on 4-Cyclobutylpyrrolidin-2-one , a novel, unexplored derivative. The introduction of a cyclobutyl group at the 4-position presents an intriguing modification; cyclopropane and cyclobutane rings are increasingly used in drug discovery to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[3]

This document serves as a comprehensive strategic framework for researchers, scientists, and drug development professionals. It outlines a rigorous, head-to-head benchmarking plan to evaluate the preclinical viability of this compound against a relevant industry standard. We will proceed not by presenting existing data, but by establishing the methodology for generating such data, explaining the scientific rationale behind each experimental choice, as would be done in a leading pharmaceutical development program.

Part 1: Establishing the Benchmarking Framework

Before any experiment is run, a logical framework must be established. This involves selecting an appropriate benchmark, defining the critical performance parameters, and designing a workflow that yields clear, decision-driving data.

Industry Standard Selection: A Rationale

For a novel pyrrolidinone derivative with implied nootropic potential, the logical industry standard for comparison is Piracetam .

  • Structural Analogy: As the progenitor of the racetam class, Piracetam provides the most direct structural and conceptual comparison.

  • Historical Precedent: It has a well-documented, albeit modest, clinical profile and a known set of physicochemical and pharmacokinetic properties, providing a robust baseline.

  • Therapeutic Relevance: It remains the quintessential reference point for nootropic activity within this chemical class.[4]

Therefore, all subsequent experimental designs will compare the performance of this compound directly against Piracetam.

Key Performance Metrics for a Viable CNS Drug Candidate

A successful CNS drug must possess a balanced profile of pharmacodynamic (PD), pharmacokinetic (PK), and safety attributes. Our benchmarking strategy will focus on the foundational PK and safety properties that determine whether a compound can even be tested for efficacy. These early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are critical for early de-risking of drug candidates.[5][6]

The core metrics for our evaluation are:

  • Physicochemical Properties:

    • Aqueous Solubility: Essential for dissolution and absorption. Poor solubility is a major hurdle in drug development.[7]

    • Lipophilicity (LogD at pH 7.4): A key determinant of a molecule's ability to cross the blood-brain barrier (BBB). A delicate balance is required; too low, and it won't cross, too high, and it may have off-target effects or poor solubility.[7]

  • Pharmacokinetic Profile (ADME):

    • Membrane Permeability: Predicts the rate of absorption across the gut wall and penetration into the CNS.[6]

    • Metabolic Stability: Determines the compound's half-life in the body. Rapid metabolism by liver enzymes can prevent a drug from reaching therapeutic concentrations.[8][9]

    • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to exert its therapeutic effect. High PPB can limit efficacy.[7]

  • In Vitro Safety Profile:

    • Cytotoxicity: Assesses the general toxicity of the compound to living cells.

    • hERG Inhibition: Screens for potential cardiotoxicity, a common cause of drug failure.[5]

    • CYP450 Inhibition: Evaluates the potential for drug-drug interactions, where our compound could dangerously alter the metabolism of other medications.[5]

Experimental Benchmarking Workflow

The following workflow provides a logical progression from basic physicochemical characterization to more complex biological assays. This tiered approach ensures that resources are used efficiently, with go/no-go decisions made at each stage.

G cluster_0 Phase 1: Physicochemical & Permeability Screening cluster_1 Phase 2: Metabolism & Safety Screening cluster_2 Phase 3: Advanced Profiling Solubility Aqueous Solubility Assay LogD LogD (pH 7.4) Assay Solubility->LogD PAMPA PAMPA for Permeability LogD->PAMPA Decision1 Viable Profile? PAMPA->Decision1 MetStab Metabolic Stability (HLM) CYP CYP450 Inhibition Screen MetStab->CYP hERG hERG Safety Screen CYP->hERG Cyto Cytotoxicity Assay hERG->Cyto Decision2 Acceptable Safety? Cyto->Decision2 PPB Plasma Protein Binding MetID Metabolite Identification PPB->MetID Go Proceed to In Vivo PK MetID->Go Decision1->MetStab [YES] Stop STOP/Redesign Decision1->Stop [NO] Decision2->PPB [YES] Decision2->Stop G Start Input Data: Solubility, Permeability, Metabolic Stability, Safety MetStab Metabolic Stability (t½ > 30 min)? Start->MetStab Permeability Permeability (PAMPA > 5x10⁻⁶ cm/s)? MetStab->Permeability [YES] Optimize OPTIMIZE Address Specific Liability (e.g., block metabolism site) MetStab->Optimize [NO] (Metabolic Liability) Safety Clean Safety Profile (hERG, CYP, Cyto)? Permeability->Safety [YES] Permeability->Optimize [NO] (Permeability Liability) Proceed PROCEED Candidate for In Vivo Studies Safety->Proceed [YES] Stop STOP Fundamental Liabilities Safety->Stop [NO] (Safety/Tox Liability)

References

A Guide to Ensuring Reproducibility and Robustness in Assays Involving Novel Pyrrolidin-2-one Analogs: A Case Study with 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidin-2-one scaffold is a cornerstone of medicinal chemistry, valued for its versatile biological activities which span anticancer, antibacterial, and anti-inflammatory applications.[1][2] The introduction of novel analogs, such as the hypothetical 4-Cyclobutylpyrrolidin-2-one, presents both exciting therapeutic opportunities and significant analytical challenges. Ensuring the reproducibility and robustness of assays involving such novel chemical entities is paramount for generating reliable data and making sound decisions in drug development programs.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing and validating assays for novel pyrrolidin-2-one derivatives, using this compound as a working example. We will delve into the critical aspects of compound characterization, assay design, and data interpretation, with a focus on the underlying principles that govern experimental success.

Part 1: The Foundation of Reproducibility - Rigorous Compound Characterization

Before embarking on any biological assay, the identity, purity, and stability of the test compound must be unequivocally established. Failure to do so is a primary source of irreproducibility in chemical research.[6] For a novel compound like this compound, a multi-pronged analytical approach is essential.

Structural Elucidation and Purity Assessment

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the gold standard for characterizing small molecules.[7][8]

  • NMR Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. For this compound, 1H and 13C NMR spectra would be required to confirm the presence and arrangement of the cyclobutyl and pyrrolidin-2-one moieties.[2]

  • HPLC-MS: This technique is crucial for assessing the purity of the compound.[9][10] An HPLC chromatogram will separate the target compound from any impurities, and the mass spectrometer will confirm the molecular weight of the eluted peaks. A purity level of >95% is generally considered acceptable for initial biological screening.[11]

Table 1: Illustrative Analytical Data for this compound

Analytical TechniqueParameterSpecification
1H NMR Chemical Shifts, Coupling ConstantsConsistent with proposed structure
13C NMR Number and Chemical Shifts of SignalsConsistent with proposed structure
HPLC-MS Purity (at a specific wavelength, e.g., 214 nm)>95%
Molecular Weight (M+H)+Consistent with calculated exact mass
Solubility and Stability

The solubility of a compound in the assay buffer is a critical, yet often overlooked, parameter. Undissolved compound can lead to inaccurate concentration determination and inconsistent results. The stability of the compound under assay conditions (e.g., temperature, pH, light exposure) should also be assessed to ensure that the observed biological effects are due to the compound itself and not a degradation product.

Part 2: Designing Robust and Reproducible Assays

A robust assay is one that is insensitive to small variations in experimental parameters, a key factor for long-term reliability.[12] The development of any new assay should be a systematic process of optimization and validation.[13][14]

Assay Selection and Optimization

The choice of assay will depend on the putative biological target of this compound. For instance, if it is hypothesized to have anticancer properties, a cell viability assay would be a logical starting point.[2]

Key Optimization Parameters:

  • Reagent Concentrations: Titrate the concentrations of all critical reagents, such as enzymes and substrates in biochemical assays, to achieve a balance between sensitivity and cost.[13]

  • Buffer Composition and pH: Optimize the ionic strength, pH, and any necessary cofactors to ensure the stability and activity of the biological components of the assay.[13]

  • Incubation Times: Determine the optimal incubation times for compound treatment and signal development to maximize the assay window.[13]

Establishing Assay Performance Metrics

Several statistical parameters are used to quantify the robustness of an assay, with the Z'-factor being a widely accepted metric for high-throughput screening (HTS) suitability.[13]

Table 2: Key Assay Performance Metrics

MetricDescriptionAcceptable Value
Signal-to-Background (S/B) Ratio The ratio of the signal of the positive control to the signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of replicate measurements.< 15%
Z'-factor A measure of the statistical effect size that reflects both the dynamic range and the data variation.> 0.5 for HTS

Part 3: Comparative Methodologies for Assessing Biological Activity

For a novel compound like this compound, a tiered approach to screening, starting with simple, robust assays and progressing to more complex, physiologically relevant models, is advisable.

Biochemical vs. Cell-Based Assays
  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a cell-free system.[14][15] They are generally simpler and more reproducible than cell-based assays but lack physiological context.[15]

  • Cell-Based Assays: These assays assess the effect of a compound on a biological process within a living cell.[16][17] They provide more physiologically relevant information but can be more variable due to the complexity of cellular systems.[11]

A Hypothetical Workflow for Assessing a Novel Pyrrolidin-2-one

The following workflow illustrates a logical progression for characterizing the biological activity of this compound.

G A Compound Characterization (NMR, HPLC-MS, Solubility, Stability) B Primary Screening: Cell Viability Assay (e.g., MTT on a cancer cell line) A->B C Dose-Response and IC50 Determination B->C D Orthogonal Assay: Apoptosis Assay (e.g., Caspase-Glo) C->D E Biochemical Assay: Target Engagement (If a putative target is known) C->E F Selectivity Profiling (Testing against related targets or cell lines) D->F E->F

Caption: A tiered workflow for characterizing a novel compound.

Part 4: Experimental Protocols

The following are example protocols that could be adapted for the initial characterization of this compound.

Protocol: Cell Viability (MTT) Assay

This protocol is a fundamental method for assessing the effect of a compound on cell proliferation and viability.[16]

  • Cell Seeding: Plate a cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.[16] Add the compound dilutions to the cells and incubate for 48-72 hours.[16] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).[16]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent) and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol: Target Engagement (Biochemical Assay)

This is a generalized protocol for an enzyme inhibition assay.

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, the enzyme's substrate, and a stock solution of this compound.

  • Compound Incubation: In a 384-well plate, add the compound at various concentrations and incubate with the enzyme for a predetermined time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: After a set reaction time, stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-compound control and determine the IC50 value.

Part 5: Troubleshooting Common Reproducibility Issues

Even with well-designed assays, reproducibility can be a challenge.[3][18]

Table 3: Common Reproducibility Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects in plates.Use calibrated pipettes, automate liquid handling if possible, and avoid using the outer wells of the plate.
Assay Drift Over Time Reagent degradation, instrument instability, changes in cell passage number.Prepare fresh reagents, perform regular instrument maintenance, and use cells within a defined passage number range.
Inconsistent IC50 Values Compound instability or precipitation, lot-to-lot variability of reagents.Re-evaluate compound solubility and stability, qualify new lots of critical reagents.
Discrepancy Between Biochemical and Cell-Based Assay Results Poor cell permeability of the compound, compound efflux from cells, off-target effects.Conduct cell permeability assays, use efflux pump inhibitors, and perform selectivity profiling.

Conclusion

The successful progression of a novel compound like this compound from a chemical entity to a validated biological probe or drug candidate hinges on the generation of high-quality, reproducible data. By adhering to the principles of rigorous compound characterization, systematic assay development and validation, and proactive troubleshooting, researchers can build a solid foundation of trust in their experimental findings. This guide provides a framework to navigate the complexities of assay design and execution, ultimately fostering a culture of scientific rigor and accelerating the pace of drug discovery.

References

A Comparative Analysis of (R)- and (S)-4-Cyclobutylpyrrolidin-2-one: Synthesis, Separation, and Stereospecific Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The principle of stereoisomerism is a cornerstone of modern drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, potency, and safety profile. The U.S. Food and Drug Administration (FDA) has long emphasized the need to characterize individual stereoisomers in a drug candidate, as they can exhibit profound differences in pharmacokinetics and pharmacodynamics.[1][2][3][4] The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] This guide focuses on 4-Cyclobutylpyrrolidin-2-one, a representative member of this class, to provide a comprehensive framework for its synthesis, the chiral separation of its (R)- and (S)-enantiomers, and a head-to-head comparison of their properties. We present detailed, field-tested protocols for chiral High-Performance Liquid Chromatography (HPLC), in vitro target binding assays, and cell-based functional assays, enabling researchers to meticulously dissect the stereospecific contributions of each enantiomer.

Introduction: The Imperative of Chirality in Drug Discovery

The spatial arrangement of a molecule can be the difference between a potent therapeutic and an inert—or even harmful—compound. Enantiomers, which are non-superimposable mirror images of each other, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[1] The development of single-enantiomer drugs is now standard practice, aiming to improve therapeutic indices by eliminating the inactive or potentially toxic effects of the other enantiomer (the "distomer").[7]

The pyrrolidin-2-one (γ-lactam) core is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[5][8][9] The introduction of a substituent at the 4-position, as in this compound, creates a stereogenic center, giving rise to (R) and (S) enantiomers. A thorough comparison of these enantiomers is not merely an academic exercise; it is a critical step in preclinical development to identify the true "eutomer" (the pharmacologically active isomer) and to build a robust structure-activity relationship (SAR) profile.

This guide provides the essential methodologies to perform such a comparison, from chemical synthesis and purification to detailed biological characterization.

Part 1: Synthesis of Racemic this compound

The first step in comparing stereoisomers is often the synthesis of the racemic mixture. A common and efficient method involves the reaction of a γ-aminobutyric acid (GABA) ester derivative with a cyclobutyl precursor, followed by cyclization.

Synthetic Scheme: A plausible route involves the Michael addition of a cyclobutyl Grignard reagent to an appropriate α,β-unsaturated ester, followed by reduction and lactamization. More direct methods may involve the alkylation of a suitable γ-lactam precursor. Recent advances in organic synthesis have provided various routes to substituted pyrrolidin-2-ones.[10][11][12]

Expert Rationale: This approach is chosen for its reliability and adaptability. While stereoselective syntheses are the ultimate goal for manufacturing, preparing the racemate is a cost-effective starting point for analytical method development and initial biological screening.[13]

Part 2: Chiral Separation: The Gateway to Stereospecific Analysis

Resolving the racemic mixture into its constituent enantiomers is the most critical step for a head-to-head comparison. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, reproducibility, and scalability.[14][15][16]

Methodology Principle: Chiral HPLC relies on a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers in the mobile phase.[17][18] The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and have shown success in separating 4-substituted pyrrolidin-2-one derivatives.[19][20][21]

Detailed Protocol 1: Chiral HPLC Separation

Objective: To resolve racemic this compound into its (R) and (S) enantiomers for subsequent characterization and biological testing.

Materials:

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC Column (e.g., Daicel CHIRALPAK® series or equivalent polysaccharide-based column)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas the solution for 15 minutes in an ultrasonic bath.

  • HPLC System Setup:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm) for detecting the lactam chromophore.

  • Injection and Elution: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute completely.

  • Optimization (If Necessary): If resolution is suboptimal (Rs < 1.5), adjust the ratio of IPA in the mobile phase. Increasing the percentage of IPA will typically decrease retention times, while decreasing it will increase retention and may improve resolution.

Expert Note: The choice of a polysaccharide-based CSP is critical as its helical polymer structure creates chiral grooves, enabling effective discrimination of enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

Visualization: Chiral Separation Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_iso Isolation racemate Racemic 4-Cyclobutyl- pyrrolidin-2-one dissolve Dissolve in Mobile Phase racemate->dissolve hplc Inject into Chiral HPLC System dissolve->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection collect_r Collect (R)-Enantiomer Fraction detection->collect_r Peak 1 collect_s Collect (S)-Enantiomer Fraction detection->collect_s Peak 2 G cluster_receptor Receptor Binding Site cluster_ligands receptor Chiral Receptor R_isomer (R)-Enantiomer R_isomer->receptor High Affinity (Good Fit) S_isomer (S)-Enantiomer S_isomer->receptor Low Affinity (Poor Fit)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety and operational excellence. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 4-Cyclobutylpyrrolidin-2-one, grounded in established safety protocols and regulatory standards. Our approach prioritizes scientific integrity, ensuring that every step is a self-validating measure to protect personnel, facilities, and the environment.

Part 1: Hazard Assessment and Characterization

Understanding the intrinsic properties of a chemical is the first step toward safe handling and disposal. While specific data for this compound is not extensively published, we can infer its hazard profile from structurally similar pyrrolidinone derivatives, such as 1-Butylpyrrolidin-2-one. This approach, known as "read-across," is a standard toxicological principle for assessing chemicals with limited individual data.

Based on analogs, this compound is anticipated to be a liquid that can cause skin and serious eye irritation.[1][2] Therefore, all handling and disposal operations must be designed to prevent direct contact and minimize inhalation of any vapors.[2] All procedures should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.

Hazard Profile Summary

The following diagram outlines the expected hazard classifications based on analogous compounds.

HazardProfile cluster_hazards Anticipated Hazard Profile cluster_compound This compound H315 Causes skin irritation H319 Causes serious eye irritation H335 May cause respiratory irritation Compound Chemical Compound->H315 Compound->H319 Compound->H335 SpillWorkflow start Spill Occurs alert Alert Personnel & Ensure Ventilation start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Non-Sparking Tools contain->collect containerize Place in Labeled Hazardous Waste Container collect->containerize decontaminate Decontaminate Spill Area containerize->decontaminate end Disposal Complete decontaminate->end DisposalWorkflow start Generate Chemical Waste segregate Segregate Waste (Avoid Oxidizers) start->segregate containerize Place in Compatible, Sealed Container segregate->containerize label_waste Label Container Correctly (Name, Date, Hazards) containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Professional Disposal contact_ehs->end

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Cyclobutylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Procedural Integrity

As a novel research chemical, 4-Cyclobutylpyrrolidin-2-one requires meticulous handling and a comprehensive understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel to work safely and effectively. By adopting these field-proven insights, you can establish a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Many pyrrolidinone derivatives are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may lead to respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[4][5]

Given these potential risks, a proactive and conservative approach to personal protective equipment (PPE) is paramount.

Core Personal Protective Equipment (PPE) Requirements

A baseline of appropriate PPE is non-negotiable when handling this compound in any quantity. This foundational layer of protection minimizes exposure through the most common routes.[6][7][8]

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][9][10]
Skin and Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a low-permeability fabric is essential to protect against incidental contact.[8][11]
Hand Protection Disposable Nitrile or Neoprene GlovesInspect gloves for tears or perforations before each use. Double gloving is recommended for extended operations or when handling larger quantities.[8][10][11]
Foot Protection Closed-Toed ShoesShoes should fully cover the feet to protect from spills and dropped equipment.[8]

Operational Protocols and Task-Specific PPE

Different laboratory procedures present varying levels of risk. The following step-by-step guidance outlines the necessary PPE for common tasks involving this compound.

Weighing and Aliquoting (Solid Form)

When handling the compound as a solid, the primary risk is the generation of airborne dust particles.

Workflow:

  • Preparation: Before starting, ensure a chemical fume hood is available and functioning correctly.[8]

  • Donning PPE:

    • Wear a standard lab coat, closed-toed shoes, and safety glasses.

    • Don two pairs of nitrile gloves.[11]

  • Procedure:

    • Perform all weighing and aliquoting within the fume hood.

    • Use a spatula to carefully transfer the solid, minimizing any disturbance that could create dust.

    • If there is a risk of significant dust generation, a NIOSH-approved N95 respirator is recommended.[10][12]

  • Post-Procedure:

    • Carefully clean all surfaces within the fume hood.

    • Remove the outer pair of gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[9][11]

    • Wash hands thoroughly after removing all PPE.[7]

Dissolving and Solution Preparation

The risk of splashes and spills is elevated when working with the compound in liquid form.

Workflow:

  • Preparation: Work within a chemical fume hood. Have a spill kit readily accessible.[13]

  • Donning PPE:

    • Wear a chemical-resistant lab coat, closed-toed shoes, and chemical splash goggles.

    • For larger volumes or when there is a significant splash risk, a face shield worn over goggles is required.[2][9]

    • Don two pairs of nitrile or neoprene gloves.

  • Procedure:

    • When dissolving, add the solid this compound to the solvent slowly.

    • If heating is required, ensure smooth boiling by using a stir bar.

    • Keep all containers capped when not in use.

  • Post-Procedure:

    • Dispose of the outer pair of gloves immediately if any contamination is suspected.

    • Wipe down the work area and any equipment used.

    • Wash hands thoroughly after all tasks are complete.

Emergency Procedures: Exposure and Spill Management

Preparedness is key to mitigating the impact of an accidental exposure or spill.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Cleanup Protocol
  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure proper ventilation and don the appropriate PPE, including a respirator if necessary.

  • Contain and Absorb: For liquid spills, use an inert absorbent material to contain and soak up the substance. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[12]

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[2][12]

  • Decontaminate: Clean the spill area thoroughly.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with the chemical should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Chemical Waste:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container.[2]

    • Solid Waste: Collect unused solid chemical and contaminated materials in a separate, sealed, and labeled hazardous waste container.

  • Disposal Arrangements: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste.[2] Never dispose of this compound or contaminated materials down the drain or in the regular trash.[2]

Diagrams for Procedural Clarity

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key decision-making workflows.

PPE_Selection_Workflow start Start: Handling This compound task_type What is the task? start->task_type solid Weighing / Aliquoting (Solid) task_type->solid Solid liquid Dissolving / Solution Prep (Liquid) task_type->liquid Liquid ppe_solid Required PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves - N95 Respirator (if dusty) solid->ppe_solid ppe_liquid Required PPE: - Chemical Resistant Coat - Splash Goggles - Face Shield (if splash risk) - Double Nitrile/Neoprene Gloves liquid->ppe_liquid end Proceed with Caution ppe_solid->end ppe_liquid->end

Caption: PPE selection workflow for handling this compound.

Disposal_Decision_Workflow start Generate Waste Containing This compound waste_type What is the waste type? start->waste_type contaminated_ppe Contaminated PPE (Gloves, Gown, etc.) waste_type->contaminated_ppe PPE liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid ppe_container Place in sealed, labeled hazardous waste container for contaminated PPE. contaminated_ppe->ppe_container liquid_container Collect in a dedicated, sealed, labeled hazardous liquid waste container. liquid_waste->liquid_container solid_container Collect in a dedicated, sealed, labeled hazardous solid waste container. solid_waste->solid_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) ppe_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Waste disposal decision workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclobutylpyrrolidin-2-one
Reactant of Route 2
4-Cyclobutylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.